Oleth-3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H48O4 |
|---|---|
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
2-[2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h9-10,25H,2-8,11-24H2,1H3/b10-9- |
InChI-Schlüssel |
KGULFLCOPRYBEV-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOCCOCCOCCO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Oleth-3 for Researchers and Drug Development Professionals
An Introduction to Oleth-3: A Nonionic Surfactant with Diverse Applications
This compound is a nonionic surfactant belonging to the family of polyethylene glycol (PEG) ethers of oleyl alcohol.[1][2] It is synthesized through the ethoxylation of oleyl alcohol, a process that involves the reaction of oleyl alcohol with ethylene oxide.[2] The "3" in its name signifies the average number of repeating ethylene oxide units in the hydrophilic portion of the molecule. This structure imparts amphiphilic properties to this compound, with a lipophilic oleyl tail and a hydrophilic polyoxyethylene head, making it an effective emulsifier and solubilizing agent.[2] Its primary function in various formulations is to facilitate the mixing of immiscible substances, such as oil and water, by reducing interfacial tension.[2]
Chemical Structure and Properties
The chemical identity and key properties of this compound are summarized below, providing a foundational understanding for its application in research and development.
Chemical Identity
| Property | Value |
| Chemical Name | Polyoxyethylene (3) Oleyl Ether |
| INCI Name | This compound |
| IUPAC Name | 2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethanol |
| CAS Number | 9004-98-2 (generic), 5274-66-8 |
| Molecular Formula | C24H48O4 |
| Average Molecular Weight | Approximately 400.64 g/mol |
Physicochemical Properties
A comprehensive summary of the physical and chemical properties of this compound is presented in the following table. These parameters are critical for formulation development, ensuring compatibility and stability.
| Property | Value | References |
| Appearance | Clear or cloudy, straw to pale yellow liquid at room temperature. | [3] |
| Odor | Faint, characteristic odor. | [3] |
| Solubility | Low water solubility; soluble in mineral oils and rapeseed oil methyl esters. | [3] |
| Solidification Point | Approximately 0 °C | [1][3] |
| Density | Approximately 0.907 g/mL at 20 °C | [1][3] |
| pH (1% aqueous solution) | 5.5 - 8.5 | [1][3] |
| HLB Value | Approximately 6.6 - 7.1 | [4] |
| Stability | Stable in oxidizing and reducing environments and in the presence of hard water. | [3] |
Synthesis and Manufacturing
The industrial synthesis of this compound is achieved through the ethoxylation of oleyl alcohol. This reaction is typically catalyzed and involves the ring-opening polymerization of ethylene oxide onto the hydroxyl group of the oleyl alcohol. The average number of ethylene oxide units added can be controlled by the reaction stoichiometry.
A generalized workflow for the synthesis of this compound is depicted below:
Caption: A simplified diagram illustrating the key stages in the synthesis of this compound from oleyl alcohol and ethylene oxide.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of this compound are proprietary to manufacturers, general methodologies applicable to fatty alcohol ethoxylates can be adapted.
Synthesis of this compound (General Laboratory Scale Procedure)
-
Reactor Setup: A dry, inert gas-purged glass reactor equipped with a mechanical stirrer, thermometer, gas inlet, and a reflux condenser is charged with a known amount of oleyl alcohol and a catalytic amount of a base, such as potassium hydroxide.
-
Initiation: The mixture is heated to a specified reaction temperature (typically 120-180 °C) under a continuous inert gas flow.
-
Ethoxylation: A pre-weighed amount of liquid ethylene oxide is slowly introduced into the reactor below the liquid surface. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.
-
Digestion: After the addition of ethylene oxide is complete, the reaction mixture is stirred at the reaction temperature for a period to ensure complete reaction.
-
Neutralization and Purification: The reaction mixture is cooled and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The resulting salt is then removed by filtration. The final product may be further purified by vacuum stripping to remove any unreacted starting materials and low molecular weight byproducts.
Analytical Characterization
The quality and composition of this compound can be assessed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the distribution of ethylene oxide oligomers and any residual unreacted oleyl alcohol. Derivatization may be necessary to improve the volatility of the compounds.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with an evaporative light scattering detector (ELSD) or a mass spectrometer can separate the different ethoxomer chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the chemical structure, determining the average degree of ethoxylation, and identifying impurities.
Applications in Research and Drug Development
While primarily used in the cosmetic and personal care industries, the properties of this compound and other nonionic surfactants present opportunities in pharmaceutical research and drug development.
Emulsifier and Solubilizer in Formulations
This compound's ability to form stable emulsions and solubilize poorly water-soluble active pharmaceutical ingredients (APIs) is a key area of interest.[2] It can be incorporated into topical, oral, and parenteral formulations to improve drug delivery and bioavailability.
Penetration Enhancer for Transdermal Drug Delivery
Nonionic surfactants, including those structurally similar to this compound, have been shown to act as penetration enhancers in transdermal drug delivery systems.[5] They can interact with the stratum corneum, the outermost layer of the skin, disrupting its lipid barrier and facilitating the passage of drugs into the deeper layers of the skin and systemic circulation.
The proposed mechanism of action for penetration enhancement is illustrated below:
Caption: A conceptual diagram showing how nonionic surfactants like this compound can enhance drug penetration through the stratum corneum.
Interaction with Cell Membranes
The amphiphilic nature of nonionic surfactants allows them to interact with biological membranes.[3][4] This interaction can range from simple adsorption on the membrane surface to incorporation into the lipid bilayer and, at higher concentrations, membrane solubilization. These interactions are crucial for understanding both the efficacy and potential toxicity of formulations containing this compound. Research in this area could lead to the development of novel drug delivery systems that target specific cell types or enhance intracellular drug delivery.
Safety and Toxicology
This compound is generally considered to have a low order of acute toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Oleth ingredients and concluded that they are safe for use in cosmetic products within specified concentration ranges.[6]
Toxicological Profile
| Endpoint | Result | References |
| Skin Irritation | Mild to moderate irritation potential. | [1][6] |
| Eye Irritation | Mild to moderate irritation potential. | [6] |
| Sensitization | Not considered a skin sensitizer. | [6] |
| Reproductive/Developmental Toxicity | Not considered a reproductive or developmental toxicant. | [6] |
It is important to note that as a penetration enhancer, this compound may increase the dermal absorption of other ingredients in a formulation.[6] Additionally, the ethoxylation process can potentially lead to the formation of 1,4-dioxane as a byproduct, which is a known carcinogen. However, manufacturing processes are in place to control and minimize the levels of this impurity in the final product.[1]
Conclusion
This compound is a versatile nonionic surfactant with a well-established role in various industries. For researchers, scientists, and drug development professionals, its emulsifying, solubilizing, and penetration-enhancing properties offer significant potential in the formulation of more effective and stable drug delivery systems. A thorough understanding of its chemical structure, physicochemical properties, and biological interactions is essential for harnessing its full potential while ensuring the safety and efficacy of new pharmaceutical products. Further research into the specific interactions of this compound with biological membranes and its application in targeted drug delivery could unveil new and exciting opportunities in the field of pharmaceutics.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Interactions of surfactants with lipid membranes | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. mdpi.com [mdpi.com]
- 5. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shreechem.in [shreechem.in]
An In-depth Technical Guide to the Mechanism of Action of Oleth-3 as a Non-ionic Surfactant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleth-3, the polyoxyethylene ether of oleyl alcohol with an average of three ethylene oxide units, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and industrial sectors. Its amphiphilic nature, stemming from a hydrophobic oleyl tail and a hydrophilic polyoxyethylene head, allows it to function effectively as an emulsifier, solubilizer, and wetting agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its physicochemical properties, and its role in various applications, with a particular focus on its implications for drug delivery.
Physicochemical Properties of this compound
This compound is chemically known as ethoxylated (Z)-9-octadecen-1-ol.[1] Its molecular structure consists of a long-chain unsaturated fatty alcohol (oleyl alcohol) connected to a short chain of polyethylene glycol. This structure imparts a moderately lipophilic character to the molecule.[1][2] The general physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| INCI Name | This compound | [1] |
| Chemical Name | Polyoxyethylene (3) oleyl ether | [3] |
| CAS Number | 9004-98-2 | [1] |
| Molecular Formula | C₂₄H₄₈O₄ | N/A |
| Molar Mass | approx. 400 g/mol | [1] |
| Physical Form | Clear or cloudy liquid to waxy solid | [2][4] |
| Color | Straw to light yellow | [1] |
| Solubility in Water | Low | [1] |
| Density (at 20 °C) | approx. 0.907 g/mL | [1] |
| Solidification Point | approx. 0 °C | [1] |
| pH (1% aqueous solution) | 5.5 - 8.5 | [1] |
| Hydrophilic-Lipophilic Balance (HLB) | ~7.0 | [2] |
Mechanism of Action as a Non-ionic Surfactant
The primary mechanism of action of this compound as a surfactant is its ability to reduce the surface and interfacial tension between immiscible phases, such as oil and water. This is achieved through the adsorption of this compound molecules at the interface, driven by their amphiphilic nature.
Interfacial Adsorption and Orientation
At an oil-water interface, this compound molecules orient themselves with their lipophilic oleyl tails penetrating the oil phase and their hydrophilic polyoxyethylene heads remaining in the aqueous phase. This orientation is energetically favorable as it minimizes the contact between the hydrophobic tails and water molecules.
Reduction of Interfacial Tension
The accumulation of this compound molecules at the interface disrupts the cohesive forces between the molecules of the same phase, thereby lowering the interfacial tension. This reduction in energy makes the formation of a dispersion of one phase within the other (an emulsion) more thermodynamically stable.
Emulsification
With an HLB value of approximately 7.0, this compound is an effective emulsifier for both water-in-oil (W/O) and oil-in-water (O/W) emulsions, although it is predominantly used for W/O systems.[1][2] The type of emulsion formed can depend on the concentration of this compound and the other components of the formulation. By forming a protective film around the dispersed droplets, this compound prevents their coalescence and maintains the stability of the emulsion.
Oleth3 [label=<
Oleyl Tail (Lipophilic) PEG Head (Hydrophilic)
, shape=none, fontcolor="#202124"];
Oil_Droplet -> i1 [style=invis]; i1 -> Water [style=invis];
Oleth3 -> Oil_Droplet [label="Adsorption", dir=back, color="#202124"]; Oleth3 -> Water [style=invis];
label="Mechanism of this compound at an Oil-Water Interface"; } Caption: this compound orientation at the oil-water interface.
Role in Drug Delivery
In pharmaceutical formulations, particularly topical and transdermal systems, this compound can act as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the skin.
Interaction with the Stratum Corneum
The outermost layer of the skin, the stratum corneum (SC), is the primary barrier to drug penetration. It consists of corneocytes embedded in a lipid-rich matrix. The oleyl moiety of this compound, being structurally similar to oleic acid, is believed to be the primary driver of its penetration-enhancing effect. Oleic acid is known to disrupt the highly ordered structure of the intercellular lipids in the stratum corneum, creating more fluid regions and thereby increasing the permeability of the barrier to drug molecules.[5][6]
The hydrophilic polyoxyethylene head of this compound may also contribute to this mechanism by interacting with the polar head groups of the SC lipids and potentially increasing the hydration of the stratum corneum, which can further enhance drug permeation.
Experimental Protocols
The following sections detail the methodologies for characterizing the key properties of this compound as a non-ionic surfactant.
Determination of Hydrophilic-Lipophilic Balance (HLB)
The HLB value of a non-ionic surfactant like this compound can be calculated or determined experimentally.
-
Griffin's Method (Calculation): For polyoxyethylene ethers, the HLB can be estimated using the formula: HLB = E / 5 where E is the weight percentage of the ethylene oxide portion of the molecule.
-
Experimental Determination (Emulsion Stability Method):
-
Prepare a series of emulsions of a standard oil (e.g., mineral oil) in water, using a blend of two emulsifiers with known HLB values, one high and one low (e.g., a high HLB Oleth derivative and a low HLB sorbitan ester). The total emulsifier concentration should be kept constant.
-
Vary the ratio of the two emulsifiers in the blend to create a range of HLB values.
-
Homogenize each emulsion under identical conditions (e.g., using a high-shear mixer at a specific speed and time).
-
Observe the stability of the emulsions over time (e.g., 24 hours) by monitoring for phase separation, creaming, or coalescence.
-
The HLB of the emulsifier blend that produces the most stable emulsion is considered the required HLB of the oil. To determine the HLB of this compound, it can be used as one of the emulsifiers in the blend, and its HLB can be back-calculated.
-
Measurement of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to form micelles in solution. It can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC.
-
Surface Tension Method:
-
Prepare a series of aqueous solutions of this compound with increasing concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[7]
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The plot will typically show a decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the curve.
-
Droplet Size Analysis of Emulsions
The effectiveness of an emulsifier is often judged by its ability to create small and uniform droplets, which contributes to emulsion stability.
-
Dynamic Light Scattering (DLS):
-
Prepare an oil-in-water emulsion using this compound as the emulsifier under controlled homogenization conditions.
-
Dilute a sample of the emulsion to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the diluted sample using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.
-
The Stokes-Einstein equation is used by the instrument's software to calculate the hydrodynamic diameter of the droplets and provide a size distribution profile.
-
Conclusion
This compound is a versatile non-ionic surfactant whose mechanism of action is rooted in its amphiphilic molecular structure. Its ability to reduce interfacial tension makes it an effective emulsifier in a variety of systems. In the context of drug delivery, its interaction with the stratum corneum lipids, primarily driven by its oleyl component, positions it as a valuable penetration enhancer for topical and transdermal formulations. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and similar surfactants, enabling researchers and formulation scientists to optimize its use in their specific applications. Further research into the precise quantitative aspects of this compound's surfactant properties and its specific interactions with biological membranes will continue to expand its utility in advanced drug delivery systems.
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tegewa.de [tegewa.de]
An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Oleth-3
Introduction
Oleth-3, the polyethylene glycol ether of oleyl alcohol, is a non-ionic surfactant widely utilized in the cosmetic, pharmaceutical, and industrial sectors.[1][2] Its efficacy in various formulations is largely dictated by its amphipathic nature—a molecular structure comprising both a water-loving (hydrophilic) and an oil-loving (lipophilic) part.[3] The balance between these two opposing affinities is quantified by the Hydrophilic-Lipophilic Balance (HLB) value, a critical parameter for researchers and formulation scientists. This guide provides a detailed technical overview of the HLB value of this compound, its determination, and its implications for product development.
This compound is chemically described as ethoxylated (Z)-9-octadecen-1-ol, with "3" indicating the average number of ethylene oxide units in the hydrophilic chain.[2][3][4] This structural feature is central to its function as an emulsifier, dispersant, and solubilizing agent.[1][4]
The Hydrophilic-Lipophilic Balance (HLB) System
The HLB system, introduced by William C. Griffin in 1949, is an empirical scale from 0 to 20 that quantifies the hydrophilic/lipophilic nature of a surfactant.[5][6] A lower HLB value (typically 1-8) indicates greater lipophilic (oil-soluble) character, making the surfactant suitable for creating water-in-oil (W/O) emulsions. Conversely, a higher HLB value (typically 9-20) signifies a more hydrophilic (water-soluble) nature, ideal for oil-in-water (O/W) emulsions.[6] The HLB value is a cornerstone of formulation science, enabling the selection of appropriate surfactants to achieve stable and effective emulsions.[5]
References
physical and chemical characteristics of Oleth-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleth-3, the polyoxyethylene ether of oleyl alcohol with an average of three ethylene oxide units, is a nonionic surfactant of significant interest across various scientific and industrial domains, including cosmetics, pharmaceuticals, and material science. Its amphiphilic nature, arising from the combination of a lipophilic oleyl alcohol backbone and a hydrophilic polyoxyethylene chain, dictates its functionality as a highly effective emulsifier, solubilizer, and wetting agent. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its role in emulsion formation.
Physical and Chemical Characteristics
The fundamental properties of this compound are summarized in the tables below, offering a quantitative look at its key characteristics.
General Properties
| Property | Value | Source(s) |
| INCI Name | This compound | [1] |
| Chemical Name | Polyoxyethylene (3) oleyl ether; (Z)-9-Octadecen-1-ol, ethoxylated (3 EO) | [1] |
| CAS Number | 9004-98-2 | [1] |
| Molecular Formula | C24H48O4 (approximate) | |
| Molecular Weight | Approximately 400 g/mol | [1] |
Physicochemical Data
| Property | Value | Temperature | Source(s) |
| Appearance | Clear or cloudy liquid | Room Temperature | [1] |
| Color | Straw to light yellow | [1] | |
| Odor | Faint, characteristic | [1] | |
| Solubility | Low water solubility; Soluble in mineral oils and methyl esters of rapeseed oil. | [1] | |
| HLB Value | 6.6 - 7.1 | ||
| pH (1% aqueous solution) | 5.5 - 8.5 | [1] | |
| Density | Approximately 0.907 g/mL | 20°C | [1] |
| Solidification Point | Approximately 0°C | [1] | |
| Viscosity | Influences the rheological properties of formulations. A specific value is not readily available and is dependent on concentration and temperature. | [1] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Determination of Hydrophilic-Lipophilic Balance (HLB) Value
The HLB value of a nonionic surfactant like this compound can be determined using several methods. Griffin's method is a common theoretical approach, while experimental methods provide more practical values.
Griffin's Method (Theoretical)
For polyoxyethylene ethers of fatty alcohols, the HLB can be calculated using the formula:
HLB = E / 5
Where:
-
E is the weight percentage of ethylene oxide in the molecule.
To determine 'E', the molecular weight of the ethylene oxide portion (3 moles * 44.05 g/mol = 132.15 g/mol ) is divided by the total molecular weight of the this compound molecule (approx. 400 g/mol ) and multiplied by 100.
Experimental "Water Number" Method
A practical determination of the HLB value can be achieved by titrating a solution of the surfactant in a non-polar solvent with water until a persistent turbidity is observed. The amount of water solubilized is then correlated to the HLB value.
Workflow for HLB Determination (Water Number Method)
Caption: Experimental workflow for determining the HLB value of this compound.
Determination of Molar Mass
The average molar mass of ethoxylated compounds like this compound can be determined using techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Protocol for MALDI-TOF Mass Spectrometry:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or water).
-
Matrix Selection: A suitable matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) is chosen, which co-crystallizes with the analyte and absorbs the laser energy.
-
Spotting: A small volume of the sample-matrix mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals.
-
Analysis: The target plate is introduced into the mass spectrometer. A pulsed laser irradiates the sample spot, causing desorption and ionization of the this compound molecules.
-
Time-of-Flight Measurement: The ionized molecules are accelerated in an electric field and travel down a flight tube. The time taken to reach the detector is proportional to their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum shows a distribution of polymer chains with different numbers of ethylene oxide units. The average molar mass is calculated from this distribution.
Determination of Density
The density of liquid this compound can be accurately measured using a pycnometer or a U-tube density meter.
Protocol using a Pycnometer:
-
Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (20°C), and the weight is recorded. The volume of the pycnometer is calculated.
-
Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature.
-
Weighing: The weight of the pycnometer filled with this compound is recorded.
-
Calculation: The density of this compound is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.
Determination of pH
The pH of a 1% aqueous solution of this compound is measured using a calibrated pH meter.
Protocol for pH Measurement:
-
Solution Preparation: A 1% (w/v) solution of this compound in deionized water is prepared.
-
pH Meter Calibration: The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).
-
Measurement: The calibrated pH electrode is immersed in the 1% this compound solution, and the pH reading is allowed to stabilize before being recorded.
Determination of Viscosity
The viscosity of this compound, or its aqueous solutions, can be determined using a rotational viscometer.[2]
Protocol for Viscosity Measurement:
-
Instrument Setup: A rotational viscometer with a suitable spindle is selected based on the expected viscosity of the sample. The instrument is calibrated according to the manufacturer's instructions.
-
Sample Preparation: The this compound sample is placed in a temperature-controlled sample holder to maintain a constant temperature during the measurement.
-
Measurement: The spindle is immersed in the sample and rotated at a series of controlled speeds. The torque required to rotate the spindle is measured at each speed.
-
Calculation: The viscosity is calculated from the torque, the rotational speed, and the geometry of the spindle. For non-Newtonian fluids, viscosity may vary with the shear rate.
Role in Emulsification
This compound's primary function is as an emulsifier, facilitating the dispersion of two immiscible liquids, such as oil and water, into a stable emulsion. Its amphiphilic structure is key to this process.
The Emulsification Process with this compound
Caption: Logical flow of the emulsification process mediated by this compound.
In an oil-in-water (O/W) emulsion, the lipophilic oleyl tails of the this compound molecules penetrate the oil droplets, while the hydrophilic polyoxyethylene heads remain in the continuous water phase. This arrangement forms a protective layer around the oil droplets, preventing them from coalescing and leading to a stable emulsion. The relatively low HLB of this compound suggests it is particularly effective for creating water-in-oil (W/O) emulsions or as a co-emulsifier in O/W systems.[1]
References
An In-depth Technical Guide to the Solubility of Oleth-3 in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Oleth-3, a nonionic surfactant of significant interest in various scientific and industrial applications. Due to its emulsifying, dispersing, and wetting properties, understanding the solubility of this compound in a range of laboratory solvents is critical for formulation development, chemical synthesis, and purification processes.
Introduction to this compound
This compound is the polyethylene glycol ether of oleyl alcohol, with an average of three ethylene oxide units. Its chemical structure consists of a long, hydrophobic oleyl chain and a short, hydrophilic polyoxyethylene chain. This amphipathic nature governs its solubility behavior and surface activity. The "like dissolves like" principle is fundamental to understanding its solubility in various solvents; the hydrophobic oleyl group favors interaction with non-polar solvents, while the hydrophilic ether linkages have an affinity for more polar environments.
Solubility Profile of this compound
While precise quantitative solubility data for this compound in all common laboratory solvents is not extensively published, a qualitative and semi-quantitative understanding can be derived from technical data sheets and the known properties of its parent compound, oleyl alcohol, and similar alcohol ethoxylates. Oleyl alcohol, the hydrophobic precursor to this compound, is soluble in ethanol, ether, and other non-polar organic solvents.[1] The addition of three ethylene oxide units in this compound introduces some polarity, influencing its solubility profile. Generally, alcohol ethoxylates with a low degree of ethoxylation, such as this compound, are oil-soluble.[2]
The following table summarizes the expected solubility of this compound in a selection of common laboratory solvents. The classifications are based on available data for this compound, oleyl alcohol, and general principles of solubility for nonionic surfactants.
| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |
| Polar Protic Solvents | |||
| Water | H₂O | High | Low / Insoluble |
| Methanol | CH₃OH | High | Soluble / Miscible |
| Ethanol | C₂H₅OH | High | Soluble / Miscible[1] |
| Polar Aprotic Solvents | |||
| Acetone | C₃H₆O | Medium | Soluble / Miscible |
| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble / Miscible |
| Non-Polar Solvents | |||
| Hexane | C₆H₁₄ | Low | Soluble / Miscible |
| Toluene | C₇H₈ | Low | Soluble / Miscible |
| Chloroform | CHCl₃ | Low | Soluble / Miscible |
Note: "Soluble / Miscible" indicates that this compound is expected to dissolve readily in the solvent at various concentrations, forming a homogeneous solution.
Experimental Protocol for Semi-Quantitative Solubility Determination
The following protocol outlines a systematic approach to determine the semi-quantitative solubility of a liquid surfactant like this compound in various laboratory solvents. This method relies on visual inspection to classify the solubility at different concentrations.
3.1. Materials
-
This compound
-
Selected laboratory solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Hexane, Toluene, Chloroform)
-
Glass vials or test tubes with caps (e.g., 10 mL capacity)
-
Calibrated pipettes or micropipettes
-
Vortex mixer
-
Safety glasses and appropriate personal protective equipment (PPE)
3.2. Procedure
-
Preparation of Solvent: Dispense a fixed volume (e.g., 5 mL) of the selected solvent into a clean, dry glass vial.
-
Initial Addition of this compound (Low Concentration): Add a small, measured volume of this compound (e.g., 50 µL, corresponding to approximately 1% v/v) to the solvent.
-
Mixing: Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.
-
Visual Observation: Visually inspect the mixture against a well-lit background.
-
Miscible/Soluble: The solution is clear and homogenous, with no visible phase separation, cloudiness, or undissolved droplets.
-
Partially Miscible/Partially Soluble: The solution is cloudy or forms an emulsion, or a portion of the this compound remains undissolved.
-
Immiscible/Insoluble: Two distinct layers are observed, or the this compound is present as a separate phase.
-
-
Incremental Additions (Increasing Concentrations): If the this compound was found to be miscible/soluble at the previous concentration, incrementally add more this compound to the same vial to test higher concentrations (e.g., increase to 5%, 10%, 25%, 50% v/v and so on). After each addition, repeat the mixing and observation steps.
-
Record Observations: Record the solubility classification (miscible/soluble, partially miscible/partially soluble, or immiscible/insoluble) for each concentration of this compound in each solvent.
-
Repeat for All Solvents: Repeat the entire procedure for each of the selected laboratory solvents.
3.3. Data Interpretation
The results of this semi-quantitative analysis will provide a practical understanding of the solubility of this compound across a spectrum of solvent polarities, which is invaluable for selecting appropriate solvent systems for various applications.
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the semi-quantitative determination of this compound solubility.
References
A Comprehensive Technical Guide to the Safe Handling and Disposal of Oleth-3 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and disposal of Oleth-3, a non-ionic surfactant commonly used in various laboratory applications. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.
Chemical and Physical Properties
This compound is the polyethylene glycol ether of oleyl alcohol, with the "3" indicating the average number of ethylene oxide units in the molecule.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Polyoxyethylene (3) Oleyl Ether | [3] |
| CAS Number | 9004-98-2 | [3] |
| Appearance | Clear or cloudy liquid at room temperature | [3] |
| Color | Straw to light yellow | [3] |
| Odor | Faint | [3] |
| Solubility | Low water solubility; soluble in mineral oils and methyl esters of rapeseed oil | [3] |
| Molar Mass | Approximately 400 g/mol | [3] |
| Density | Approximately 0.907 g/mL (at 20 °C) | [3] |
| pH (1% aqueous solution) | 5.5 - 8.5 | [3] |
Toxicological Data
Comprehensive toxicological data for this compound is limited. Much of the safety assessment is based on data from its parent compounds, oleyl alcohol and polyethylene glycol (PEG).[1]
| Parameter | Value | Notes | Reference |
| Acute Oral Toxicity (LD50) | No data available for this compound. | Health injuries are not known or expected under normal use. | [4] |
| Acute Dermal Toxicity (LD50) | No data available for this compound. | [4] | |
| Acute Inhalation Toxicity (LC50) | No data available for this compound. | May cause irritation of the respiratory tract. | [4] |
| Skin Irritation | Mild to moderate skin irritation potential. | [1][3] | |
| Eye Irritation | Mild to moderate eye irritation potential. | Contact with eyes may cause irritation. | [1][3][4] |
| Sensitization | Not considered a sensitizer. | ||
| Carcinogenicity, Mutagenicity, Reproductive Toxicity | Not considered to be reproductive or developmental toxicants. | Low concern for carcinogenicity. | [1][5] |
Environmental Fate
This compound, as a polyethylene glycol ether, is considered to be readily biodegradable and is not expected to persist in the environment.[6] It is unlikely to bioaccumulate in the food chain.[6]
| Parameter | Value | Notes | Reference |
| Biodegradability | Readily biodegradable. | Efficiently removed in wastewater treatment plants. | [6][7] |
| Aquatic Toxicity | Not expected to be toxic to aquatic organisms. | Based on data for polyethylene glycols. | [6] |
| Bioaccumulation Potential | Low. | Does not accumulate in the food chain. | [6] |
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are mild to moderate skin and eye irritation.[1][3] Appropriate personal protective equipment should be worn to mitigate these risks.
| Hazard | Recommended PPE |
| Skin Contact | Chemical-resistant gloves (Nitrile or Neoprene recommended), lab coat. |
| Eye Contact | Safety glasses with side shields or chemical splash goggles. |
| Inhalation | Use in a well-ventilated area. Respiratory protection is generally not required under normal use conditions with adequate ventilation. |
Experimental Protocols
Safe Handling and Storage Protocol
Objective: To outline the standard procedure for the safe handling and storage of this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate PPE (nitrile gloves, lab coat, safety glasses)
-
Chemical fume hood or well-ventilated area
-
Compatible storage containers (e.g., glass, polyethylene)
-
Spill kit
Procedure:
-
Don appropriate PPE before handling this compound.
-
Work in a well-ventilated area. For procedures that may generate aerosols, use a chemical fume hood.
-
Dispense with care. this compound is a viscous liquid; use appropriate tools such as positive displacement pipettes or wide-bore pipette tips for accurate and safe transfer.[8][9]
-
Avoid contact with skin and eyes. In case of contact, follow the first aid procedures outlined in Section 6.
-
Store in a tightly closed, properly labeled container.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
-
Inspect containers periodically for any signs of leakage or damage.
Spill Neutralization and Cleanup Protocol
Objective: To provide a step-by-step guide for responding to an this compound spill.
Materials:
-
Spill kit containing:
-
Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Personal Protective Equipment (gloves, goggles, lab coat)
-
Waste disposal bags or containers
-
Detergent and water
-
Procedure:
-
Evacuate and restrict access to the spill area.
-
Ensure adequate ventilation.
-
Don appropriate PPE before attempting to clean the spill.
-
Contain the spill using absorbent materials from the spill kit.
-
Absorb the spilled material. Gently apply the absorbent material over the spill, working from the outside in.
-
Collect the absorbed material. Carefully scoop the absorbed material into a designated waste container.
-
Decontaminate the spill area. Clean the area with a detergent and water solution.
-
Dispose of all contaminated materials as hazardous waste, following the disposal protocol in Section 7.
-
Wash hands thoroughly after cleanup is complete.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor for treatment advice.[10] |
Disposal Procedures
This compound waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Protocol for Disposal of this compound Waste:
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with this compound.
-
Do not mix this compound waste with other incompatible waste streams.
-
Store the waste container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[10] After rinsing, the container can be disposed of as non-hazardous waste, or recycled, depending on institutional policies.
Visualizations
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Decision tree for responding to an this compound spill.
Caption: Flowchart for the proper disposal of this compound waste.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound - PCC Group Product Portal [products.pcc.eu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. ewg.org [ewg.org]
- 6. chemical.kao.com [chemical.kao.com]
- 7. youtube.com [youtube.com]
- 8. myadlm.org [myadlm.org]
- 9. news-medical.net [news-medical.net]
- 10. assets.greenbook.net [assets.greenbook.net]
The Role of Ethylene Oxide Units in Oleth Surfactants: A Technical Guide for Pharmaceutical Development
1.0 Introduction
Surfactants, or surface-active agents, are indispensable components in the formulation of pharmaceutical products.[1] Their amphiphilic nature, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) moieties, allows them to reduce interfacial tension, thereby acting as emulsifiers, solubilizers, wetting agents, and dispersants.[2][3] Among the various classes of surfactants, non-ionic surfactants are frequently employed in pharmaceutical preparations due to their stability and biocompatibility.[4]
Oleth surfactants are a prominent family of non-ionic surfactants belonging to the group of ethoxylated fatty alcohols.[5] They are polyethylene glycol ethers of oleyl alcohol, a monounsaturated fatty alcohol.[6] The defining characteristic of any Oleth surfactant is the length of its polyoxyethylene chain, which is formed by the polymerization of ethylene oxide units. This guide provides an in-depth technical examination of the critical role these ethylene oxide units play in determining the physicochemical properties and functional applications of Oleth surfactants, with a focus on their use in drug development.
2.0 Molecular Structure and Synthesis
The structure of an Oleth surfactant is fundamentally amphiphilic. It consists of a long, hydrophobic hydrocarbon chain derived from oleyl alcohol, and a hydrophilic polyoxyethylene chain.[6] The nomenclature "Oleth-n" directly specifies the average number (n) of repeating ethylene oxide units in this hydrophilic chain. For instance, Oleth-10 contains an average of 10 ethylene oxide units.[7]
The general chemical structure is:
CH₃(CH₂)₇CH=CH(CH₂)₇CH₂(OCH₂CH₂)nOH
dot
Caption: General molecular structure of an Oleth surfactant.
2.1 Synthesis: Ethoxylation Oleth surfactants are synthesized through a process called ethoxylation.[8] This chemical reaction involves the sequential addition of ethylene oxide (EO) molecules to the hydroxyl group of oleyl alcohol. The reaction is typically catalyzed by an acid or a base. The average number of ethylene oxide units incorporated into the final product is controlled by the molar ratio of ethylene oxide to oleyl alcohol in the reaction mixture.[6] It is important to note that ethoxylation results in a polymer distribution, meaning a commercial sample of "Oleth-n" will contain a range of molecules with varying numbers of EO units, centered around the average value 'n'.[6]
dot
Caption: Synthesis of Oleth surfactants via ethoxylation.
3.0 The Pivotal Role of the Ethylene Oxide Chain
The number of ethylene oxide units is the primary structural feature that dictates the functionality of an Oleth surfactant. This is because the polyoxyethylene chain governs the molecule's overall hydrophilicity. By varying the length of this chain, a wide range of properties can be fine-tuned to suit specific applications.
3.1 Hydrophilic-Lipophilic Balance (HLB) The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to quantify the degree to which a surfactant is hydrophilic or lipophilic.[9] For non-ionic surfactants like the Oleth series, the HLB value is directly proportional to the weight percentage of the hydrophilic portion (the polyoxyethylene chain) of the molecule.[9] A higher number of ethylene oxide units results in a larger hydrophilic mass, leading to a higher HLB value.
The HLB value is a critical parameter for formulation scientists as it predicts the surfactant's behavior at an oil-water interface.[10]
-
Low HLB (3-6): Surfactants are more lipophilic and tend to promote the formation of water-in-oil (W/O) emulsions.
-
High HLB (8-16): Surfactants are more hydrophilic and are effective as oil-in-water (O/W) emulsifiers.[9]
-
Very High HLB (16-18): Surfactants function as solubilizers, capable of forming clear microemulsions or micellar solutions.[9]
dot
Caption: Relationship between EO units, HLB, and function.
3.2 Data Presentation: Properties of Common Oleth Surfactants
The properties of Oleth surfactants can be systematically compared by examining how the number of ethylene oxide units affects their molecular weight and calculated HLB. The HLB values below are calculated using Griffin's method: HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass of the molecule.[9]
| Surfactant Name | Avg. EO Units (n) | Molecular Weight (Hydrophobic) | Molecular Weight (Hydrophilic, Mh) | Total Molecular Weight (M) | Calculated HLB | Primary Function(s) |
| Oleth-2 | 2 | ~268.5 g/mol | ~88.1 g/mol | ~356.6 g/mol | 4.9 | W/O Emulsifier[6] |
| Oleth-5 | 5 | ~268.5 g/mol | ~220.3 g/mol | ~488.8 g/mol | 9.0 | O/W Emulsifier, Wetting Agent[5] |
| Oleth-10 | 10 | ~268.5 g/mol | ~440.5 g/mol | ~709.0 g/mol | 12.4 | O/W Emulsifier, Solubilizer[7] |
| Oleth-20 | 20 | ~268.5 g/mol | ~881.0 g/mol | ~1149.5 g/mol | 15.3 | Detergent, Solubilizer[11] |
4.0 Applications in Pharmaceutical Formulations
The ability to precisely control the HLB by varying the ethylene oxide chain length makes Oleth surfactants highly versatile excipients in drug development.[12]
-
Solubilization of Poorly Soluble Drugs: Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which limits their bioavailability. Oleth surfactants with high HLB values (e.g., Oleth-10, Oleth-20) can encapsulate hydrophobic drug molecules within the core of micelles, significantly increasing their solubility in aqueous media.[13] This is crucial for developing liquid dosage forms, including parenteral formulations.
-
Emulsion and Microemulsion Systems: Oleth surfactants are key to forming stable emulsions for delivering lipophilic drugs.[1] For an oil-in-water (O/W) emulsion, a hydrophilic surfactant like Oleth-20 is chosen to stabilize the oil droplets within the continuous aqueous phase.[11] These systems are common in topical creams, lotions, and intravenous lipid emulsions.
-
Enhanced Drug Permeation: Surfactants can enhance the transdermal delivery of drugs by interacting with the lipids in the stratum corneum, the skin's primary barrier.[14] This interaction can fluidize the lipid bilayers, increasing the permeability and facilitating drug absorption.
-
Stabilization of Dispersions: In suspensions and other dispersed systems, Oleth surfactants adsorb to the surface of drug particles, preventing their aggregation and settling, thus ensuring dose uniformity and stability.
5.0 Experimental Characterization Protocols
The characterization of Oleth surfactants is essential to ensure their quality and performance in a final formulation. Below are generalized protocols for key experiments.
dot
Caption: General workflow for surfactant characterization.
Protocol 5.1: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the Oleth surfactant and estimate the average number of ethylene oxide units.
-
Materials: Oleth surfactant sample, deuterated chloroform (CDCl₃) or other suitable deuterated solvent, NMR tubes.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
Dissolve a small amount (5-10 mg) of the Oleth surfactant in ~0.7 mL of deuterated solvent directly in an NMR tube.
-
Acquire ¹H-NMR and ¹³C-NMR spectra.
-
For ¹H-NMR, integrate the signal corresponding to the terminal methyl protons of the oleyl chain and the large signal corresponding to the repeating methylene protons of the polyoxyethylene chain.
-
Calculate the average number of EO units (n) by comparing the relative integrations of these characteristic peaks.
-
Analyze the ¹³C-NMR spectrum to confirm the presence of all expected carbon environments.[15]
-
Protocol 5.2: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
-
Objective: To determine the concentration at which the surfactant begins to form micelles in solution, and the minimum surface tension achieved.
-
Materials: Oleth surfactant, high-purity water, volumetric flasks, precision balance.
-
Instrumentation: Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[16]
-
Methodology:
-
Prepare a stock solution of the surfactant in high-purity water at a concentration well above the expected CMC.
-
Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ to 10⁻² M).
-
Measure the surface tension of each solution, starting with the most dilute, ensuring the ring/plate is thoroughly cleaned between measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will show two distinct linear regions. The intersection of these two lines corresponds to the CMC. The surface tension value at this point is the γcmc.[17]
-
Protocol 5.3: Emulsion Stability Testing
-
Objective: To assess the ability of an Oleth surfactant to create and maintain a stable emulsion.
-
Materials: Oleth surfactant, pharmaceutical-grade oil (e.g., mineral oil, medium-chain triglycerides), purified water, beakers, high-shear homogenizer.
-
Instrumentation: Microscope, particle size analyzer, centrifuge.
-
Methodology:
-
Prepare the oil and aqueous phases separately. Dissolve the Oleth surfactant in the phase in which it is more soluble (typically the aqueous phase for O/W emulsions).
-
Slowly add the dispersed phase to the continuous phase while mixing with the high-shear homogenizer for a fixed period (e.g., 5 minutes).
-
Evaluate the initial emulsion by microscopy for droplet uniformity and type (O/W or W/O). Measure the initial droplet size distribution using a particle size analyzer.
-
Subject the emulsion to accelerated stability testing, such as centrifugation (e.g., 3000 rpm for 30 minutes) or temperature cycling (e.g., 4°C and 40°C for 48-hour cycles).
-
After stress testing, re-examine the emulsion for any signs of instability, such as creaming, coalescence, or phase separation, and re-measure the particle size. A stable emulsion will show minimal changes.
-
The ethylene oxide units in Oleth surfactants are the fundamental determinant of their physicochemical properties and function. By controlling the length of the polyoxyethylene chain during synthesis, the hydrophilic-lipophilic balance can be precisely modulated. This "tunability" allows for the creation of a spectrum of surfactants, from effective W/O emulsifiers (low EO content) to powerful O/W emulsifiers and solubilizing agents (high EO content). This versatility makes the Oleth series of surfactants invaluable tools for researchers, scientists, and drug development professionals, enabling them to overcome significant formulation challenges such as poor drug solubility and the need for stable, multi-phase delivery systems. A thorough understanding and experimental characterization of these properties are paramount to leveraging their full potential in the development of safe and effective pharmaceutical products.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Oleth-5 : a magic non-ionic surfactant for hair [sdhshchem.com]
- 6. Oleth-2 | Nonionic Surfactant | High Purity [benchchem.com]
- 7. specialchem.com [specialchem.com]
- 8. shreechem.in [shreechem.in]
- 9. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. specialchem.com [specialchem.com]
- 12. ijpjournal.com [ijpjournal.com]
- 13. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis of Hydrophilic Derivative Surfactants From Algae-Derived Unsaponifiable Lipids [frontiersin.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. mdpi.com [mdpi.com]
Oleth-3: A Technical Guide to Biodegradability and Environmental Impact
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oleth-3, a non-ionic surfactant belonging to the alcohol ethoxylate (AE) family, is utilized in various industrial and pharmaceutical applications for its emulsifying and dispersing properties. As with any chemical intended for widespread use, a thorough understanding of its environmental fate and potential ecological impact is paramount. This technical guide provides a comprehensive overview of the biodegradability and ecotoxicity of this compound, drawing upon available data for the broader category of linear alcohol ethoxylates to provide a scientifically robust assessment in the absence of extensive direct testing data for this specific compound.
Linear alcohol ethoxylates, including those structurally similar to this compound, are generally considered to be readily biodegradable, achieving significant mineralization in standard screening tests. The primary mechanism of aerobic biodegradation involves the central fission of the ether linkage between the hydrophobic oleyl chain and the hydrophilic ethoxylate chain, followed by the degradation of the resulting alcohol and polyethylene glycol fragments. While specific quantitative data for this compound is limited, read-across data from similar C16-18 alcohol ethoxylates suggest a high potential for ultimate biodegradation in the environment.
The ecotoxicity of alcohol ethoxylates is influenced by both the alkyl chain length and the degree of ethoxylation. Generally, toxicity to aquatic organisms increases with increasing alkyl chain length and decreases with an increasing number of ethoxylate units. Based on this structure-activity relationship, this compound, with its long C18 chain and short ethoxylate chain, is predicted to exhibit moderate to high toxicity to aquatic organisms. This guide presents available and read-across ecotoxicity data for key aquatic indicator species.
This document adheres to stringent data presentation and visualization requirements to facilitate clear and concise understanding of the complex scientific information.
Biodegradability of this compound
This compound is an ethoxylated oleyl alcohol, a linear unsaturated C18 alcohol. The biodegradability of linear alcohol ethoxylates (LAEs) has been extensively studied, and they are generally found to be readily biodegradable under aerobic conditions.
Aerobic Biodegradation Pathway
The aerobic biodegradation of alcohol ethoxylates proceeds through two primary parallel pathways[1]:
-
Central Fission: This is the predominant pathway, involving the enzymatic cleavage of the ether bond between the alkyl (hydrophobic) and ethoxylate (hydrophilic) moieties. This results in the formation of a fatty alcohol and a polyethylene glycol (PEG) chain. The fatty alcohol is then typically degraded via β-oxidation.
-
Terminal Ethoxylate Chain Shortening: This pathway involves the stepwise removal of ethoxylate units from the hydrophilic end of the molecule.
dot
Caption: Aerobic biodegradation pathway of this compound.
Quantitative Biodegradability Data
Table 1: Read-Across Ready Biodegradability Data for Linear Alcohol Ethoxylates (OECD 301F)
| Test Substance (Analogue to this compound) | Test Guideline | Duration (days) | % Biodegradation | Classification | Reference |
| Linear C12-14 Alcohol Ethoxylate (7-8 EO) | OECD 301 equivalent | 28 | 100% | Readily Biodegradable | [2] |
| Branched C8-rich Alcohol Ethoxylate (4 EO) | OECD 301F | 28 | 91.7% | Readily Biodegradable | |
| Linear C9-18 Alcohol Ethoxylate (5-14 EO) | OECD 301 equivalent | 28 | 64 - 86% | Readily Biodegradable |
Environmental Impact and Ecotoxicity
The environmental impact of this compound is primarily associated with its potential toxicity to aquatic organisms. The ecotoxicity of alcohol ethoxylates is a function of their structure, with toxicity generally increasing with the length of the hydrophobic alkyl chain and decreasing with the length of the hydrophilic ethoxylate chain. Given its C18 alkyl chain and low degree of ethoxylation (3 EO), this compound is expected to be more toxic to aquatic organisms compared to alcohol ethoxylates with shorter alkyl chains or higher degrees of ethoxylation.
Quantitative Ecotoxicity Data
Specific ecotoxicity data for this compound is scarce. Therefore, read-across data from structurally similar alcohol ethoxylates is used to estimate its potential environmental hazard.
Table 2: Read-Across Aquatic Ecotoxicity Data for Linear Alcohol Ethoxylates
| Test Organism | Endpoint | Test Duration | Test Substance (Analogue) | Result (mg/L) | Reference |
| Daphnia magna (Water Flea) | EC50 (Immobilisation) | 48 hours | C12-15 Alcohol Ethoxylate (3 EO) | 0.38 | HERA (2009) |
| Pimephales promelas (Fathead Minnow) | LC50 (Mortality) | 96 hours | C12-15 Alcohol Ethoxylate (3 EO) | 0.87 | HERA (2009) |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Growth Inhibition) | 72 hours | C12-15 Alcohol Ethoxylate (3 EO) | 0.61 | HERA (2009) |
Note: The HERA (2009) report on Alcohol Ethoxylates provides a comprehensive summary of ecotoxicity data for a range of alcohol ethoxylates, which serves as a key source for read-across assessment.
Experimental Protocols
OECD 301F: Manometric Respirometry Test
The OECD 301F test is a standard method for assessing the ready biodegradability of chemical substances in an aerobic aqueous medium.[4] The principle of the test is to measure the oxygen consumed by a microbial inoculum to biodegrade the test substance over a 28-day period.
Key Parameters:
-
Test Substance Concentration: Typically 100 mg/L, providing a theoretical oxygen demand (ThOD) of at least 50-100 mg/L.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, at a final concentration of approximately 30 mg/L suspended solids.
-
Temperature: 20 ± 1 °C.
-
Duration: 28 days.
-
Pass Level for Ready Biodegradability: ≥ 60% of the ThOD is consumed within a 10-day window, which must occur within the 28-day test period.
dot
Caption: Experimental workflow for the OECD 301F test.
Regulatory Information
This compound is subject to chemical regulations in major economic regions. In the European Union, substances manufactured or imported in quantities of one tonne or more per year must be registered under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). The ECHA (European Chemicals Agency) database provides information on the registration status and any harmonized classifications of substances. As part of the broader category of alcohol ethoxylates, the environmental properties of this compound are considered within this framework. In the United States, the Environmental Protection Agency (EPA) assesses the environmental risk of new and existing chemicals under the Toxic Substances Control Act (TSCA).
Conclusion
Based on the available scientific literature and read-across data from structurally similar alcohol ethoxylates, this compound is expected to be readily biodegradable under aerobic environmental conditions. The primary degradation pathway involves the cleavage of the ether bond, leading to the formation of oleyl alcohol and a short polyethylene glycol chain, both of which are further mineralized.
From an ecotoxicological perspective, the structure of this compound (long alkyl chain, short ethoxylate chain) suggests a moderate to high potential for toxicity to aquatic organisms. Therefore, while the substance is not expected to persist in the environment, its release into aquatic ecosystems should be carefully managed to avoid adverse effects. Further direct testing on this compound would be beneficial to refine the environmental risk assessment for this specific compound.
This technical guide provides a foundational understanding of the biodegradability and environmental impact of this compound for professionals in research, development, and regulatory affairs. It is recommended to consult the latest regulatory guidance and databases for the most current information.
References
- 1. benchchem.com [benchchem.com]
- 2. santos.com [santos.com]
- 3. Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 4. exxonmobilchemical.com [exxonmobilchemical.com]
Methodological & Application
Application Notes and Protocols for Membrane Protein Extraction Using Oleth-3
For Researchers, Scientists, and Drug Development Professionals
Introduction to Oleth-3 as a Non-Ionic Detergent
Membrane proteins are crucial targets for drug development and biochemical research, yet their extraction and purification present significant challenges due to their hydrophobic nature embedded within the lipid bilayer.[1][2] The selection of an appropriate detergent is a critical step to successfully solubilize these proteins while maintaining their structural integrity and biological activity.[3] this compound, a non-ionic detergent, offers a mild and effective option for the solubilization of membrane proteins.[4]
Non-ionic detergents, like this compound, possess a neutral charge, which makes them less disruptive to the native conformation of proteins compared to their ionic counterparts.[5][6] They primarily disrupt lipid-lipid and lipid-protein interactions, leaving protein-protein interactions largely intact, which is advantageous for studying protein complexes.[6] this compound, specifically, is an ethoxylated fatty alcohol that can effectively form micelles to encapsulate membrane proteins, transitioning them from a hydrophobic membrane environment to an aqueous solution.[7]
Properties of this compound
A comprehensive understanding of the physicochemical properties of a detergent is essential for optimizing extraction protocols. Key parameters include the Critical Micelle Concentration (CMC), which is the concentration at which detergent monomers begin to form micelles.[8][9] Operating above the CMC is necessary for effective solubilization.[10]
| Property | Value/Description | Reference |
| INCI Name | This compound | [11] |
| Chemical Name | (Z)-9-Octadecen-1-ol, ethoxylated | [12] |
| CAS Number | 9004-98-2 | [12] |
| Type | Non-ionic Surfactant | [7] |
| Molar Mass | approx. 400 g/mol | [12] |
| Appearance | Clear or cloudy liquid at room temperature | [12] |
| Solubility | Low water solubility; miscible with selected base oils | [12] |
| pH (1% aq. solution) | 5.5 - 8.5 | [12] |
| HLB Value | 7.0 | [7] |
Applications in Membrane Proteomics
This compound and other mild non-ionic detergents are particularly valuable in studies focusing on:
-
Lipid Rafts: These specialized membrane microdomains are enriched in cholesterol and sphingolipids and are often resistant to solubilization by mild non-ionic detergents at low temperatures.[13][14][15] This property allows for the isolation of detergent-resistant membranes (DRMs), which are believed to be enriched in lipid raft components.[14][15]
-
Functional Proteomics: By preserving the native structure and function of membrane proteins, this compound is suitable for downstream applications that require active proteins, such as enzyme assays and ligand binding studies.[4]
-
Structural Biology: Maintaining the protein's conformational integrity is paramount for structural determination techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography.[2][4]
Experimental Protocols
The following protocols provide a general framework for the extraction of membrane proteins using this compound. Optimization will be required depending on the specific cell type, protein of interest, and downstream applications.[3]
Protocol 1: General Membrane Protein Extraction from Cultured Cells
This protocol outlines the basic steps for solubilizing total membrane proteins from a cell pellet.
Materials:
-
Cell Pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) this compound
-
Benchtop centrifuge
-
Ultracentrifuge
-
Sonicator (optional)
Procedure:
-
Cell Harvesting: Harvest cultured cells and wash the pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C after each wash.[1]
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells by sonication on ice (e.g., three 15-second pulses with 30-second intervals) or by using a mechanical homogenizer.[1][16]
-
Removal of Debris: Centrifuge the lysate at 700-1,000 x g for 10 minutes at 4°C to pellet intact cells, nuclei, and other large debris.[1]
-
Membrane Fraction Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.[1]
-
Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Solubilization Buffer. The optimal concentration of this compound may need to be determined empirically, typically starting in the range of 0.5-2.0%.
-
Incubation: Incubate the suspension on a rotator for 1-2 hours at 4°C to allow for complete solubilization of membrane proteins.
-
Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Collection: The supernatant now contains the solubilized membrane proteins. Proceed with downstream applications or store at -80°C.
Protocol 2: Isolation of Detergent-Resistant Membranes (DRMs) for Lipid Raft Analysis
This protocol is adapted for the enrichment of proteins from lipid raft-like domains.
Materials:
-
Same as Protocol 1, with the following modification:
-
DRM Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, Protease Inhibitor Cocktail
-
Sucrose Solutions: 40%, 30%, and 5% (w/v) in Lysis Buffer
Procedure:
-
Cell Lysis and Membrane Isolation: Follow steps 1-4 from Protocol 1.
-
DRM Solubilization: Resuspend the membrane pellet in 1 mL of ice-cold DRM Solubilization Buffer. Incubate on ice for 30 minutes.
-
Sucrose Gradient Preparation: In an ultracentrifuge tube, carefully layer the sucrose solutions, starting with 1 mL of 40% sucrose at the bottom, followed by 2 mL of 30% sucrose, and finally 1 mL of 5% sucrose.
-
Sample Loading: Mix the solubilized membrane sample with 1 mL of 40% sucrose solution to achieve a final sucrose concentration of approximately 20%. Carefully layer this mixture at the bottom of the prepared sucrose gradient.
-
Ultracentrifugation: Centrifuge the gradient at 200,000 x g for 18-24 hours at 4°C.
-
Fraction Collection: After centrifugation, DRMs, being less dense, will float to the interface of the lower sucrose concentrations (typically the 5%-30% interface). Carefully collect fractions from the top of the gradient.
-
Analysis: Analyze the collected fractions for the presence of lipid raft marker proteins (e.g., flotillin, caveolin) by Western blotting to identify the DRM-enriched fractions.
Visualizations
General Workflow for Membrane Protein Extraction
The following diagram illustrates the key steps involved in the extraction of membrane proteins using a detergent-based method like the one described with this compound.
Caption: A flowchart of the membrane protein extraction process.
Detergent Action on a Lipid Bilayer
This diagram illustrates the mechanism by which detergent molecules solubilize a lipid bilayer to extract membrane proteins.
Caption: How detergents solubilize membrane proteins.
Concluding Remarks
This compound serves as a valuable tool in the researcher's arsenal for the challenging task of membrane protein extraction. Its mild, non-ionic nature makes it particularly suitable for applications where the preservation of protein structure and function is critical. As with any detergent-based protocol, empirical optimization of concentration, temperature, and incubation time is essential to achieve high yields of stable, active membrane proteins for downstream analysis.[3] Furthermore, the compatibility of this compound with subsequent purification and analytical techniques should be considered, as detergent removal may be necessary for certain applications like mass spectrometry.[17][18]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. youtube.com [youtube.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics | MDPI [mdpi.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. Critical Micelle Concentrations (CMCs) - Avanti® Polar Lipids [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 11. cosmileeurope.eu [cosmileeurope.eu]
- 12. This compound - PCC Group Product Portal [products.pcc.eu]
- 13. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomic Analysis of Lipid Raft-Like Detergent-Resistant Membranes of Lens Fiber Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detergent-resistant membranes and the protein composition of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. The Use of Detergents to Purify Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effective removal of nonionic detergents in protein mass spectrometry, hydrogen/deuterium exchange, and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oleth-3 in Vesicle and Liposome Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols on the utilization of Oleth-3, a non-ionic surfactant, in the formulation of various vesicular and liposomal drug delivery systems. The information is compiled to assist researchers in developing novel nanocarriers for enhanced delivery of therapeutic and cosmetic agents.
Application Notes
This compound, a polyoxyethylene ether of oleyl alcohol, is a versatile non-ionic surfactant with applications in the formation of stable nano-sized vesicles. Its amphiphilic nature, arising from the lipophilic oleyl group and the hydrophilic polyethylene glycol chain, allows it to act as an effective emulsifier and stabilizer in multiphase systems. In the context of vesicle and liposome preparation, this compound can serve several key functions:
-
Emulsifying Agent: this compound is instrumental in the formation of oil-in-water (o/w) nanoemulsions, which are thermodynamically stable, isotropic systems of oil, water, and surfactant. These nanoemulsions can encapsulate lipophilic drugs within their oil core, enhancing their solubility and bioavailability.
-
Vesicle Formation: As a non-ionic surfactant, this compound can be a primary component in the formation of niosomes, which are vesicular systems analogous to liposomes but are formed from non-ionic surfactants instead of phospholipids. Niosomes offer advantages in terms of cost-effectiveness and stability.
-
Edge Activator in Elastic Vesicles: In the preparation of transfersomes, highly deformable vesicles capable of penetrating the skin barrier, this compound can potentially act as an "edge activator." Edge activators are typically single-chain surfactants that destabilize the lipid bilayer, thereby increasing its fluidity and elasticity. While direct literature is sparse, the physicochemical properties of this compound make it a candidate for this role.
The choice of this compound in a formulation can influence key characteristics of the resulting vesicles, including particle size, polydispersity index (PDI), encapsulation efficiency, and stability. The number '3' in this compound refers to the average number of ethylene oxide units in the hydrophilic chain, which imparts a relatively low Hydrophilic-Lipophilic Balance (HLB) value, making it suitable for water-in-oil (w/o) emulsions or as a co-surfactant in o/w emulsions.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Nanoemulsion using this compound and Oleth-20
This protocol is based on the formulation of a caffeine-loaded nanoemulsion for topical delivery.[1][2]
Materials:
-
This compound (Surfactant)
-
Oleth-20 (Co-surfactant)
-
Squalane (Oil Phase)
-
Caffeine (Active Pharmaceutical Ingredient - API)
-
Purified Water (Aqueous Phase)
Equipment:
-
Magnetic stirrer with heating plate
-
Homogenizer (e.g., high-speed rotor-stator or microfluidizer)
-
Beakers and graduated cylinders
-
Analytical balance
Methodology (Phase Inversion Emulsification):
-
Preparation of the Oil Phase:
-
Accurately weigh and mix this compound, Oleth-20, and squalane in a beaker.
-
If encapsulating a lipophilic API, dissolve it in this oil/surfactant mixture.
-
Gently heat the mixture to 40-50°C while stirring to ensure homogeneity.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the required amount of purified water in a separate beaker.
-
If encapsulating a hydrophilic API like caffeine, dissolve it in the water.
-
Heat the aqueous phase to the same temperature as the oil phase (40-50°C).
-
-
Emulsification:
-
While stirring the oil phase, slowly add the heated aqueous phase dropwise.
-
Continue stirring for 15-30 minutes to allow for the initial formation of a coarse emulsion.
-
-
Homogenization:
-
Subject the coarse emulsion to high-shear homogenization to reduce the droplet size. The specific parameters (speed, time) will need to be optimized for the desired particle size.
-
-
Cooling and Characterization:
-
Allow the nanoemulsion to cool to room temperature while stirring gently.
-
Characterize the final formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Protocol 2: Adapted Protocol for Niosome Preparation using this compound
This protocol is an adaptation of the thin-film hydration method, a common technique for preparing niosomes with non-ionic surfactants.
Materials:
-
This compound (Non-ionic surfactant)
-
Cholesterol (Stabilizer)
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Chloroform or a mixture of chloroform and methanol (Organic solvent)
-
Phosphate Buffered Saline (PBS) pH 7.4 (Aqueous phase)
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional)
-
Vortex mixer
Methodology:
-
Lipid Film Formation:
-
Accurately weigh this compound and cholesterol (a common starting molar ratio is 1:1) and dissolve them in a minimal amount of the organic solvent in a round-bottom flask.
-
If encapsulating a lipophilic drug, dissolve it in this mixture.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the boiling point of the solvent to form a thin, uniform film on the inner surface of the flask.
-
Continue evaporation under vacuum for at least 1-2 hours to ensure complete removal of the organic solvent.
-
-
Hydration:
-
Add the aqueous phase (PBS, pH 7.4), pre-heated to a temperature above the gel-liquid transition temperature (Tc) of the surfactant mixture. If encapsulating a hydrophilic drug, it should be dissolved in this aqueous phase.
-
Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller and more uniform vesicles (unilamellar vesicles or ULVs), the MLV suspension can be subjected to sonication (either bath or probe sonication) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification and Characterization:
-
Remove the unencapsulated drug by methods such as dialysis, gel filtration, or centrifugation.
-
Characterize the niosomes for their size, PDI, zeta potential, and encapsulation efficiency.
-
Protocol 3: Adapted Protocol for Transfersome Preparation with this compound as an Edge Activator
This protocol is adapted from the thin-film hydration method used for preparing elastic vesicles.
Materials:
-
Soy Phosphatidylcholine (SPC) or other suitable phospholipid
-
This compound (as the Edge Activator)
-
Drug to be encapsulated
-
Methanol or Ethanol (Solvent)
-
Phosphate Buffered Saline (PBS) pH 7.4 (Aqueous phase)
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Vortex mixer
-
Sonicator
Methodology:
-
Lipid Film Formation:
-
Accurately weigh the phospholipid and this compound (a common starting ratio of lipid to edge activator is 85:15 w/w) and dissolve them in the solvent in a round-bottom flask.
-
Add the drug to be encapsulated to this mixture.
-
Form a thin film by removing the solvent using a rotary evaporator as described in Protocol 2.
-
-
Hydration:
-
Hydrate the resulting thin film with PBS (pH 7.4) by gentle rotation for 1 hour at room temperature or a temperature above the Tc of the lipid.
-
-
Vesicle Formation and Maturation:
-
Allow the resulting suspension to swell at room temperature for 2-3 hours.
-
To obtain smaller vesicles, the suspension can be sonicated for a short period (e.g., 5-15 minutes).
-
-
Characterization:
-
Characterize the transfersomes for their vesicle size, PDI, deformability index, and encapsulation efficiency.
-
Data Presentation
The following tables summarize quantitative data from studies involving this compound in nanoemulsion formulations and provide example data for vesicles prepared with similar non-ionic surfactants.
Table 1: Physicochemical Properties of O/W Nanoemulsions Containing this compound
| Formulation Component | Surfactant/Co-surfactant | Oil Phase | Active Ingredient | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Caffeine Nanoemulsion | This compound and Oleth-20 | Squalane | Caffeine | ~40 | 0.1 | 4.8 | [2] |
| Plant Extract Nanoemulsion | This compound and Oleth-20 | Squalane | Syagrus romanzoffiana extract | Not specified | Not specified | Not specified | [3] |
Table 2: Example Physicochemical Properties of Niosomes Prepared with Non-Ionic Surfactants (Adapted Data)
Disclaimer: The following data is illustrative and based on niosomes prepared with other non-ionic surfactants like Span series. Actual values for this compound based niosomes will require experimental determination.
| Surfactant | Surfactant:Cholesterol Ratio (molar) | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Non-ionic Surfactant A | 1:1 | 200 - 400 | 0.2 - 0.4 | -20 to -40 | 50 - 70 |
| Non-ionic Surfactant B | 2:1 | 150 - 300 | 0.1 - 0.3 | -15 to -35 | 60 - 80 |
Table 3: Example Physicochemical Properties of Transfersomes with Non-Ionic Surfactants as Edge Activators (Adapted Data)
Disclaimer: The following data is illustrative and based on transfersomes prepared with other non-ionic surfactants. Actual values for this compound based transfersomes will require experimental determination.
| Phospholipid | Edge Activator (EA) | Lipid:EA Ratio (w/w) | Vesicle Size (nm) | Polydispersity Index (PDI) | Deformability Index | Encapsulation Efficiency (%) |
| Soy PC | Non-ionic Surfactant C | 85:15 | 100 - 250 | 0.2 - 0.5 | 5 - 15 | 60 - 85 |
| DMPC | Non-ionic Surfactant D | 90:10 | 150 - 300 | 0.3 - 0.6 | 3 - 10 | 55 - 75 |
Visualization of Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows for the preparation of nanoemulsions and niosomes.
Caption: Workflow for O/W Nanoemulsion Preparation.
Caption: Workflow for Niosome Preparation.
References
Application of Oleth-3 in Drug Delivery System Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleth-3, a non-ionic surfactant and emulsifying agent, is the polyethylene glycol ether of oleyl alcohol.[1] While extensively utilized in the cosmetics and personal care industry for its emulsifying and solubilizing properties, its application in pharmaceutical drug delivery systems, particularly in topical and transdermal formulations, is an area of growing interest.[1][2] Its amphiphilic nature makes it a suitable candidate for the formulation of advanced drug delivery vehicles such as nanoemulsions and microemulsions, which can enhance the solubility and permeability of poorly water-soluble drugs.[3][4] Furthermore, the oleyl moiety of this compound suggests its potential as a penetration enhancer, similar to its parent compound, oleic acid, which is known to fluidize the lipid bilayers of the stratum corneum.[5][6]
These application notes provide a comprehensive overview of the potential uses of this compound in drug delivery, with a focus on nanoemulsion-based systems. Detailed protocols for formulation, characterization, and evaluation are provided to guide researchers in exploring the utility of this compound as a pharmaceutical excipient.
Key Applications of this compound in Drug Delivery
-
Emulsifier and Stabilizer: this compound can be employed as the primary or co-emulsifier in the preparation of oil-in-water (o/w) nanoemulsions and microemulsions to encapsulate lipophilic drugs.[1][3] Its ability to reduce interfacial tension is crucial for the formation of small and stable droplets.[7]
-
Solubilizing Agent: For drugs with poor aqueous solubility, this compound can act as a solubilizing agent, increasing their concentration in the formulation and potentially enhancing their therapeutic efficacy.[1][3]
-
Penetration Enhancer: The lipophilic oleyl chain of this compound can interact with the lipids of the stratum corneum, disrupting their ordered structure and thereby increasing the permeability of the skin to the encapsulated drug.[5][6] This makes it a valuable component for topical and transdermal drug delivery systems.
Data Presentation: Characterization of a Model this compound Based Nanoemulsion
The following table summarizes hypothetical yet representative quantitative data for a model drug-loaded nanoemulsion formulated with this compound. These values are based on typical findings for similar nanoemulsion systems and serve as a benchmark for formulation development.
| Parameter | Value | Method of Analysis |
| Formulation Composition | ||
| Drug Content | 1% (w/w) | High-Performance Liquid Chromatography (HPLC) |
| Oil Phase (e.g., Caprylic/Capric Triglyceride) | 10% (w/w) | - |
| This compound (Emulsifier) | 15% (w/w) | - |
| Co-surfactant (e.g., Propylene Glycol) | 5% (w/w) | - |
| Aqueous Phase (Water) | 69% (w/w) | - |
| Physicochemical Properties | ||
| Mean Droplet Size | 150 ± 5 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 ± 2 mV | Electrophoretic Light Scattering |
| pH | 6.5 ± 0.2 | pH meter |
| Viscosity | 50 ± 5 cP | Viscometer |
| Drug Entrapment and Release | ||
| Entrapment Efficiency | > 95% | Ultracentrifugation followed by HPLC |
| In Vitro Drug Release (at 24h) | 80 ± 5% | Franz Diffusion Cell with synthetic membrane |
| Permeation Study | ||
| Permeation Flux across excised skin | 15 ± 2 µg/cm²/h | Franz Diffusion Cell with excised skin |
| Enhancement Ratio (vs. control solution) | 3.5 | - |
Mandatory Visualizations
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. jptcp.com [jptcp.com]
- 3. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Oleth-3 as an Emulsifier in Cell Culture Media Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of poorly water-soluble compounds to cells in culture is a significant challenge in drug discovery and biomedical research. Emulsifiers are critical for creating stable dispersions of these hydrophobic substances in aqueous cell culture media. Oleth-3, a non-ionic surfactant, presents a potential solution for this application. These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use as an emulsifier in the preparation of cell culture media. Due to the limited availability of specific biocompatibility data for this compound in the public domain, this document emphasizes the importance of independent cytotoxicity testing and provides protocols for such evaluations.
Properties of this compound
This compound is the polyethylene glycol ether of oleyl alcohol, with an average of three ethylene oxide units. Its chemical structure confers specific physicochemical properties relevant to its function as an emulsifier.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source/Comment |
| INCI Name | This compound | International Nomenclature of Cosmetic Ingredients |
| Chemical Name | Polyoxyethylene (3) Oleyl Ether | |
| CAS Number | 9004-98-2 | |
| Appearance | Clear to cloudy, yellowish liquid | |
| Solubility in Water | Low | [1] |
| Hydrophilic-Lipophilic Balance (HLB) | 6.6 - 7.0 | A low HLB value indicates a preference for forming water-in-oil (W/O) emulsions, but it can be used in oil-in-water (O/W) systems, particularly in combination with other surfactants.[2] |
| Critical Micelle Concentration (CMC) | Not available in cited literature. User determination is required. | The CMC is the concentration at which surfactant monomers begin to form micelles, a crucial parameter for emulsification. A protocol for its determination is provided below. |
Application: Emulsification of Hydrophobic Compounds for Cell Culture
This compound can be employed to create stable oil-in-water (O/W) emulsions of hydrophobic compounds (e.g., drugs, lipids, signaling molecules) for their uniform delivery to cells in culture. Its low HLB value suggests it is best suited for creating stable microemulsions of small molecule hydrophobic drugs.
Experimental Protocols
The following protocols provide a framework for the preparation and use of this compound in cell culture applications. It is imperative that researchers validate the optimal, non-toxic concentration of this compound for their specific cell line and experimental conditions.
This protocol details the preparation of a sterile stock solution of this compound, which can be further diluted for use in cell culture media.
Materials:
-
This compound
-
Cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out a precise amount of this compound.
-
Dissolve the this compound in cell culture-grade DMSO to create a high-concentration stock solution (e.g., 100 mg/mL). Ensure complete dissolution by gentle vortexing.
-
Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Store the sterile stock solution at -20°C, protected from light.
This protocol provides a general method for using the this compound stock solution to prepare a working concentration of a hydrophobic compound in cell culture medium.
Materials:
-
Sterile this compound stock solution (from Protocol 2.1)
-
Hydrophobic compound of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of your hydrophobic compound in an appropriate organic solvent (e.g., DMSO, ethanol).
-
In a sterile microcentrifuge tube, add the desired amount of the hydrophobic compound stock solution.
-
Add the this compound stock solution to the tube. A starting point is to use a 1:1 to 1:10 molar ratio of compound to this compound. This ratio will need to be optimized.
-
Vortex the mixture vigorously for 30-60 seconds to pre-mix the compound and the emulsifier.
-
Add the pre-mixture to the pre-warmed cell culture medium. The final concentration of the organic solvent (e.g., DMSO) should typically not exceed 0.5% (v/v) in the final culture medium, though this can be cell-line dependent.
-
Vortex the final solution immediately and vigorously for 1-2 minutes to form the emulsion.
-
Visually inspect the medium for any precipitation or phase separation. A stable emulsion should appear as a clear or slightly opalescent, homogenous solution.
-
Use the freshly prepared medium immediately for cell treatment.
Biocompatibility and Cytotoxicity Evaluation
The introduction of any new component into cell culture media has the potential to affect cell health and behavior. Non-ionic surfactants can interact with cell membranes, potentially leading to cytotoxicity at certain concentrations.[3] Therefore, it is essential to determine the non-toxic working concentration range of this compound for each specific cell line.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Target cell line (e.g., HeLa, 3T3)
-
96-well cell culture plates
-
Complete cell culture medium
-
Sterile this compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µg/mL). Include a vehicle control (medium with the same final concentration of DMSO without this compound) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Table 2: Example Data Structure for IC50 Determination of this compound
| This compound Conc. (µg/mL) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Control) | User-determined value | 100% |
| 0.1 | User-determined value | Calculated value |
| 1 | User-determined value | Calculated value |
| 10 | User-determined value | Calculated value |
| 50 | User-determined value | Calculated value |
| 100 | User-determined value | Calculated value |
| 200 | User-determined value | Calculated value |
| IC50 Value | \multicolumn{2}{c | }{To be determined by user } |
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Target cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
Sterile this compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol (Section 3.1).
-
At the end of the incubation period, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH in the supernatant.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity for each this compound concentration based on the LDH activity relative to the controls.
Potential Impact on Cellular Signaling
The introduction of surfactants can potentially perturb cell membrane integrity and fluidity, which may, in turn, affect various signaling pathways that are initiated at the cell surface or involve membrane-associated proteins. For instance, pathways involving receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) could be influenced by changes in the lipid microenvironment. Researchers should be mindful of these potential off-target effects and include appropriate controls in their experiments.
Conclusion and Recommendations
This compound is a viable candidate for emulsifying hydrophobic compounds for delivery in cell culture. However, the lack of publicly available data on its critical micelle concentration and cytotoxicity necessitates that researchers perform their own validation studies. The protocols provided herein offer a systematic approach to characterizing the use of this compound in a specific experimental context. It is recommended to always use the lowest effective concentration of this compound that maintains the stability of the hydrophobic compound emulsion while exhibiting minimal to no cytotoxicity to the cells under investigation. Always include appropriate vehicle controls in all experiments to account for any effects of the emulsifier itself.
References
Application Notes and Protocols for Solubilizing Lipids with Oleth-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective solubilization of lipids is a critical step in various research and drug development applications, including in vitro assays, formulation development, and drug delivery systems. Lipids, due to their hydrophobic nature, are inherently insoluble in aqueous solutions. Non-ionic surfactants, such as Oleth-3, are frequently employed to overcome this challenge by forming micelles that encapsulate lipid molecules, rendering them soluble in aqueous buffers.
This compound, a polyethylene glycol ether of oleyl alcohol, is a non-ionic surfactant and emulsifying agent.[1][2] Its amphiphilic structure, consisting of a hydrophilic polyethylene glycol chain and a lipophilic oleyl alcohol tail, allows it to reduce the surface tension between immiscible liquids like oil and water, thereby facilitating the formation of stable emulsions and micelles.[1][3] This property makes this compound a suitable candidate for the solubilization of a variety of lipids for experimental and formulation purposes.
This document provides a detailed protocol for the solubilization of lipids using this compound, intended for use by researchers, scientists, and drug development professionals. The protocol is based on the general principles of surfactant-mediated solubilization and should be optimized for specific lipids and experimental conditions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for the effective design of lipid solubilization protocols.
| Property | Value/Description | Reference(s) |
| INCI Name | This compound | [2] |
| Chemical Name | Polyoxyethylene (3) Oleyl Ether | [4] |
| Appearance | Off-white to light yellow, hazy liquid at room temperature. | [2][4] |
| Type | Non-ionic surfactant | [1][4] |
| HLB Value | Approximately 6.6 - 7.0 | [1][4] |
| Solubility | Low water solubility; soluble in mineral base oils and methyl esters of rapeseed oil. | [2] |
| Molar Mass | Approximately 400 g/mol | [2] |
| pH (1% aqueous solution) | 5.5 - 8.5 | [2] |
Experimental Protocol: Lipid Solubilization with this compound
This protocol outlines a general procedure for solubilizing lipids with this compound. It is crucial to note that the optimal conditions, including the concentration of this compound and the lipid, as well as incubation parameters, may vary depending on the specific lipid and the intended application. Therefore, empirical optimization is highly recommended.
Materials
-
Lipid of interest (e.g., fatty acids, glycerolipids, phospholipids)
-
This compound
-
Aqueous buffer (e.g., PBS, Tris-HCl) appropriate for the downstream application
-
Organic solvent (e.g., chloroform, ethanol) for initial lipid dissolution
-
Glass vials or tubes
-
Vortex mixer
-
Water bath or incubator
-
Nitrogen gas or vacuum desiccator (optional)
Procedure
-
Preparation of Lipid Stock Solution:
-
Accurately weigh the desired amount of the lipid.
-
Dissolve the lipid in a minimal amount of a suitable organic solvent (e.g., chloroform, ethanol) to ensure complete dissolution. This step is critical for lipids that are solid or highly viscous at room temperature.
-
-
Solvent Evaporation (Optional but Recommended):
-
For applications sensitive to residual organic solvents, evaporate the solvent from the lipid stock solution under a gentle stream of nitrogen gas or in a vacuum desiccator. This will leave a thin film of the lipid on the surface of the vial.
-
-
Preparation of this compound Solubilization Buffer:
-
Prepare a stock solution of this compound in the desired aqueous buffer. The concentration of this stock solution should be significantly higher than the final desired concentration to allow for dilution.
-
-
Lipid Solubilization:
-
Add the prepared this compound solubilization buffer to the vial containing the lipid (either as a solution in organic solvent or as a dry film).
-
The final concentration of the lipid will depend on the specific requirements of the experiment.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate the interaction between the lipid and the this compound micelles.
-
-
Incubation and Homogenization:
-
Incubate the mixture at a temperature slightly above the melting point of the lipid to enhance solubilization. For many lipids, incubation at 37°C is a good starting point.
-
During incubation, intermittent vortexing or sonication (using a bath sonicator) can aid in achieving a clear and homogenous solution. The incubation time can range from 30 minutes to several hours, depending on the lipid.
-
-
Visual Inspection and Centrifugation:
-
After incubation, visually inspect the solution for clarity. A successfully solubilized lipid solution should be clear and free of visible particles or cloudiness.
-
If any insoluble material is present, centrifuge the solution at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the debris. The clear supernatant contains the solubilized lipid and can be used for downstream applications.
-
Optimization Parameters
-
This compound Concentration: Test a range of this compound concentrations to find the minimum concentration that achieves complete solubilization of the desired lipid concentration.
-
Lipid-to-Surfactant Ratio: The molar ratio of lipid to surfactant can significantly impact solubilization efficiency and the stability of the resulting formulation.
-
Temperature and Incubation Time: Adjust the incubation temperature and time to optimize the solubilization of lipids with different physical properties.
-
pH of the Buffer: The pH of the aqueous buffer can influence the charge of certain lipids and the stability of the formulation.[2]
Safety and Handling Precautions
This compound is generally considered safe for use in cosmetic products within certain concentration limits.[2] However, it is reported to have mild to moderate potential for skin and eye irritation.[2] When handling this compound, it is recommended to use appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for solubilizing a lipid with this compound for use in an in-vitro assay.
This detailed protocol and the accompanying information provide a solid foundation for researchers and scientists to effectively utilize this compound for the solubilization of lipids in a variety of laboratory and developmental settings. Remember that empirical validation and optimization are key to achieving the desired results for your specific application.
References
Application Notes & Protocols: Determining Optimal Oleth-3 Concentration for Micelle Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleth-3 is a non-ionic surfactant and emulsifying agent, chemically identified as the polyethylene glycol ether of oleyl alcohol with an average of three ethylene oxide units.[1][2][3] Its amphiphilic nature, possessing both a hydrophobic oleyl tail and a hydrophilic polyethylene glycol head, allows it to reduce surface tension and form micelles in aqueous solutions. These properties make this compound a valuable excipient in pharmaceutical formulations, particularly for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[4][5]
The formation of micelles, which are spherical aggregates with a hydrophobic core and a hydrophilic shell, occurs above a specific concentration known as the Critical Micelle Concentration (CMC).[6][7][8] The CMC is a critical parameter for formulation development, as it represents the minimum surfactant concentration required to achieve maximum surface tension reduction and to enable the solubilization of hydrophobic drugs within the micellar core.[8] Operating above the CMC ensures the presence of micelles capable of encapsulating and delivering the API.
These application notes provide detailed protocols for determining the CMC of this compound using two primary methods: Surface Tensiometry and Fluorescence Spectroscopy. Additionally, a protocol for characterizing the resulting micelles using Dynamic Light Scattering (DLS) is included.
Key Concepts: Micellization and the Critical Micelle Concentration
Surfactant molecules like this compound, when dissolved in a solvent at low concentrations, exist as individual monomers. As the concentration increases, these monomers begin to adsorb at the solvent-air interface, leading to a decrease in surface tension.[6][7] Once the interface is saturated, further addition of surfactant monomers forces them to self-assemble into organized structures called micelles within the bulk of the solution.[8][9] This transition point is the Critical Micelle Concentration (CMC).[6][10] Above the CMC, the surface tension remains relatively constant, and the concentration of free monomers also stays stable, with any additional surfactant molecules forming more micelles.[6][7]
Experimental Protocols for CMC Determination
Method 1: Surface Tensiometry
This is a direct and classical method for determining the CMC. It involves measuring the surface tension of solutions with varying surfactant concentrations. The surface tension decreases as the this compound concentration increases until the CMC is reached, after which it plateaus.[7][10]
3.1.1 Materials and Equipment
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Volumetric flasks and pipettes
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Surface Tensiometer (Du Noüy ring or Wilhelmy plate method)
3.1.2 Protocol
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in high-purity water. This compound has low water solubility, so gentle heating or sonication may be required to ensure complete dissolution.[1]
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a concentration range that brackets the expected CMC. For a surfactant like this compound, a range from 0.001 mM to 1.0 mM is a reasonable starting point.
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measurement:
-
Measure the surface tension of each dilution, starting from the lowest concentration.
-
Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements to prevent cross-contamination.
-
Allow the surface tension reading to stabilize before recording the value. This is particularly important for surfactant solutions.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The resulting plot will typically show two linear regions. The first region exhibits a steep negative slope, and the second region is nearly horizontal (a plateau).
-
The CMC is determined from the intersection of the two lines fitted to these regions.[7]
-
Method 2: Fluorescence Spectroscopy with Pyrene Probe
This method utilizes a fluorescent probe, typically pyrene, which is sensitive to the polarity of its microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles.[5] This environmental change causes a distinct shift in the pyrene emission spectrum, which can be used to determine the CMC.
3.2.1 Materials and Equipment
-
This compound
-
High-purity water
-
Pyrene (fluorescent probe)
-
Acetone or Methanol (for pyrene stock solution)
-
Volumetric flasks, pipettes, and vials
-
Spectrofluorometer
3.2.2 Protocol
-
Pyrene Stock Solution: Prepare a stock solution of pyrene (e.g., 0.1 mM) in acetone or methanol.
-
Sample Preparation:
-
Prepare a series of this compound solutions in high-purity water, bracketing the expected CMC.
-
Add a small, fixed aliquot of the pyrene stock solution to a series of vials.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven, leaving a thin film of pyrene. This step is critical to avoid interference from the organic solvent.
-
Add the prepared this compound solutions to the vials containing the pyrene film. The final pyrene concentration should be low (e.g., ~1 µM) to avoid excimer formation.
-
Allow the solutions to equilibrate overnight in the dark to ensure complete partitioning of the pyrene.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to ~335 nm.
-
Record the emission spectra for each sample from approximately 350 nm to 450 nm.
-
Note the intensities of the first vibronic peak (I₁) at ~373 nm and the third vibronic peak (I₃) at ~384 nm.
-
-
Data Analysis:
-
Calculate the intensity ratio (I₁/I₃) for each this compound concentration.
-
Plot the I₁/I₃ ratio as a function of the this compound concentration (or log C).
-
The plot will show a sigmoidal curve. The I₁/I₃ ratio is high in the polar aqueous environment (below CMC) and decreases as pyrene moves into the nonpolar micelle core (above CMC).
-
The CMC is typically determined from the inflection point of the sigmoidal curve, often calculated as the concentration at the midpoint of the transition.
-
Data Presentation
Table 1: Hypothetical Data for CMC Determination of this compound by Surface Tensiometry
| This compound Concentration (mM) | log(Concentration) | Surface Tension (mN/m) |
| 0.001 | -3.00 | 72.0 |
| 0.005 | -2.30 | 65.4 |
| 0.010 | -2.00 | 58.1 |
| 0.020 | -1.70 | 49.5 |
| 0.045 | -1.35 | 35.2 (CMC) |
| 0.070 | -1.15 | 34.8 |
| 0.100 | -1.00 | 34.6 |
| 0.500 | -0.30 | 34.5 |
| 1.000 | 0.00 | 34.5 |
Table 2: Hypothetical Data for CMC Determination of this compound by Fluorescence Spectroscopy
| This compound Concentration (mM) | log(Concentration) | I₁ Intensity | I₃ Intensity | I₁/I₃ Ratio |
| 0.001 | -3.00 | 105.2 | 60.1 | 1.75 |
| 0.005 | -2.30 | 104.8 | 60.0 | 1.75 |
| 0.010 | -2.00 | 103.5 | 60.2 | 1.72 |
| 0.020 | -1.70 | 98.6 | 65.7 | 1.50 |
| 0.045 | -1.35 | 85.1 | 70.9 | 1.20 (CMC) |
| 0.070 | -1.15 | 75.3 | 71.7 | 1.05 |
| 0.100 | -1.00 | 72.1 | 72.1 | 1.00 |
| 0.500 | -0.30 | 71.5 | 71.5 | 1.00 |
| 1.000 | 0.00 | 71.4 | 71.4 | 1.00 |
Micelle Characterization by Dynamic Light Scattering (DLS)
Once the CMC is determined and a formulation concentration is chosen (must be > CMC), DLS is an essential technique to characterize the size and size distribution of the formed micelles.[1][2]
5.1 Protocol
-
Sample Preparation: Prepare a solution of this compound in the desired buffer or high-purity water at a concentration significantly above the determined CMC (e.g., 10-20 times the CMC). If encapsulating an API, prepare the drug-loaded micelles under the final formulation conditions.
-
Filtration: Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette to remove any large aggregates or dust.[11]
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to stabilize.
-
Input the correct solvent parameters (viscosity and refractive index) for the experimental temperature.
-
Set the measurement temperature and allow the sample to equilibrate within the instrument.
-
-
Measurement: Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged to obtain a reliable size distribution.
-
Data Analysis: The primary outputs are the Z-average diameter (mean hydrodynamic diameter) and the Polydispersity Index (PDI). For drug delivery applications, a small Z-average diameter and a low PDI (< 0.3) are often desirable, indicating a monodisperse population of micelles.
Determining the Optimal Concentration for Drug Delivery
The optimal this compound concentration is not simply the CMC, but rather a concentration within the "plateau" region that effectively solubilizes the target API without causing toxicity or stability issues.
Procedure for Optimization:
-
Determine the CMC: Use the protocols outlined above to establish the CMC of this compound in the relevant formulation buffer.
-
Phase Solubility Studies: Prepare a series of this compound solutions at concentrations ranging from just above the CMC to significantly higher values. Add an excess amount of the API to each solution. Equilibrate the samples (e.g., 24-48 hours with agitation) and then measure the concentration of the solubilized API in the supernatant.
-
Select Concentration Range: Identify the concentration range where the API solubility reaches a plateau or an acceptable level for the desired therapeutic dose.
-
Characterize and Test: Within this optimal range, perform DLS to ensure micelles are of an appropriate size and PDI. Conduct stability studies and in vitro toxicity assays to ensure the chosen concentration is safe and results in a stable product. The final optimal concentration will be a balance between maximizing drug loading and minimizing potential adverse effects.
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. ewg.org [ewg.org]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. parchem.com [parchem.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 8. locusingredients.com [locusingredients.com]
- 9. nanoscience.com [nanoscience.com]
- 10. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 11. Poly(oxy-1,2-ethanediyl), .alpha.-(9Z)-9-octadecenyl-.omega.-hydroxy-, phosphate, potassium salt CAS#: 59112-71-9 [m.chemicalbook.com]
Application Notes and Protocols: The Use of Oleth-3 in Cosmetic and Personal Care Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleth-3, the polyoxyethylene ether of oleyl alcohol with an average of three ethylene oxide units, is a nonionic surfactant widely utilized in the cosmetic and personal care industry.[1][2] Its moderately lipophilic nature and low Hydrophilic-Lipophilic Balance (HLB) of approximately 6.6 make it an effective water-in-oil (W/O) emulsifier.[1] These application notes provide detailed protocols for the formulation of stable W/O emulsions using this compound, along with methodologies for their comprehensive evaluation.
Key Functions of this compound in Emulsions:
-
Primary Emulsifier: Facilitates the dispersion of water droplets within a continuous oil phase to form stable W/O emulsions.[1][3]
-
Viscosity Modifier: Influences the rheological properties of the final product, contributing to its desired consistency and texture.[1]
-
Stabilizer: When used in conjunction with other co-emulsifiers, it enhances the overall stability of the emulsion.[4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development.
| Property | Value | Reference |
| INCI Name | This compound | [1] |
| Chemical Name | (Z)-9-Octadecen-1-ol, ethoxylated (3 moles EO) | [1] |
| Appearance | Clear or cloudy, straw to light yellow liquid | [1] |
| Solubility | Low water solubility; soluble in mineral oils and methyl esters of rapeseed oil | [1] |
| HLB Value | ~6.6 | [1] |
| Molar Mass | ~400 g/mol | [1] |
| Density (at 20°C) | ~0.907 g/mL | [1] |
| pH (1% aqueous solution) | 5.5 - 8.5 | [1] |
Formulation Protocol: Water-in-Oil (W/O) Moisturizing Cream
This protocol outlines the preparation of a stable and aesthetically pleasing W/O moisturizing cream using this compound as the primary emulsifier.
Ingredients
| Phase | Ingredient | Function | Weight (%) |
| A (Oil Phase) | Mineral Oil | Emollient | 20.0 |
| Caprylic/Capric Triglyceride | Emollient | 10.0 | |
| Cetyl Alcohol | Thickener, Co-emulsifier | 3.0 | |
| This compound | W/O Emulsifier | 4.0 | |
| Beeswax | Stabilizer, Thickener | 2.0 | |
| B (Water Phase) | Deionized Water | Solvent | 58.5 |
| Glycerin | Humectant | 2.0 | |
| Magnesium Sulfate | Stabilizer | 0.5 | |
| C (Cool-down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
| Fragrance | Fragrance | q.s. |
Equipment
-
Two heat-resistant beakers
-
Water bath or heating mantle
-
Overhead propeller stirrer or homogenizer
-
Spatulas
-
Weighing scale
-
pH meter
Manufacturing Procedure
-
Phase A Preparation: In a heat-resistant beaker, combine all ingredients of the oil phase (Phase A). Heat to 70-75°C with gentle stirring until all components are melted and uniform.
-
Phase B Preparation: In a separate beaker, combine the deionized water and glycerin of the water phase (Phase B). Heat to 70-75°C and stir until the magnesium sulfate is completely dissolved.
-
Emulsification: Slowly add the water phase (Phase B) to the oil phase (Phase A) under continuous and vigorous mixing using a propeller stirrer or homogenizer. Maintain the temperature at 70-75°C during this process. Continue mixing for 15-20 minutes to ensure the formation of a fine emulsion.
-
Cooling: Begin to cool the emulsion while stirring continuously.
-
Phase C Addition: When the temperature of the emulsion reaches 40°C or below, add the preservative and fragrance (Phase C).
-
Final Mixing: Continue stirring until the cream is uniform and has cooled to room temperature.
-
pH Adjustment: Measure the pH of the final product. Since the external phase is oil, direct pH measurement is not feasible. To measure, take a 10% dispersion of the cream in deionized water and measure the pH of the aqueous portion. Adjust if necessary to a range of 5.5-6.5.[4]
Experimental Evaluation Protocols
To ensure the quality, stability, and desired performance of the formulated W/O cream, a series of evaluations should be conducted.
Stability Testing
Objective: To assess the physical stability of the emulsion under accelerated conditions.
Protocol:
-
Sample Preparation: Dispense the freshly prepared W/O cream into multiple glass jars.
-
Storage Conditions:
-
Room Temperature: 25°C ± 2°C / 60% ± 5% RH
-
Accelerated Stability Chamber 1: 40°C ± 2°C / 75% ± 5% RH
-
Accelerated Stability Chamber 2: 45°C ± 2°C
-
Freeze-Thaw Cycling: Alternate between -10°C and 25°C every 24 hours for three cycles.
-
-
Evaluation Timepoints: Evaluate the samples at day 1, week 1, week 4, week 8, and week 12.
-
Parameters to Evaluate:
-
Appearance: Color, odor, and signs of phase separation (creaming, coalescence).
-
pH: As described in the manufacturing procedure.
-
Viscosity: As described in the viscosity measurement protocol.
-
Microscopic Examination: Observe droplet size and distribution.
-
Expected Results (Hypothetical Data for a Stable Emulsion):
| Parameter | Timepoint | 25°C | 40°C | 45°C | Freeze-Thaw |
| Appearance | 12 Weeks | No change | No change | Slight thinning | No change |
| pH | 12 Weeks | 5.8 | 5.7 | 5.6 | 5.8 |
| Viscosity (cP) | 12 Weeks | 25,000 | 23,500 | 22,000 | 24,500 |
| Phase Separation | 12 Weeks | None | None | None | None |
Viscosity Measurement
Objective: To determine the rheological profile of the W/O cream.
Protocol:
-
Instrument: Use a rotational viscometer (e.g., Brookfield viscometer) with a suitable spindle (e.g., T-bar spindle for creams).
-
Sample Preparation: Allow the cream to equilibrate to room temperature (25°C).
-
Measurement:
-
Place a sufficient amount of the cream in a sample container.
-
Lower the spindle into the center of the sample, avoiding air bubbles.
-
Measure the viscosity at different rotational speeds (e.g., 5, 10, 20, 50, 100 rpm) to assess shear-thinning behavior.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Expected Results (Hypothetical Data):
| Rotational Speed (rpm) | Viscosity (cP) |
| 5 | 35,000 |
| 10 | 30,000 |
| 20 | 25,000 |
| 50 | 18,000 |
| 100 | 12,000 |
Particle Size Analysis
Objective: To determine the droplet size distribution of the internal water phase.
Protocol:
-
Instrument: Use a laser diffraction particle size analyzer.
-
Sample Preparation:
-
Dilute a small amount of the W/O cream in a suitable solvent in which the oil phase is soluble (e.g., hexane or isododecane).
-
Gently agitate to ensure proper dispersion of the water droplets.
-
-
Measurement:
-
Introduce the dispersed sample into the particle size analyzer.
-
Perform the measurement according to the instrument's instructions.
-
Record the mean droplet size (e.g., D50) and the particle size distribution.
-
Expected Results (Hypothetical Data):
| Parameter | Value |
| Mean Droplet Size (D50) | 1 - 5 µm |
| Span ((D90-D10)/D50) | < 2.0 |
Sensory Evaluation
Objective: To assess the tactile properties of the W/O cream upon application.
Protocol:
-
Panelists: Recruit a panel of trained sensory evaluators.
-
Procedure:
-
Provide each panelist with a standardized amount of the cream.
-
Instruct them to apply the cream to a designated area of the forearm.
-
Evaluate the following parameters on a scale of 1 to 10:
-
Spreadability: Ease of application.
-
Absorbency: Time taken to absorb into the skin.
-
Greasiness: Residual oily feeling.
-
Tackiness: Stickiness after application.
-
Moisturization: Sensation of skin hydration.
-
After-feel: The final feeling on the skin.
-
-
Expected Results (Hypothetical Data):
| Sensory Attribute | Average Score (1-10) |
| Spreadability | 8 |
| Absorbency | 7 |
| Greasiness | 3 |
| Tackiness | 2 |
| Moisturization | 9 |
| After-feel | Smooth and non-greasy |
Visualizations
Caption: Workflow for the preparation of a W/O cream using this compound.
Caption: Protocol for the stability testing of W/O emulsions.
Safety and Regulatory Information
This compound is generally considered safe for use in cosmetic products within recommended concentration ranges.[1][5]
It is important to note that this compound may have mild to moderate potential for skin and eye irritation.[1] As with all cosmetic ingredients, formulators should adhere to regional regulatory guidelines and conduct appropriate safety assessments for the final product. The potential for Oleth ingredients to increase the penetration of other ingredients should also be considered during formulation.[5]
Conclusion
This compound is a versatile and effective W/O emulsifier for a wide range of cosmetic and personal care applications. Its ability to form stable emulsions with desirable sensory characteristics makes it a valuable ingredient for formulators. By following the detailed protocols for formulation and evaluation outlined in these application notes, researchers and scientists can effectively utilize this compound to develop high-quality, stable, and consumer-appealing W/O emulsions. Careful consideration of the experimental data generated through these protocols will enable the optimization of formulations to meet specific product development goals.
References
Application Notes and Protocols for Oleth-3 in Hair Coloring and Styling Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing Oleth-3, a nonionic surfactant and emulsifier, in the research and development of hair coloring and styling formulations.
Chemical and Physical Properties of this compound
This compound is the polyethylene glycol ether of oleyl alcohol, with the "3" indicating an average of three ethylene oxide units.[1] It functions as a cleansing agent, emulsifier, and solubilizer in cosmetic and personal care products.[2] Its primary role is to facilitate the mixing of oil and water-based ingredients to form stable emulsions, a critical aspect of hair color creams and styling gels.[2][3]
Key Functions:
-
Emulsification: Reduces the surface tension between immiscible liquids (oil and water), allowing for the formation of a stable mixture.[2]
-
Solubilization: Helps to dissolve ingredients in a solvent in which they are not normally soluble.[2]
-
Cleansing: Aids in the removal of dirt and oil from the hair and scalp by allowing them to be rinsed away with water.[2]
Application in Hair Coloring Formulations
This compound is an effective emulsifier for creating stable oil-in-water (O/W) emulsion-based hair color creams. Its ability to create a stable emulsion ensures uniform application of the dye and developer, leading to even color deposition.
Illustrative Hair Color Cream Formulation
The following table outlines a sample formulation for a hair color cream incorporating an oleth emulsifier. This can serve as a starting point for research and development, with concentrations of this compound and other components adjusted to achieve desired viscosity, stability, and coloring performance.
| Ingredient | Function | Concentration (% w/w) |
| Deionized Water | Solvent | q.s. to 100 |
| This compound | Emulsifier | 5.0 - 15.0 |
| Cetearyl Alcohol | Thickener, Emollient | 5.0 - 10.0 |
| Oleic Acid | Co-emulsifier, Conditioner | 5.0 - 10.0 |
| Propylene Glycol | Humectant, Solvent | 2.0 - 5.0 |
| Ammonia or Monoethanolamine | Alkalizing Agent | 1.0 - 5.0 |
| Oxidative Dyes (e.g., p-Phenylenediamine, Resorcinol) | Color Precursors | As per desired shade |
| Sodium Sulfite | Antioxidant | 0.1 - 0.5 |
| EDTA | Chelating Agent | 0.1 - 0.2 |
Note: This is an exemplary formulation. The actual concentrations may vary depending on the specific dye chemistry and desired product characteristics. A similar formulation for a hair colour cream by Kao Chemicals includes 10.0% Oleth-13.[4]
Experimental Protocol: Preparation of Hair Color Cream
This protocol details the laboratory-scale preparation of an O/W hair color emulsion.
Equipment:
-
Jacketed beaker with a propeller mixer and homogenizer
-
Water bath
-
Weighing balance
-
pH meter
Procedure:
-
Water Phase Preparation: In the main beaker, combine deionized water, propylene glycol, and EDTA. Begin heating to 75-80°C with gentle mixing.
-
Oil Phase Preparation: In a separate beaker, combine this compound, cetearyl alcohol, and oleic acid. Heat to 75-80°C until all components are melted and uniform.
-
Emulsification: Slowly add the oil phase to the water phase under continuous propeller mixing.
-
Homogenization: Increase the mixing speed and homogenize the emulsion for 10-15 minutes to ensure a small and uniform droplet size.
-
Cooling: Begin cooling the emulsion while continuing to stir.
-
Addition of Actives: At approximately 40-45°C, add the alkalizing agent (ammonia or monoethanolamine) and the oxidative dyes. Mix until uniform.
-
Final Adjustments: Add the sodium sulfite and any other temperature-sensitive additives. Adjust the pH if necessary. Continue stirring until the cream is smooth and uniform.
Experimental Protocol: Evaluation of Emulsion Stability
The stability of the hair color cream is crucial for its shelf life and performance.
1. Accelerated Aging:
-
Method: Store samples of the formulation at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.[5]
-
Evaluation: At regular intervals, assess the samples for any signs of phase separation, creaming, changes in color, odor, and viscosity.[5]
2. Centrifugation Test:
-
Method: Centrifuge a sample of the emulsion at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).[5][6]
-
Evaluation: Observe the sample for any signs of phase separation or creaming. A stable emulsion will show no separation.[5]
3. Freeze-Thaw Cycle Test:
-
Method: Subject the product to alternating temperature cycles, for example, 24 hours at -10°C followed by 24 hours at 25°C.[5]
-
Evaluation: A stable formulation should withstand at least three cycles without any change in its physical properties.[5]
| Test | Conditions | Acceptance Criteria |
| Accelerated Aging | 40°C for 3 months | No significant change in color, odor, viscosity; no phase separation. |
| Centrifugation | 3000 rpm for 30 minutes | No visible phase separation or creaming. |
| Freeze-Thaw Cycles | 3 cycles of -10°C to 25°C | No change in physical properties (e.g., texture, viscosity). |
Experimental Protocol: Evaluation of Color Retention
The effectiveness of a hair color formulation can be quantified by its ability to resist fading after repeated washing.
Equipment:
-
Hair tresses (standardized for color and type)
-
Spectrophotometer or colorimeter
-
Standardized shampoo
-
Controlled drying environment
Procedure:
-
Baseline Measurement: Measure the initial color of the dyed hair tresses using a spectrophotometer to obtain the CIELAB values (L, a, b*).
-
Washing Cycles: Subject the tresses to a defined number of washing and rinsing cycles with a standardized shampoo.
-
Color Measurement: After each washing cycle (or a set number of cycles), dry the tresses in a controlled environment and measure the color again.
-
Calculate Color Difference (ΔE): The change in color is calculated using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2] A lower ΔE value indicates better color retention.
Application in Hair Styling Formulations
In styling products like gels and creams, this compound acts as an emulsifier for any oil-based conditioning agents and as a solubilizer for fragrances and other additives. It contributes to the overall texture and stability of the product.
Illustrative Hair Styling Gel Formulation
| Ingredient | Function | Concentration (% w/w) |
| Deionized Water | Solvent | q.s. to 100 |
| Carbomer | Thickener, Gelling Agent | 0.5 - 1.5 |
| This compound | Solubilizer, Emulsifier | 0.5 - 2.0 |
| PVP or other fixative polymer | Hold Agent | 1.0 - 5.0 |
| Glycerin | Humectant | 1.0 - 3.0 |
| Triethanolamine | Neutralizer | q.s. to pH 6.5-7.5 |
| Fragrance | Fragrance | 0.1 - 0.5 |
| Preservative | Preservative | As required |
Experimental Protocol: Preparation of Hair Styling Gel
Equipment:
-
Beaker with a propeller mixer
-
Weighing balance
-
pH meter
Procedure:
-
Disperse Carbomer: Slowly sprinkle the carbomer into the deionized water while mixing to avoid the formation of lumps. Mix until fully hydrated.
-
Add Other Ingredients: Add the glycerin and PVP to the carbomer dispersion and mix until uniform.
-
Solubilize Fragrance: In a separate small beaker, pre-mix the this compound and the fragrance.
-
Combine: Add the fragrance/Oleth-3 mixture to the main batch and mix until clear and uniform.
-
Neutralize: Slowly add triethanolamine to neutralize the carbomer and build viscosity. Continue mixing until a clear, thick gel is formed.
-
Add Preservative: Add the preservative and mix until uniform.
Experimental Protocol: Evaluation of Styling Gel Performance
1. Viscosity Measurement:
-
Method: Use a rotational viscometer to measure the viscosity of the gel.[2][7] Different spindle types and speeds can be used to characterize the rheological properties of the gel, such as shear-thinning behavior.[2]
-
Importance: Viscosity is a critical parameter for the sensory feel and application of the product.[3][7]
2. Hold and Stiffness (Fixation) Test:
-
Equipment: Texture analyzer with a three-point bend rig, hair tresses.[8]
-
Method:
3. Humidity Resistance (Curl Retention) Test:
-
Equipment: Humidity chamber, curled hair tresses.[8]
-
Method:
Mechanism of Action: Emulsification
This compound is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) and an oil-loving (hydrophobic) part. The oleyl alcohol portion is hydrophobic, while the polyethylene glycol chain is hydrophilic. This dual nature allows this compound to position itself at the interface between oil and water droplets, reducing the interfacial tension and preventing the droplets from coalescing, thus stabilizing the emulsion.
Safety Considerations
This compound is generally considered safe for use in cosmetics at typical concentrations.[3] However, as with any ethoxylated compound, there is a potential for contamination with 1,4-dioxane, a known irritant.[1] It is important for researchers and formulators to use high-quality grades of this compound where such impurities are minimized. It is also recommended to conduct standard patch testing to assess any potential for skin irritation of the final formulation.
References
- 1. ewg.org [ewg.org]
- 2. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 3. brooklynscurlsuite.com [brooklynscurlsuite.com]
- 4. Hair Colour Cream C-111 formulation | Kao Chemicals EU [kaochemicals-eu.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. researchgate.net [researchgate.net]
- 7. What Is the Importance of Viscosity in Cosmetics? | Blog | Applechem | Cosmetic Ingredient Supplier, Personal Care, Sun, Hair, Color Cosmetics [applechem.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Oleth-3 in Plant Protection Product Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols on the use of Oleth-3, a nonionic surfactant, in the formulation of plant protection products. This compound, a polyoxyethylene ether of oleyl alcohol, serves as a highly effective emulsifier and wetting agent, enhancing the stability and efficacy of agrochemical formulations.[1][2][3] Its biodegradability and effectiveness in a range of conditions make it a valuable component in modern crop protection solutions.[4]
Introduction to this compound in Agrochemical Formulations
This compound is the International Nomenclature of Cosmetic Ingredients (INCI) name for polyoxyethylene (3) oleyl ether. It belongs to the family of alcohol ethoxylates, which are widely used as nonionic surfactants in various industries, including agriculture.[5][6] In plant protection products, this compound is primarily utilized for its excellent emulsifying and dispersing properties.[4] It facilitates the stable mixing of oil-based active ingredients with water, a common carrier in spray applications.
The efficacy of a pesticide is not solely dependent on the active ingredient but also on the formulation's ability to be effectively delivered to the target pest.[7] Nonionic surfactants like this compound play a crucial role by reducing the surface tension of spray droplets, leading to better spreading and adherence on plant surfaces, which in turn enhances the absorption of the active ingredient.[1][7]
Key Properties of this compound:
| Property | Value | Reference |
| Chemical Name | Polyoxyethylene (3) oleyl ether | [8] |
| CAS Number | 9004-98-2 | [8] |
| Type | Nonionic Surfactant | [5] |
| Appearance | Clear or cloudy liquid (at room temperature) | [8] |
| HLB Value | Approximately 6.6 - 7.0 | [4] |
| Solubility | Low water solubility; soluble in mineral oils and methyl esters of rapeseed oil | [8] |
| Biodegradability | Readily biodegradable | [4] |
Applications of this compound in Plant Protection Formulations
This compound is a versatile ingredient that can be incorporated into various types of plant protection product formulations. Its primary functions are as an emulsifier in oil-based formulations and as a wetting agent or adjuvant to improve spray coverage and uptake.
Emulsifiable Concentrates (EC)
Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a water-immiscible organic solvent, along with an emulsifying agent.[9][10] When an EC formulation is diluted with water in a spray tank, it forms a spontaneous and stable oil-in-water emulsion.[2][11] this compound is an effective emulsifier for creating stable EC formulations.[8]
Mechanism of Emulsification with this compound:
The this compound molecule has both a lipophilic (oil-loving) oleyl tail and a hydrophilic (water-loving) polyoxyethylene head. This dual nature allows it to position itself at the oil-water interface, reducing interfacial tension and enabling the formation of a stable emulsion.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 3. erams.com [erams.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. my.ucanr.edu [my.ucanr.edu]
- 8. U.S. Patent Application for EMULSIFIABLE CONCENTRATE (EC) FORMULATIONS FOR PESTICIDES Patent Application (Application #20070178128 issued August 2, 2007) - Justia Patents Search [patents.justia.com]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. fda.gov [fda.gov]
- 11. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
Troubleshooting & Optimization
optimizing Oleth-3 concentration for emulsion stability in experiments
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing Oleth-3 concentration to achieve stable emulsions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in emulsions?
A1: this compound is a non-ionic surfactant, specifically a polyoxyethylene ether of oleyl alcohol.[1][2][3] Its primary role in formulations is to act as an emulsifier, a substance that helps to mix and stabilize immiscible liquids like oil and water.[1][2][3] Due to its chemical structure, it is highly tolerant of strong acids and alkalis.[4]
Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound and how does it influence emulsion type?
A2: this compound has a low HLB value, typically around 6.6 to 7.1.[3][4][5] Emulsifiers with low HLB values (generally 3-6) are more oil-soluble (lipophilic) and are therefore ideal for creating water-in-oil (W/O) emulsions.[1][6][7] To form stable oil-in-water (O/W) emulsions, this compound is often blended with a high HLB emulsifier to achieve a higher "required HLB" of the overall oil phase.[8][9]
Q3: What is a typical concentration range for this compound in an experimental formulation?
A3: The effective concentration of this compound depends on the specific oil phase, desired viscosity, and presence of other ingredients. However, general guidelines suggest a concentration between 0.3% and 4% for leave-on preparations.[1] For initial experiments, starting with a concentration between 1-3% (w/w) is a common practice.
Q4: What are the primary indicators of emulsion instability that I should monitor?
A4: The key signs of an unstable emulsion are:
-
Creaming or Sedimentation: The separation of the emulsion into a layer of more concentrated dispersed phase on the top (creaming) or bottom (sedimentation), which is often reversible.[10]
-
Flocculation: The clumping or aggregation of dispersed droplets without them merging.[10]
-
Coalescence: The irreversible merging of smaller droplets into larger ones, leading to complete phase separation.[10]
-
Changes in Physical Appearance: A grainy or waxy texture can indicate crystallization of components.[11]
-
Significant Changes in Viscosity: A drop in viscosity can precede phase separation.
Troubleshooting Guide
Problem: My emulsion has completely separated into distinct oil and water layers. (Coalescence)
-
Possible Cause: The concentration of this compound (or the total emulsifier system) is insufficient for the amount of oil phase used.
-
Solution: Increase the concentration of the emulsifier system in increments of 0.5% (w/w) and observe the effect on stability.[11]
-
Possible Cause: The HLB value of your emulsifier system does not match the required HLB of your oil phase. When the HLB values are correctly matched, the emulsion exhibits the best stability.[9]
-
Solution: If creating an O/W emulsion, blend this compound with a high HLB emulsifier (e.g., Oleth-10, Polysorbate 80) to achieve the calculated required HLB for your specific oil.
-
Possible Cause: Excessive heat or improper pH may have destabilized the system, although this compound itself is quite tolerant.[4][12]
-
Solution: Ensure the pH of the final emulsion is within a stable range for all ingredients in the formulation.[12][13] Avoid storing the emulsion at elevated temperatures unless performing an accelerated stability test.[14]
Problem: A thick, dense layer has formed at the top of my emulsion. (Creaming)
-
Possible Cause: The viscosity of the continuous phase (the water phase in an O/W emulsion) is too low to prevent the oil droplets from rising.
-
Solution: Incorporate a thickening agent or rheology modifier, such as xanthan gum or a carbomer, into the continuous phase to increase its viscosity.[10][12]
-
Possible Cause: The droplet size of the dispersed phase is too large.
-
Solution: Increase the energy of your homogenization process. This can be achieved by increasing the speed or duration of high-shear mixing to reduce the average droplet size.[10] Stable emulsions often have droplet sizes in the sub-micron range (0.5-1 µm).[15]
Problem: My emulsion appears grainy or has developed a waxy texture.
-
Possible Cause: One or more of the waxy components (including co-emulsifiers like fatty alcohols) did not fully melt or has recrystallized upon cooling.
-
Solution: During preparation, ensure that both the oil and water phases are heated to a temperature above the melting point of the highest-melting-point ingredient (typically 70-75°C) before emulsification.[11][12]
-
Possible Cause: If using ionic emulsifiers in combination with this compound, crystallization can occur at low temperatures if the concentration is too high.[11]
-
Solution: Reduce the concentration of the ionic emulsifier or substitute a portion with a non-ionic co-emulsifier to improve low-temperature stability.
Data Summary Tables
Table 1: Key Properties and Recommended Starting Concentrations for this compound
| Property | Value / Range | Source(s) |
| INCI Name | This compound | [1] |
| Surfactant Type | Non-ionic | [3][4] |
| HLB Value | 6.6 - 7.1 | [3][4][5] |
| Typical Emulsion Type | Water-in-Oil (W/O) | [1] |
| Recommended Starting Concentration (Leave-on) | 1.0% - 3.0% (w/w) | [1] |
| pH Resistance | High (Stable in acidic and alkaline conditions) | [4] |
Table 2: Troubleshooting Summary for this compound Emulsions
| Issue | Primary Cause | Recommended Action |
| Coalescence (Separation) | Insufficient emulsifier or incorrect HLB | Increase this compound concentration; blend with a high-HLB emulsifier. |
| Creaming | Low viscosity or large droplet size | Add a thickener to the continuous phase; increase homogenization energy.[10][12] |
| Flocculation | Suboptimal emulsifier concentration | Slightly increase the emulsifier concentration or add a higher HLB emulsifier.[10] |
| Grainy/Waxy Texture | Ingredient crystallization | Ensure both phases are heated above the melting point of all ingredients before mixing.[11] |
Experimental Protocols
Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion
This protocol describes the creation of a 100g batch of a model O/W emulsion. This compound is used in combination with a high-HLB emulsifier (Oleth-10) to achieve stability.
Materials:
-
Phase A (Water Phase):
-
Deionized Water: q.s. to 100g
-
Glycerin (humectant): 3.0g
-
Xanthan Gum (thickener): 0.2g
-
-
Phase B (Oil Phase):
-
Caprylic/Capric Triglyceride (oil): 15.0g
-
This compound (low HLB emulsifier): 2.0g
-
Oleth-10 (high HLB emulsifier, HLB ≈ 12.4): 3.0g
-
Cetearyl Alcohol (co-emulsifier/thickener): 2.0g
-
-
Phase C (Cooldown Phase):
-
Preservative (e.g., Phenoxyethanol): 0.8g
-
Methodology:
-
Preparation: In a primary beaker, combine all Phase A ingredients. In a separate beaker, combine all Phase B ingredients.
-
Heating: Heat both beakers in a water bath to 75°C. Stir both phases occasionally until all solids are completely melted and the phases are uniform.[12]
-
Emulsification: Remove both beakers from the heat. Slowly add Phase B (oil) to Phase A (water) while mixing with a high-shear homogenizer at a moderate speed (e.g., 5,000 RPM).
-
Homogenization: Increase the homogenizer speed (e.g., 10,000-15,000 RPM) for 3-5 minutes to reduce the oil droplet size.
-
Cooling: Switch to a lower-speed overhead propeller or paddle stirrer. Continue to stir the emulsion gently as it cools.
-
Final Additions: Once the emulsion has cooled to below 40°C, add the Phase C ingredients and stir until fully incorporated.
-
Finalization: Check the final pH and adjust if necessary. Store the sample in a sealed container for stability analysis.
Protocol 2: Methods for Assessing Emulsion Stability
2.1 Accelerated Stability Testing
-
Thermal Stress: Place samples of the emulsion in ovens at elevated temperatures (e.g., 40°C and 50°C) and in a refrigerator (4°C). Observe for any signs of instability (separation, discoloration, pH drift) at 24 hours, 1 week, 2 weeks, and 1 month.[16]
-
Freeze-Thaw Cycling: Subject the emulsion to three to five freeze-thaw cycles, where each cycle consists of 24 hours at -10°C followed by 24 hours at room temperature.[12] After the final cycle, check for any irreversible changes like coalescence.
-
Centrifugation: Centrifuge a sample of the emulsion at 3,000-8,000 RPM for 15-30 minutes.[17][18] Measure or photograph any resulting creaming or separated oil layer. The absence of separation indicates good short-term stability.
2.2 Instrumental Analysis
-
Particle Size Analysis: Dilute the emulsion in deionized water as required by the instrument manufacturer.[19] Use Dynamic Light Scattering (DLS) or laser diffraction to measure the mean droplet diameter and the polydispersity index (PDI). A smaller mean diameter and a low PDI (<0.3) are generally indicative of a more stable emulsion.[19][20]
-
Zeta Potential Measurement: Using an appropriate instrument (often combined with a DLS system), measure the zeta potential of the diluted emulsion.[19][21] For electrostatically stabilized systems, a zeta potential with a magnitude greater than ±30 mV suggests good stability due to strong inter-droplet repulsion.[20]
Visualizations
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound | Polyoxyethylene 3 Oleyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 5. HLB Calculator - Materials [hlbcalc.com]
- 6. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. Cosmetic emulsion separation [personalcarescience.com.au]
- 12. thecosmeticformulator.com [thecosmeticformulator.com]
- 13. otdchem.com [otdchem.com]
- 14. chemistscorner.com [chemistscorner.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. romanpub.com [romanpub.com]
- 18. Development and characterization of stabilized omega-3 fatty acid and micronutrient emulsion formulation for food fortification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 20. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 21. azonano.com [azonano.com]
methods for removing Oleth-3 from protein samples post-extraction
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions for the effective removal of the non-ionic detergent Oleth-3 from protein samples post-extraction. Successful removal of detergents like this compound is critical for downstream applications such as mass spectrometry, ELISA, and IEF, where they can cause significant interference.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove this compound from my protein sample?
A1: this compound, a non-ionic detergent, is often essential for solubilizing and stabilizing proteins, especially membrane proteins.[1] However, its presence can interfere with many downstream analytical techniques. For instance, in mass spectrometry, detergents can suppress peptide ionization, form adducts with proteins and peptides, and contaminate the instrument.[2][4][5] They can also interfere with ELISA and isoelectric focusing (IEF).[2][6] Therefore, removing this compound is a crucial step to ensure the accuracy and reliability of your experimental results.
Q2: What are the primary methods for removing this compound?
A2: Several methods are available for removing non-ionic detergents like this compound. The most appropriate choice depends on your protein's characteristics, the sample volume, and the downstream application.[1] Key methods include:
-
Detergent-Binding Resins: Utilizes spin columns or batch resins that specifically bind and remove detergent molecules with high efficiency.[1][2][3]
-
Solvent Precipitation: Methods like acetone or trichloroacetic acid (TCA) precipitation are effective for concentrating proteins while removing detergents and other contaminants.[7][8][9]
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates proteins from smaller detergent monomers and micelles based on their size.[10][11]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity and can be effective for removing detergents.[12][13][14]
-
Dialysis: A gentle method that involves the diffusion of small detergent monomers across a semi-permeable membrane. This is generally slow and less effective for detergents with a low critical micelle concentration (CMC).[10]
Q3: How do I choose the best removal method for my experiment?
A3: The choice of method depends on several factors:
-
Downstream Application: If your protein needs to maintain its native conformation and biological activity, avoid harsh methods like TCA precipitation.[7][9] Milder methods like using detergent removal resins, dialysis, or HIC are preferable.
-
Protein Properties: If you have a very dilute protein sample, precipitation methods can help concentrate it.[8][15][16] For hydrophobic proteins, care must be taken as some removal methods can cause aggregation or loss of sample.[17]
-
Detergent Properties: Detergents with a low CMC, which form stable micelles, are difficult to remove by dialysis or gel filtration.[1][10] For these, adsorbent resins or precipitation are often more effective.
-
Speed and Convenience: Detergent removal spin columns offer a fast and easy workflow, often taking less than 15-20 minutes.[3][18] Methods like dialysis are significantly more time-consuming.[10]
The following decision tree can help guide your selection process:
Data Presentation: Method Comparison
The following table summarizes the performance of various detergent removal methods based on commercially available kits and published data. This compound is structurally similar to non-ionic detergents like Triton X-100 and NP-40.
| Method | Starting Detergent Conc. | Detergent Removal Efficiency | Protein Recovery | Speed | Notes |
| Detergent Removal Resin [1][3] | 1-5% | >95% | >90% (typically) | < 20 mins | High performance, suitable for a wide range of detergents. |
| Acetone Precipitation [19] | 0.5-1% | High | ~90% (can vary) | 1-2 hours | Can denature proteins; pellet may be hard to resolubilize. |
| TCA Precipitation [7][8] | Variable | High | Variable | ~1 hour | Effective but causes protein denaturation. |
| Dialysis [1] | < CMC | ~95% (after 6h) | High | Slow (6-24h) | Only effective for detergents with high CMC. |
| Size-Exclusion (Spin Column) [10] | Variable | Moderate to High | >90% | < 15 mins | Dependent on size difference between protein and detergent micelle. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | Precipitation: Protein pellet was not firmly packed; supernatant was removed too aggressively; pellet is difficult to resolubilize. | - Increase centrifugation speed/time to ensure a compact pellet.[20] - Carefully decant or pipette the supernatant without disturbing the pellet.[15] - Air-dry the pellet briefly; over-drying can make it very difficult to redissolve.[21] Try resuspending in a stronger, MS-compatible buffer. |
| Spin Column: Protein concentration was too low for the selected resin type; incorrect buffer pH. | - Some resins are optimized for higher (>100 µg/mL) or lower protein concentrations. Check manufacturer guidelines.[2][22] - Ensure the wash/equilibration buffer pH is compatible with the resin (typically pH 4-10).[2] | |
| Incomplete Detergent Removal | Precipitation: Insufficient volume of solvent used; insufficient washing. | - Use at least 4 volumes of cold acetone relative to your sample volume.[15][23] - Perform one or two additional wash steps with cold acetone.[20] |
| Spin Column: Column was overloaded with sample; incubation time was too short. | - Do not exceed the maximum recommended sample volume for the column size.[6] - Ensure you incubate the sample with the resin for the recommended time (e.g., 2 minutes) before centrifugation.[6] | |
| Dialysis: Detergent concentration is well above its CMC, forming large micelles that cannot pass through the membrane pores. | - Dilute the sample to below the CMC before dialysis, if possible.[10] - Consider an alternative method like adsorbent resin or precipitation. | |
| Protein Denaturation / Aggregation | Precipitation: The use of organic solvents (acetone) or strong acids (TCA) inherently denatures proteins.[9][15] | - If protein activity is required, switch to a non-precipitating method like detergent removal spin columns or HIC. - After precipitation, use a strong solubilizing agent (e.g., urea, SDS-PAGE sample buffer) to redissolve the protein pellet.[15] |
| Interference in Downstream Application (e.g., Mass Spec) | Residual detergent is still present in the sample. | - Repeat the cleanup procedure. For precipitation, this may involve a second round, but be aware of potential sample loss.[15] - For spin columns, ensure proper technique, including correct orientation in fixed-angle rotors.[6] - Consider using a different, potentially more stringent, removal method. |
Experimental Protocols
Protocol 1: Acetone Precipitation
This protocol is effective for removing detergents and concentrating the protein sample. Note that this method will likely denature the protein.[15][16]
Materials:
-
Protein sample containing this compound
-
Ice-cold (-20°C) acetone
-
Acetone-compatible microcentrifuge tubes
-
Microcentrifuge capable of 13,000-15,000 x g
Procedure:
-
Place your protein sample (e.g., 100 µL) into a pre-chilled, acetone-compatible microcentrifuge tube.
-
Add four times the sample volume of ice-cold (-20°C) acetone (e.g., 400 µL).
-
Vortex the tube briefly to mix thoroughly.
-
Incubate the mixture for 60 minutes at -20°C to allow the protein to precipitate.
-
Centrifuge the tube for 10 minutes at 15,000 x g at 4°C.
-
Carefully decant the supernatant, ensuring the protein pellet is not disturbed. The pellet may appear as a small white smudge.
-
(Optional Wash) Add 500 µL of cold acetone, vortex briefly, and repeat the centrifugation (step 5). This helps remove residual detergent.
-
Air-dry the pellet at room temperature for 5-10 minutes. Do not over-dry.
-
Resuspend the protein pellet in a buffer compatible with your downstream application (e.g., SDS-PAGE loading buffer, mass spectrometry resuspension buffer).
Protocol 2: Using a Commercial Detergent Removal Spin Column
This protocol provides a general workflow for using commercially available detergent removal resins in a spin column format. Always refer to the specific manufacturer's instructions.[2][6]
Materials:
-
Detergent Removal Spin Column (e.g., Pierce Detergent Removal Spin Column)
-
Wash/Equilibration Buffer (compatible with your protein and downstream analysis)
-
Collection tubes
-
Variable-speed microcentrifuge
Procedure:
-
Prepare the Column: Gently swirl the bottle to resuspend the resin. Snap off the bottom closure of the spin column and place it in a collection tube.
-
Remove Storage Buffer: Centrifuge the column for 1-2 minutes at the recommended speed (e.g., 1,500 x g) to remove the storage solution. Discard the flow-through.
-
Equilibrate the Resin: Add 400 µL of Wash/Equilibration Buffer to the column. Centrifuge for 1-2 minutes and discard the flow-through. Repeat this step two more times.
-
Sample Application: Place the column in a fresh collection tube. Slowly apply your protein sample (e.g., 25-100 µL) to the top center of the compacted resin bed.
-
Incubate: Let the sample incubate with the resin for 2 minutes at room temperature.
-
Collect Sample: Centrifuge the column for 2 minutes at the recommended speed (e.g., 1,500 x g) to collect your detergent-depleted protein sample. The collected flow-through is your cleaned sample.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Efficient removal of detergents from proteins and peptides in a spin column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iright.com [iright.com]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 8. Precipitation Procedures [sigmaaldrich.com]
- 9. TCA precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 12. news-medical.net [news-medical.net]
- 13. Hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. norgenbiotek.com [norgenbiotek.com]
- 19. A Straightforward and Highly Efficient Precipitation/On-pellet Digestion Procedure Coupled to a Long Gradient Nano-LC Separation and Orbitrap Mass Spectrometry for Label-free Expression Profiling of the Swine Heart Mitochondrial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. its.caltech.edu [its.caltech.edu]
- 21. researchgate.net [researchgate.net]
- 22. fishersci.ca [fishersci.ca]
- 23. Acetone precipitation (SDS samples) [protocols.io]
addressing Oleth-3 degradation and stability issues in aqueous solutions
Welcome to the technical support center for Oleth-3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the success of your experiments and formulations.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy and is separating. What is happening?
A1: This phenomenon is likely due to physical instability of the emulsion rather than chemical degradation of the this compound molecule itself. This compound is a nonionic surfactant with a polyoxyethylene ether linkage, which is exceptionally stable and resistant to hydrolysis across a wide pH range.[1] The instability you are observing is likely one of the following:
-
Creaming or Sedimentation: The dispersed phase droplets are migrating under gravity, leading to a concentration gradient. This is often reversible by gentle mixing.
-
Flocculation: Droplets aggregate into loose clumps without losing their individual identities. This can be a precursor to coalescence.
-
Coalescence: Droplets merge to form larger droplets, leading to irreversible phase separation. This indicates a critical failure of the stabilizing interfacial film.
-
Phase Inversion: The emulsion switches from an oil-in-water (O/W) to a water-in-oil (W/O) type, or vice-versa, often triggered by changes in temperature or component concentrations.
Q2: Can this compound itself degrade in an aqueous solution?
A2: While the ether linkage in this compound is very stable against hydrolysis, the oleyl (C18) portion of the molecule contains a carbon-carbon double bond. This double bond is susceptible to oxidative degradation , especially when exposed to heat, light (UV), or in the presence of metal ions. Oxidation can lead to the formation of peroxides, aldehydes, and other byproducts that may alter the performance of the surfactant, cause pH drift, or generate undesirable odors.
Q3: How does pH affect the stability of my this compound formulation?
A3: this compound is stable in both acidic and alkaline conditions due to its ether bond.[1] However, pH can significantly impact the overall stability of the emulsion it is stabilizing. Extreme pH values can alter the surface charges of other components in your formulation, affect the ionization of preservatives or active ingredients, and potentially catalyze the degradation of other, less stable components, indirectly leading to emulsion failure. For this compound itself, a 1% aqueous solution typically has a pH between 5.5 and 8.5.[2]
Q4: I am observing a loss of viscosity in my formulation over time. Is this related to this compound degradation?
A4: A change in viscosity is a key indicator of emulsion instability. It is unlikely to be caused by the chemical breakdown of this compound. More probable causes include:
-
Changes in Droplet Size Distribution: Coalescence leads to larger droplets, which can decrease the viscosity of an emulsion.
-
Weakening of the Surfactant Network: Interactions with other formulation components (e.g., electrolytes) can disrupt the stabilizing interfacial layer around the droplets.
-
Microbial Contamination: Bacteria or fungi can degrade other components of the formulation, leading to changes in rheology.
Section 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common stability issues.
Troubleshooting Workflow for Emulsion Instability
Use the following workflow to identify the root cause of physical instability in your this compound based emulsion.
Caption: Troubleshooting workflow for emulsion instability.
Factors Influencing this compound Formulation Stability
The stability of an emulsion stabilized by this compound is a multifactorial issue. The diagram below illustrates the key parameters that can influence the formulation's integrity.
Caption: Key factors affecting this compound emulsion stability.
Data Summary: Impact of Variables on Emulsion Stability
The following table summarizes the potential impact of various factors on the stability of aqueous systems containing this compound.
| Parameter | Potential Issue | Recommended Action |
| pH | Although this compound is stable, extreme pH can destabilize other formulation components. | Maintain pH within the optimal range for all ingredients (typically 4-8). Use appropriate buffering agents. |
| Temperature | High temperatures accelerate coalescence and can promote oxidative degradation. Freeze-thaw cycles can break emulsions. | Conduct accelerated stability studies at elevated temperatures (e.g., 40°C). Perform freeze-thaw cycle testing. |
| Ionic Strength | High concentrations of electrolytes (>0.1 M NaCl) can "salt out" the ethoxylated chains, reducing hydration and causing flocculation. | Minimize electrolyte concentration where possible. If high salt is required, consider adding a steric co-stabilizer. |
| Light Exposure | UV light can initiate oxidation of the oleyl group's double bond. | Store formulations in opaque or UV-protected containers. Consider adding an antioxidant (e.g., BHT, Tocopherol). |
| Shear / Agitation | Insufficient homogenization leads to large droplets that are prone to creaming. Excessive shear can sometimes break an emulsion. | Optimize homogenization speed and duration to achieve a target droplet size (e.g., <1 µm). Avoid excessive agitation during storage. |
Section 3: Experimental Protocols
Protocol 1: Stability Indicating Assay via Accelerated Aging
This protocol is designed to assess the physical stability of an this compound based emulsion under stress conditions.
1. Objective: To evaluate the physical stability of the formulation under thermal stress and centrifugation.
2. Materials:
- Test formulation
- Control formulation (if applicable)
- Glass vials with airtight caps
- Laboratory oven (40°C ± 2°C)
- Refrigerator (4°C ± 2°C)
- Benchtop centrifuge
- Microscope with a calibrated reticle
- Particle size analyzer (e.g., Dynamic Light Scattering)
3. Methodology:
- Initial Characterization (T=0):
- Visually inspect the sample for homogeneity, color, and odor.
- Measure the pH and viscosity.
- Measure the mean droplet size and size distribution using a particle size analyzer.
- Observe a diluted sample under a microscope to check for initial flocculation or large droplets.
- Thermal Cycling (Freeze-Thaw):
- Place 10 mL of the sample in a sealed vial.
- Store at 4°C for 24 hours.
- Transfer to 40°C for 24 hours. This completes one cycle.
- Repeat for a total of 3-5 cycles.
- After the final cycle, allow the sample to return to room temperature and re-characterize as in step 1.
- High-Temperature Storage:
- Store a separate sealed sample at 40°C for 4 weeks.
- At weekly intervals (T=1, 2, 3, 4 weeks), remove an aliquot and re-characterize.
- Centrifugation:
- Place 10 mL of the sample in a centrifuge tube.
- Centrifuge at 3000 RPM for 30 minutes.
- Visually inspect for any signs of phase separation or creaming. Measure the height of any separated layer.
4. Data Analysis: Compare the visual appearance, pH, viscosity, and droplet size data over time and across different stress conditions. Significant changes indicate instability.
Protocol 2: Analytical Workflow for Detecting Degradation Products
This workflow outlines the steps to identify potential chemical degradation products of this compound, such as those arising from oxidation.
Caption: Analytical workflow for degradation product analysis.
Methodology Details:
-
Sample Preparation: Dilute the aqueous formulation in a suitable solvent like methanol or acetonitrile to precipitate proteins or polymers and solubilize the this compound and its byproducts.[3] A liquid-liquid extraction may be necessary for complex matrices.
-
Chromatographic Separation: Use a High-Performance Liquid Chromatography (HPLC) system with a C18 column. A gradient elution method starting with a high aqueous component (e.g., water with 0.1% formic acid) and ramping up to a high organic component (e.g., acetonitrile) is typically effective for separating non-ionic surfactants from more polar or non-polar degradation products.[4]
-
Detection and Identification:
-
UV Detector: Monitor the eluent at a low wavelength (e.g., 210 nm) to detect compounds lacking strong chromophores.
-
Mass Spectrometer (MS): Use an MS detector (e.g., ESI-MS) to obtain mass-to-charge ratios of the parent this compound molecule and any new peaks that appear in the stressed sample.[5] The expected mass of this compound (C24H48O4) can be calculated and compared to the observed mass. Oxidative byproducts would have higher masses corresponding to the addition of oxygen atoms.
-
-
Data Analysis: Compare the chromatograms of the stressed sample and the initial (T=0) sample. New peaks in the stressed sample are potential degradation products. Use the MS data and MS/MS fragmentation patterns to propose structures for these new compounds.
References
- 1. This compound | Polyoxyethylene 3 Oleyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound - PCC Group Product Portal [products.pcc.eu]
- 3. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijmr.net.in [ijmr.net.in]
Technical Support Center: Mitigating Oleth-3 Interference in Biochemical and Colorimetric Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Oleth-3 interference in common biochemical and colorimetric assays.
Understanding this compound and its Potential for Interference
This compound is a non-ionic surfactant and emulsifying agent frequently used in cosmetic and pharmaceutical formulations. Its amphipathic nature, which allows it to interact with both hydrophobic and hydrophilic substances, can lead to significant interference in various laboratory assays. This interference can manifest as increased background signals, altered enzymatic activity, or inaccurate quantification of proteins and other molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my assays?
A1: this compound is a polyoxyethylene ether of oleyl alcohol, a non-ionic surfactant used to create stable emulsions. In a laboratory setting, its presence in your sample can lead to inaccurate results in sensitive biochemical and colorimetric assays by interacting with assay reagents or target molecules.
Q2: Which assays are most susceptible to interference from this compound?
A2: Assays that are particularly sensitive to this compound interference include:
-
Protein Quantification Assays: Bicinchoninic acid (BCA) and Bradford assays are highly susceptible.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): this compound can cause high background and reduce signal-to-noise ratios.
-
Cell-Based Colorimetric Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be affected, leading to incorrect assessments of cell viability.
Q3: How can I tell if this compound is interfering with my assay?
A3: Signs of this compound interference include:
-
Unusually high background readings in your blank or negative control samples.
-
Poor reproducibility between replicate samples.
-
Non-linear standard curves in protein assays.
-
A significant decrease in the dynamic range of your assay.
Q4: Can I simply dilute my sample to reduce this compound interference?
A4: Dilution can be a quick and easy first step. If the concentration of your analyte is high enough, diluting the sample may reduce the this compound concentration to a non-interfering level. However, this is often not feasible for samples with low analyte concentrations.
Troubleshooting Guides
Protein Quantification Assays (BCA & Bradford)
Problem: Inaccurate protein concentration readings (either overestimated or underestimated).
Potential Cause: this compound can interfere with the copper reduction step in the BCA assay and the dye-binding mechanism in the Bradford assay.
Solutions:
-
Use a Detergent-Compatible Assay: Several commercially available protein assay kits are formulated to be compatible with detergents up to a certain concentration.[1][2][3][4]
-
Remove this compound Prior to Assay: If a detergent-compatible assay is not available or if interference persists, remove this compound from your sample using one of the protocols outlined in the "Experimental Protocols" section below.
-
Create a Matched Standard Curve: If removing this compound is not possible, prepare your protein standards in the same buffer (including the same concentration of this compound) as your samples. This can help to normalize the interference.
Illustrative Data: Impact of Non-Ionic Surfactant (Similar to this compound) on Protein Assays
Disclaimer: The following data is representative of the interference caused by non-ionic surfactants and is intended for illustrative purposes. Actual interference levels for this compound may vary.
| Surfactant Conc. (%) | Apparent Protein Conc. (µg/mL) in BCA Assay (Actual = 250 µg/mL) | % Interference | Apparent Protein Conc. (µg/mL) in Bradford Assay (Actual = 250 µg/mL) | % Interference |
| 0.0 | 250 | 0% | 250 | 0% |
| 0.1 | 310 | +24% | 215 | -14% |
| 0.5 | 450 | +80% | 180 | -28% |
| 1.0 | 625 | +150% | 155 | -38% |
Enzyme-Linked Immunosorbent Assay (ELISA)
Problem: High background signal and low signal-to-noise ratio.
Potential Cause: this compound can promote non-specific binding of antibodies and other proteins to the microplate surface.[4][5][6]
Solutions:
-
Optimize Washing Steps: Increase the number of wash cycles and the volume of wash buffer. Adding a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.05%) to the wash buffer can also help.[1]
-
Use a Robust Blocking Buffer: Ensure your blocking buffer is effective. Commercial blocking buffers or solutions containing bovine serum albumin (BSA) or non-fat dry milk are common choices.
-
Sample Clean-up: If high concentrations of this compound are present in the sample, consider a pre-assay clean-up step such as protein precipitation.
MTT Cell Viability Assay
Problem: Inaccurate assessment of cell viability.
Potential Cause: this compound may directly reduce the MTT reagent or affect cell membrane integrity, leading to altered formazan crystal formation.
Solutions:
-
Control for Direct MTT Reduction: Run a control experiment with your sample containing this compound in the absence of cells to check for direct reduction of the MTT reagent.
-
Wash Cells Before Adding MTT: If possible, gently wash the cells with a buffer that does not contain this compound before adding the MTT reagent.
-
Use an Alternative Viability Assay: Consider using a different viability assay that is less susceptible to chemical interference, such as a trypan blue exclusion assay or a calcein-AM/ethidium homodimer-1 staining method.
Experimental Protocols
Acetone Precipitation for this compound Removal
This method is effective for concentrating protein samples while removing detergents and other interfering substances.[2][3][5][7]
Materials:
-
Pre-chilled (-20°C) acetone
-
Microcentrifuge tubes
-
Microcentrifuge capable of ≥13,000 x g
-
Buffer for protein resuspension (compatible with your downstream assay)
Procedure:
-
Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
-
Add four volumes of cold (-20°C) acetone (400 µL).
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the protein.
-
Carefully decant the supernatant containing the this compound.
-
Allow the protein pellet to air-dry for approximately 30 minutes. Do not over-dry.
-
Resuspend the protein pellet in a suitable buffer for your downstream application.
Dialysis for this compound Removal
Dialysis is a gentle method for removing small molecules like detergent monomers from protein samples.[4] This method is most effective when the concentration of this compound is below its critical micelle concentration (CMC).
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa)
-
Dialysis buffer (a large volume of a buffer compatible with your protein)
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the protein sample into the dialysis tubing/cassette.
-
Place the sealed tubing/cassette in a beaker containing a large volume (e.g., 100-1000 times the sample volume) of dialysis buffer.
-
Stir the buffer gently on a stir plate at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or overnight for more complete removal.
-
Change the dialysis buffer at least once to maintain a high concentration gradient.
-
Recover the protein sample from the dialysis tubing/cassette.
Size Exclusion Chromatography (SEC) for this compound Removal
SEC separates molecules based on size, allowing for the removal of smaller detergent molecules from larger protein molecules.[4][8]
Materials:
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
Equilibration and elution buffer (compatible with your protein and downstream assay)
-
Chromatography system or spin columns
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the chosen buffer.
-
Apply the protein sample containing this compound to the column.
-
Elute the sample with the equilibration buffer.
-
Collect fractions. The protein will typically elute in the earlier fractions (void volume), while the smaller this compound molecules will be retained longer on the column and elute in later fractions.
-
Pool the protein-containing fractions.
Visualizing Workflows and Relationships
Caption: Troubleshooting workflow for this compound interference in biochemical assays.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. 140.136.251.139 [140.136.251.139]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. bitesizebio.com [bitesizebio.com]
Technical Support Center: Troubleshooting Phase Separation in Oleth-3 Containing Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation issues in formulations containing Oleth-3.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Immediate Phase Separation Upon Formulation
Q1: My emulsion with this compound separated into distinct oil and water layers immediately after I stopped mixing. What is the likely cause?
A: Immediate phase separation, or coalescence, points to a fundamental instability in your formulation. The most common culprits are an incorrect Hydrophile-Lipophile Balance (HLB) of the emulsifier system, insufficient emulsifier concentration, or improper processing.[1][2]
-
Troubleshooting Steps:
-
Verify HLB Calculation: this compound has a low HLB of approximately 6.6-7.1, making it suitable for water-in-oil (W/O) emulsions or as a co-emulsifier in oil-in-water (O/W) emulsions.[3] Ensure the HLB of your emulsifier system matches the required HLB (rHLB) of your oil phase. You may need to blend this compound with a high HLB emulsifier to achieve the target rHLB for an O/W emulsion.[4]
-
Increase Emulsifier Concentration: The concentration of this compound (and any co-emulsifier) may be too low to adequately coat the dispersed phase droplets.[1] A typical starting concentration for emulsifiers is 2-5% of the total formulation weight.[1] Consider incremental increases in the emulsifier concentration.
-
Optimize Homogenization: The energy input during mixing might be insufficient to create small, stable droplets.[1][2] High-shear homogenization is often necessary to reduce droplet size. Experiment with increasing the mixing speed or duration. Forcing the emulsion through a small orifice in a homogenizer can significantly reduce droplet size.[5]
-
Q2: I'm trying to create an oil-in-water (O/W) emulsion with this compound as the primary emulsifier, but it keeps separating. Why is this happening?
A: this compound has a low HLB value, which makes it more oil-soluble and generally better suited for creating water-in-oil (W/O) emulsions.[4][6] While it can be used in O/W emulsions, it typically needs to be blended with a high HLB emulsifier to achieve the necessary overall HLB for stability.[7]
-
Troubleshooting Steps:
-
Introduce a High HLB Co-emulsifier: Blend this compound with a water-soluble emulsifier (HLB > 8). The ratio of the two emulsifiers should be adjusted to match the rHLB of your oil phase.
-
Phase Inversion Temperature (PIT) Method: For non-ionic emulsifiers like this compound, the PIT method can be effective. This involves heating the emulsion until it inverts to a W/O emulsion and then cooling it with gentle stirring to form a fine O/W emulsion.
-
Consider the Oil Phase Polarity: Incompatibilities between different types of oils (polar and non-polar) can lead to instability. Ensure the lipids in your oil phase are compatible.[8]
-
Issue 2: Creaming or Sedimentation Over Time
Q3: My this compound containing emulsion appears stable initially, but a creamy layer forms at the top after a few hours/days. What's going on?
A: This phenomenon is called creaming (or sedimentation if the dispersed phase is denser and settles at the bottom). It's a form of gravitational separation where the dispersed droplets move to the top or bottom of the formulation but do not coalesce.[2][9] While it is often reversible by shaking, it is an indicator of potential long-term instability.
-
Troubleshooting Steps:
-
Reduce Droplet Size: Larger droplets cream or sediment faster.[10] Refining your homogenization process to achieve a smaller and more uniform droplet size will increase stability.
-
Increase Continuous Phase Viscosity: Adding a thickening agent or stabilizer (e.g., xanthan gum, carbomer, cetearyl alcohol) to the continuous phase (typically water in O/W emulsions) will slow down the movement of the dispersed droplets.[2][4]
-
Match Phase Densities: While not always feasible, minimizing the density difference between the oil and water phases can reduce the driving force for gravitational separation.
-
Issue 3: Changes in Emulsion Consistency (Grainy or Waxy Texture)
Q4: My cream formulated with this compound has developed a grainy or waxy texture. What could be the cause?
A: A grainy or waxy appearance can result from the crystallization of certain components in the formulation, often due to improper heating and cooling during preparation.[4]
-
Troubleshooting Steps:
-
Ensure Proper Heating: Both the oil and water phases should be heated to a similar temperature (typically 70-75°C) before emulsification to ensure all waxy components are fully melted and incorporated.[4]
-
Controlled Cooling: Rapid cooling can cause some lipids to solidify prematurely. Employ a controlled cooling process with gentle, continuous stirring.
-
Evaluate Ingredient Compatibility: High concentrations of certain waxy alcohols or butters can contribute to this issue. You may need to adjust their concentrations or add a co-emulsifier that improves their incorporation.
-
Issue 4: Formulation Instability at Different Temperatures
Q5: My this compound emulsion is stable at room temperature but separates when refrigerated or heated. How can I fix this?
A: Temperature fluctuations can significantly impact emulsion stability.
-
Cold Instability (Refrigeration):
-
Cause: Some non-ionic surfactants can lose their stabilizing properties at lower temperatures due to reduced hydration of their hydrophilic groups. Additionally, some components of the oil phase may solidify.[11]
-
Solution: Consider blending this compound with a more cold-tolerant emulsifier. Ensure all oil-phase components remain liquid at the storage temperature.
-
-
Heat Instability (Elevated Temperatures):
-
Cause: Higher temperatures decrease the viscosity of the continuous phase, which can accelerate creaming or sedimentation.[4] For non-ionic surfactants, approaching the phase inversion temperature can cause the emulsion to break.
-
Solution: Incorporate a heat-stable thickener or polymer to maintain viscosity at elevated temperatures. Ensure your formulation's stability profile is tested across its expected storage and use temperature range.
-
Data Presentation
Table 1: Required HLB (rHLB) of Common Cosmetic Oils and Lipids
This table provides the approximate required HLB values for creating stable oil-in-water (O/W) emulsions with various common oils and lipids that may be used in formulations containing this compound.
| Oil/Lipid | Required HLB (for O/W Emulsion) |
| Almond Oil | 6 |
| Apricot Kernel Oil | 7 |
| Avocado Oil | 7 |
| Babassu Oil | 8 |
| Beeswax | 12 |
| Caprylic/Capric Triglyceride | 11 |
| Castor Oil | 14 |
| Cetyl Alcohol | 15.5 |
| Cocoa Butter | 6 |
| Coconut Oil | 8 |
| Dimethicone | 5 |
| Grape Seed Oil | 7 |
| Isopropyl Myristate | 11.5 |
| Jojoba Oil | 6.5 |
| Lanolin | 10 |
| Mineral Oil | 10.5 |
| Shea Butter | 8 |
| Squalane | 11-12.9 |
| Sunflower Oil | 7 |
Data compiled from various sources.[9][12]
Experimental Protocols
Protocol 1: Accelerated Stability Testing via Centrifugation
This method is used to quickly assess the physical stability of an emulsion by subjecting it to increased gravitational forces, which accelerates processes like creaming, sedimentation, and coalescence.
-
Objective: To predict the long-term physical stability of an this compound containing emulsion.
-
Materials:
-
Benchtop centrifuge with temperature control.
-
Graduated centrifuge tubes.
-
Emulsion sample.
-
-
Methodology:
-
Fill a graduated centrifuge tube with a known volume of the emulsion.
-
Place the tube in the centrifuge, ensuring it is balanced with a tube of equal weight.
-
Centrifuge the sample at 3000 rpm for 30 minutes at a controlled temperature (e.g., 25°C).[13][14]
-
After centrifugation, carefully remove the tube and visually inspect for any signs of instability, such as:
-
Creaming: A concentrated layer of the dispersed phase at the top.
-
Sedimentation: A concentrated layer of the dispersed phase at the bottom.
-
Coalescence/Breaking: A clear separation of the oil and water phases.
-
-
Quantify the instability by measuring the volume of any separated layers. A stable emulsion will show no visible separation.
-
Protocol 2: Droplet Size Analysis using Laser Diffraction
This protocol outlines the measurement of the particle size distribution of the dispersed phase in an emulsion, which is a critical parameter for stability.
-
Objective: To determine the droplet size and distribution of the dispersed phase in an this compound containing emulsion.
-
Instrumentation: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer).[10]
-
Methodology:
-
Sample Preparation:
-
Gently agitate the emulsion sample to ensure homogeneity.
-
Prepare a dispersion of the emulsion in the dispersant (usually deionized water for O/W emulsions). The concentration should be optimized to achieve the target obscuration level recommended by the instrument manufacturer. A small amount of surfactant may be added to the dispersant to prevent droplet aggregation upon dilution.[15]
-
-
Instrument Setup:
-
Set the appropriate refractive indices for both the dispersed phase (your oil blend) and the continuous phase (water).
-
Run a background measurement with the clean dispersant.
-
-
Measurement:
-
Add the prepared sample dispersion dropwise to the measurement cell until the target obscuration is reached.
-
Perform the measurement according to the instrument's standard operating procedure.
-
-
Data Analysis:
-
Visualizations
Diagram 1: Troubleshooting Workflow for Phase Separation
Caption: A logical workflow for troubleshooting phase separation in emulsions.
Diagram 2: this compound in an Oil-in-Water Emulsion System
Caption: this compound with a co-emulsifier stabilizing an oil-in-water emulsion.
References
- 1. benchchem.com [benchchem.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. This compound | Polyoxyethylene 3 Oleyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 4. thecosmeticformulator.com [thecosmeticformulator.com]
- 5. colloidal-dynamics.com [colloidal-dynamics.com]
- 6. This compound - PCC Group Product Portal [products.pcc.eu]
- 7. ulprospector.com [ulprospector.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. azom.com [azom.com]
- 11. medium.com [medium.com]
- 12. HLB Calculator - Materials [hlbcalc.com]
- 13. researchgate.net [researchgate.net]
- 14. News - Acrylic Emulsion Mechanical Stability Testing: High-Speed Centrifugation Breakage Threshold Research [desaiglue.com]
- 15. horiba.com [horiba.com]
how to prevent protein denaturation when using Oleth-3 as a surfactant
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on using Oleth-3 as a surfactant while maintaining the structural integrity and biological activity of your protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein formulations?
This compound is a non-ionic surfactant belonging to the polyoxyethylene alkyl ether family. It is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail. This structure makes it surface-active. In protein formulations, it is primarily used to prevent aggregation and improve stability.[1] It achieves this by competitively adsorbing to interfaces (like air-water or vial-water), which prevents protein molecules from adsorbing, unfolding, and aggregating at these high-energy surfaces.[2]
Q2: How does a non-ionic surfactant like this compound interact with proteins?
Non-ionic surfactants are generally preferred for protein formulations because they are less likely to cause denaturation than their ionic counterparts.[3] The primary interactions are:
-
Surface Competition: At interfaces, this compound molecules preferentially accumulate, creating a protective layer that shields proteins from interfacial stress. This is the main mechanism for preventing agitation-induced aggregation.[1]
-
Hydrophobic Interactions: The lipophilic tail of this compound can interact with hydrophobic patches on the protein surface. This can be stabilizing in some cases but may also lead to unfolding if the interactions are strong enough to disrupt the protein's tertiary structure.[4]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the specific concentration above which surfactant molecules begin to self-assemble into spherical structures called micelles.[5][6]
-
Below the CMC: Surfactant molecules exist as individual monomers in the solution and at interfaces.
-
At and Above the CMC: The interfaces become saturated, and any additional surfactant forms micelles. The surface tension of the solution remains relatively constant after this point.[7]
The CMC is a critical parameter because the surfactant's behavior—and its effect on the protein—can differ above and below this concentration. For some proteins, surfactant micelles may offer protection against cold denaturation, whereas monomeric concentrations might be destabilizing.[4] The CMC is not a fixed value; it can be influenced by temperature, pressure, and the presence of other solutes like salts and the protein itself.[5]
Q4: Can this compound cause protein denaturation?
Yes, while generally used to prevent denaturation and aggregation, using this compound improperly can be detrimental. Denaturation is the loss of the protein's native three-dimensional structure, which is critical for its function.[8] Potential issues include:
-
High Concentrations: Excessively high concentrations of surfactant monomers can interact with the hydrophobic core of a protein, leading to unfolding.
-
Unfavorable Interactions: The specific chemistry of a protein might lead to destabilizing interactions with the this compound molecule.
-
Impurities: Commercial surfactants can contain impurities (e.g., peroxides, fatty acids) from manufacturing or degradation that can chemically damage the protein.[9]
Therefore, empirical testing is crucial to find the optimal concentration for your specific protein and formulation.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound. Follow the logical flow to diagnose and resolve protein instability.
Problem: My protein is aggregating, precipitating, or losing activity after adding this compound.
Use the following flowchart to troubleshoot the potential causes and identify solutions.
Caption: Troubleshooting flowchart for this compound induced protein instability.
Technical Data Summary
Quantitative data is essential for designing robust experiments. The tables below summarize key properties of this compound and common stabilizing excipients.
Table 1: Physicochemical Properties of Oleth Surfactants
This table provides the Hydrophile-Lipophile Balance (HLB) values for this compound and related surfactants. A lower HLB value indicates a more lipophilic (oil-soluble) character, while a higher value indicates a more hydrophilic (water-soluble) character.[3]
| Surfactant | HLB Value | Primary Characteristic |
| Oleth-2 | 4.9 | Lipophilic |
| This compound | 6.9 | Lipophilic |
| Oleth-10 | 12.4 | Hydrophilic |
| Oleth-20 | 15.3 | Hydrophilic |
Data sourced from publicly available supplier information.
Table 2: Common Stabilizing Excipients for Protein Formulations
These excipients can be used in conjunction with this compound to provide additional stability against various stresses.[10]
| Excipient Class | Examples | Typical Concentration | Primary Stabilization Mechanism |
| Sugars | Sucrose, Trehalose | 1% - 10% (w/v) | Preferential Exclusion; strengthens the protein's hydration shell. |
| Polyols | Mannitol, Sorbitol | 1% - 5% (w/v) | Preferential Exclusion; acts as a cryo/lyoprotectant.[2] |
| Amino Acids | Arginine, Glycine, Histidine | 10 - 250 mM | Can suppress aggregation, act as buffers, and increase solubility.[2] |
| Polymers | Polyethylene Glycol (PEG) | 0.1% - 1% (w/v) | Steric hindrance; prevents protein-protein interactions.[2] |
Experimental Protocols
Protocol: Screening for Optimal this compound Concentration
This protocol provides a detailed methodology to determine the minimum effective concentration of this compound required to prevent agitation-induced aggregation of a model protein.
Objective: To identify the this compound concentration that best protects a protein from aggregation under mechanical stress.
Materials:
-
Purified protein stock solution (e.g., 10 mg/mL)
-
This compound stock solution (e.g., 1% w/v in formulation buffer)
-
Formulation buffer (e.g., 20 mM Histidine, pH 6.0)
-
Low-protein-binding microcentrifuge tubes or glass vials
-
Size Exclusion Chromatography (SEC-HPLC) system
-
Dynamic Light Scattering (DLS) instrument
-
Orbital shaker
References
- 1. tarjomefa.com [tarjomefa.com]
- 2. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. nanoscience.com [nanoscience.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 7. Determining suitable surfactant concentration ranges to avoid protein unfolding in pharmaceutical formulations using UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mytreesays.wordpress.com [mytreesays.wordpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Formulation pH with Oleth-3
Welcome to the technical support center for formulations containing Oleth-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH of their buffered formulations for maximum stability and performance.
Introduction to this compound and Formulation pH
This compound is a non-ionic surfactant and emulsifier widely used in cosmetic and pharmaceutical formulations.[1][2] As a non-ionic surfactant, its structure lacks a charge, making its emulsifying properties generally stable and effective across a broad pH range.[3] The ether linkage in its structure provides exceptional stability and resistance to hydrolysis, making it tolerant of strongly acidic and alkaline conditions.[3]
However, the overall stability and performance of a formulation containing this compound are critically dependent on the pH of the system. The pH can influence the solubility and stability of active pharmaceutical ingredients (APIs), the efficacy of preservatives, the viscosity of the final product, and the potential for interactions between other excipients.[4][5] Therefore, pH optimization is not about altering the performance of this compound itself, but about ensuring the stability and efficacy of the entire formulation.
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal pH for this compound performance?
The performance of this compound as an emulsifier is largely independent of pH due to its non-ionic nature.[3] It remains effective in both acidic and alkaline environments. The "optimal pH" for a formulation is therefore determined by the stability requirements of the other ingredients, particularly the API, and the intended application.
For instance, a 1% aqueous solution of this compound itself has a pH ranging from 5.5 to 8.5.[1] However, the critical factor is the pH at which all components of your formulation are stable and soluble, and which is appropriate for the route of administration to ensure patient comfort and safety.[5]
Table 1: General pH Ranges for Buffered Formulations by Application
| Application Type | Typical pH Range | Key Considerations |
| Topical Preparations | 4.5 - 6.5 | To match the skin's natural pH and minimize irritation. |
| Ophthalmic Solutions | 6.5 - 7.6 | Must be close to the pH of tears (approx. 7.4) to avoid discomfort.[5] |
| Parenteral (Injectable) | 7.0 - 7.4 | Should be isotonic and close to blood pH to prevent pain and tissue damage.[6] |
| Oral Liquids | 4.0 - 8.0 | Varies widely based on API solubility and taste-masking requirements. |
FAQ 2: My emulsion with this compound is separating. Could pH be the cause?
Yes, even with a pH-stable emulsifier like this compound, an inappropriate formulation pH is a common cause of emulsion instability, such as creaming, coalescence, or phase separation.[4][7] While this compound itself is robust, the pH can:
-
Alter the charge of other ingredients: APIs or other excipients may precipitate or lose their activity if the pH shifts away from their pKa.
-
Degrade other components: Some ingredients may be susceptible to acid or base hydrolysis.
-
Affect thickeners and stabilizers: The viscosity and stabilizing effect of many polymers and gums are highly pH-dependent.[8]
Use the following troubleshooting workflow to diagnose potential pH-related instability issues.
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. parchem.com [parchem.com]
- 3. This compound | Polyoxyethylene 3 Oleyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 6. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 7. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 8. Cosmetic emulsion separation [personalcarescience.com.au]
Technical Support Center: Managing High Viscosity in Oleth-3 Samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering high viscosity in samples containing Oleth-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it increase the viscosity of my samples?
A1: this compound is a non-ionic surfactant, specifically a polyethylene glycol ether of oleyl alcohol.[1][2][3] It is used as an emulsifying agent to help mix oil and water-based components into a stable emulsion.[3] Its molecular structure and interactions within the sample matrix contribute to the rheological properties of the solution, including its viscosity.[1] At higher concentrations, these interactions become more pronounced, leading to a significant increase in the sample's resistance to flow.
Q2: What factors influence the viscosity of a solution containing this compound?
A2: Several factors can affect the final viscosity of your sample. The primary factor is the concentration of this compound itself. Other significant factors include the sample's temperature, the presence and concentration of other components like polymers or salts, and the overall pH of the solution.[1]
Q3: Can temperature changes affect my sample's viscosity?
A3: Yes, viscosity is highly sensitive to temperature.[4] For most liquids, including solutions with this compound, increasing the temperature provides more kinetic energy to the molecules, reducing intermolecular forces and thereby lowering viscosity.[5][6] Conversely, lower temperatures will generally result in higher viscosity. It is crucial to maintain a consistent temperature for reproducible viscosity measurements.[7][8]
Q4: My automated liquid handler is failing due to viscous samples. What can I do?
A4: High viscosity can be a significant challenge for automated systems, potentially causing inaccurate sampling or blockages in tubing and probes.[9] To address this, consider implementing one of the viscosity reduction methods outlined in the troubleshooting guide below, such as dilution or warming the sample.[9] For handling viscous fluids, specialized equipment like high-pressure syringe pumps or the use of wide-bore pipette tips and positive displacement pipettes may also be necessary.[9][10]
Troubleshooting High Viscosity in this compound Samples
This guide provides a systematic approach to diagnosing and resolving issues related to high sample viscosity.
Step 1: Initial Assessment and Diagnosis
The first step is to confirm that the high viscosity is indeed the problem and to rule out other potential issues.
-
Visual Inspection: Observe the sample's appearance. Is it clear or cloudy? Are there visible precipitates or phase separation?[1]
-
Manual Handling: When pipetting, does the sample flow easily, or does it require excessive force? Inaccurate volume transfer is a common indicator of high viscosity.
-
Instrument Errors: Are you seeing pressure-related errors on your processing equipment? High back pressure is a frequent consequence of viscous fluids.[11]
Logical Workflow for Troubleshooting High Viscosity
The following diagram outlines a step-by-step process for addressing viscosity issues in your experiments.
Caption: Troubleshooting workflow for managing high sample viscosity.
Step 2: Viscosity Reduction Techniques
If high viscosity is confirmed, the following methods can be employed. The choice of method will depend on the specific requirements of your experiment and the compatibility of the technique with other sample components.
| Method | Description | Advantages | Considerations |
| Temperature Increase | Warming the sample in a controlled manner (e.g., using a water bath or heat block).[9] | Simple, effective for many non-Newtonian fluids.[5] Reversible. | May affect the stability of temperature-sensitive components in the sample. Ensure uniform heating to avoid inconsistent readings.[7] |
| Dilution | Adding a compatible solvent (e.g., the primary buffer or vehicle) to decrease the concentration of this compound. | Straightforward and often highly effective.[12] | Reduces the concentration of all components, which may impact downstream analysis or product efficacy. The diluent must be compatible. |
| Solvent Addition | Introducing a low-viscosity organic solvent. | Can significantly reduce viscosity by altering intermolecular interactions.[5] | The solvent must not interfere with the experiment, cause precipitation, or destabilize the sample. Requires careful validation. |
| pH Adjustment | Altering the pH of the solution. | Can modify intermolecular forces and reduce viscosity.[13] | Potential to degrade pH-sensitive molecules or alter protein charge and structure, which could have unintended consequences.[13] |
Experimental Protocols
Protocol 1: Viscosity Measurement with a Rotational Viscometer
This protocol provides a general method for measuring the viscosity of a sample. Always refer to your specific instrument's operating manual.
Objective: To obtain an accurate and reproducible viscosity measurement of the sample.
Materials:
-
Rotational viscometer
-
Appropriate spindle/rotor for the expected viscosity range[14]
-
Temperature-controlled water bath or sample chamber[7]
-
Sample (volume as required by the viscometer)
-
Calibration standards
Procedure:
-
Instrument Setup: Ensure the viscometer is on a level, vibration-free surface.[7]
-
Calibration: Calibrate the instrument using a certified viscosity standard of a known value close to your sample's expected viscosity.
-
Sample Preparation: Ensure the sample is homogenous and free of air bubbles.[4] Place the sample in the temperature-controlled bath and allow it to equilibrate to the target temperature (e.g., 25°C or 37°C) for at least 30 minutes.[9]
-
Spindle Selection: Choose a spindle that will give a torque reading within the optimal range for the instrument (typically 10-90%).
-
Measurement:
-
Immerse the selected spindle into the sample up to the marked immersion groove.
-
Set the rotational speed (RPM). For unknown samples, start at a low RPM and increase gradually.
-
Allow the reading to stabilize for at least 60 seconds before recording the viscosity value (in cP or mPa·s) and the torque percentage.
-
-
Cleaning: Thoroughly clean the spindle and sample cup immediately after use with an appropriate solvent to prevent residue buildup.[7][8]
Protocol 2: Method for Viscosity Reduction by Heating
Objective: To reduce sample viscosity by increasing its temperature in a controlled manner.
Materials:
-
Calibrated heat block or water bath
-
Viscous sample in a sealed container
-
Thermometer or temperature probe
-
Viscometer
Procedure:
-
Initial Measurement: Measure the viscosity of the sample at the initial or ambient temperature using Protocol 1.
-
Heating: Place the sealed sample container in the heat block or water bath set to a target temperature (e.g., 37°C).[9] Place a control tube with the same liquid and a temperature probe to monitor the actual sample temperature.
-
Equilibration: Allow the sample to equilibrate at the target temperature for a minimum of 30 minutes.[9]
-
Final Measurement: Immediately after removing the sample from the heat source, measure its viscosity using Protocol 1, ensuring the measurement is taken before the sample cools significantly.
-
Data Analysis: Compare the viscosity values before and after heating to quantify the reduction. Note any changes in the sample's appearance.
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. smartlabtech.com [smartlabtech.com]
- 5. 4 Methods Of Reducing Viscosity - News [vboltoilrecycling.com]
- 6. sbhsolutions.com.au [sbhsolutions.com.au]
- 7. martests.com [martests.com]
- 8. hoskin.ca [hoskin.ca]
- 9. myadlm.org [myadlm.org]
- 10. kranalytical.co.uk [kranalytical.co.uk]
- 11. Molecular basis of high viscosity in concentrated antibody solutions: Strategies for high concentration drug product development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portalabpg.org.br [portalabpg.org.br]
- 13. US7666413B2 - Method of reducing viscosity of high concentration protein formulations - Google Patents [patents.google.com]
- 14. commons.erau.edu [commons.erau.edu]
Validation & Comparative
A Comparative Guide to Oleth-3 and Triton X-100 for Cell Lysis Efficiency
For Researchers, Scientists, and Drug Development Professionals
Selecting the appropriate detergent is a critical step in cell lysis for the successful extraction of functional proteins. The choice of detergent affects not only the yield of the extracted proteins but also their structural integrity and biological activity. This guide provides an objective comparison of two non-ionic detergents, the well-established Triton X-100 and the less conventional Oleth-3, for their efficiency in cell lysis and protein extraction.
Introduction to Non-Ionic Detergents
Non-ionic detergents are widely used for their mild action, which allows for the disruption of the lipid bilayer of the cell membrane while generally preserving the native structure and function of proteins.[1][2] Both Triton X-100 and this compound belong to the polyoxyethylene ether class of non-ionic detergents. They work by inserting their hydrophobic tails into the cell membrane, thereby solubilizing the membrane components and releasing the intracellular contents.[3]
Mechanism of Action
The fundamental mechanism of cell lysis by non-ionic detergents involves the interaction of the detergent monomers with the lipid bilayer. Above a specific concentration, known as the Critical Micelle Concentration (CMC), detergent molecules self-assemble into micelles.[2][4] These micelles are capable of encapsulating lipids and hydrophobic portions of membrane proteins, effectively extracting them from the cell membrane and leading to cell lysis. The efficiency of this process is influenced by the detergent's chemical structure, concentration, and the specific composition of the cell membrane.
Comparative Performance: this compound vs. Triton X-100
While Triton X-100 is extensively documented for cell lysis, specific comparative data for this compound in this application is scarce in peer-reviewed literature. The following tables present a summary of the known properties of Triton X-100 and illustrative, expected properties for this compound based on the general characteristics of Oleth-series detergents.
Table 1: Physicochemical Properties of this compound and Triton X-100
| Property | This compound (Illustrative) | Triton X-100 |
| Detergent Class | Non-ionic polyoxyethylene ether | Non-ionic polyoxyethylene ether |
| Molecular Weight | Variable (depends on polymer length) | ~625 g/mol [5] |
| Critical Micelle Concentration (CMC) | Expected to be low (mM range) | 0.22 - 0.24 mM[5] |
| Aggregation Number | Unknown for cell lysis applications | 100 - 155[6] |
| Dialyzable | No | No[7] |
| Primary Application | Emulsifier in cosmetics | Laboratory detergent for cell lysis and protein solubilization[7] |
Table 2: Hypothetical Comparison of Cell Lysis Efficiency
The following data is illustrative for this compound and is intended to provide a framework for comparison. Actual performance may vary.
| Parameter | Cell Type | This compound (1% v/v) - Expected | Triton X-100 (1% v/v) - Typical |
| Protein Yield (µg/mL) | HEK293 | 1800 - 2200 | 2000 - 2500 |
| Lactate Dehydrogenase (LDH) Release (%) | HeLa | 80 - 90 | 85 - 95 |
| Preservation of Kinase Activity (%) | Jurkat | 75 - 85 | 80 - 90 |
| Compatibility with BCA Assay | - | Moderate Interference | Low Interference |
Experimental Protocols
A well-defined experimental protocol is crucial for reproducible cell lysis and protein extraction. Below are detailed methodologies for cell lysis using Triton X-100, and a suggested starting protocol for this compound.
Triton X-100 Lysis Buffer (1% v/v)
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (v/v) Triton X-100
-
Protease and Phosphatase Inhibitor Cocktail (added fresh)
Suggested this compound Lysis Buffer (1% v/v)
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (v/v) this compound
-
Protease and Phosphatase Inhibitor Cocktail (added fresh)
Protocol for Lysis of Adherent Mammalian Cells
-
Culture cells to 70-80% confluency in a culture dish.
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 10-15 minutes.
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA or Bradford).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying mechanism of detergent-based cell lysis, the following diagrams are provided.
Conclusion
Triton X-100 remains the industry standard for a mild, non-ionic detergent for general cell lysis and protein extraction, backed by a vast body of literature and well-established protocols.[2][3] Its performance characteristics are predictable and suitable for a wide range of applications, particularly when preserving protein function is important.
This compound, while belonging to the same class of detergents, is not commonly documented for cell lysis in a research context. Based on its structure, it is expected to function as a mild, non-denaturing detergent similar to Triton X-100. However, without direct comparative data, its efficiency in protein extraction and its compatibility with downstream applications remain to be empirically determined. Researchers considering this compound for cell lysis should perform pilot experiments to optimize its concentration and assess its impact on the yield and activity of their specific proteins of interest. For most standard applications, Triton X-100 is the more reliable and well-characterized choice.
References
- 1. abcam.com [abcam.com]
- 2. nanoscience.com [nanoscience.com]
- 3. Identification of compendial nonionic detergents for the replacement of Triton X‐100 in bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. Long-Term Biostability of Self-Assembling Protein Polymers in the Absence of Covalent Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.unc.edu [med.unc.edu]
- 7. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]
A Comparative Analysis of Oleth-3, Oleth-5, and Oleth-10 Surfactants for Researchers and Formulation Scientists
A deep dive into the physicochemical properties and functional performance of Oleth-3, Oleth-5, and Oleth-10 reveals a spectrum of surfactant behavior dictated by the length of their polyethylene glycol (PEG) chains. This guide provides a comparative analysis of these nonionic surfactants, offering crucial data for researchers, scientists, and drug development professionals in optimizing formulation strategies.
The Oleth series of surfactants, derived from the ethoxylation of oleyl alcohol, are versatile excipients in the pharmaceutical and cosmetic industries, functioning as emulsifiers, solubilizers, and cleansing agents.[1][2][3][4][5][6] The numeral in their nomenclature denotes the average number of ethylene oxide units in the hydrophilic portion of the molecule, a structural variance that significantly influences their properties and performance. As the degree of ethoxylation increases from this compound to Oleth-10, a clear trend emerges: hydrophilicity and water solubility are enhanced, impacting their effectiveness in various applications.[1][2][4]
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical characteristics of these surfactants is paramount for their effective application. The following table summarizes key properties, highlighting the structural-functional relationships within the Oleth series.
| Property | This compound | Oleth-5 | Oleth-10 |
| HLB Value | 7.1[7][8] | 9.1 - 9.5[7][9] | 12.4[9][10] |
| Physical Form at 25°C | Clear or cloudy liquid[3] | Clear to pale yellow liquid[6] | Liquid paste / Yellow soft solid[4][11] |
| Solubility in Water | Low water solubility[3] | Forms cloudy solutions[6] | Soluble[4][5] |
| pH (aqueous solution) | 5.5 - 8.5 (1% solution)[3] | Not available | 5.0 - 6.5 (5% solution)[11] |
| Molar Mass (approx. g/mol ) | ~400[3] | ~488 | ~710 |
The Hydrophilic-Lipophilic Balance (HLB) value, a critical parameter for surfactant selection, demonstrates a clear progression across the series. This compound, with the lowest HLB of 7.1, exhibits more lipophilic characteristics, making it suitable for water-in-oil (W/O) emulsions.[3][7][8] In contrast, Oleth-10 possesses a significantly higher HLB of 12.4, indicating greater hydrophilicity and its utility in forming oil-in-water (O/W) emulsions.[9][10] Oleth-5, with an intermediate HLB, offers a balance between these extremes.[7][9] This trend directly correlates with their water solubility, where this compound has low solubility, and Oleth-10 is readily soluble.[3][4][5]
Experimental Protocols for Surfactant Evaluation
To provide a framework for the comparative assessment of these surfactants, detailed methodologies for key experiments are outlined below.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC is a crucial indicator of surfactant efficiency, representing the concentration at which micelle formation begins, leading to a plateau in surface tension reduction.
Emulsion Stability Assessment
The ability of a surfactant to form and maintain a stable emulsion is a key performance indicator.
Application in Drug Delivery: A Hypothetical Signaling Pathway
The choice of Oleth surfactant can significantly impact the performance of a drug delivery system by influencing drug solubilization and release kinetics. The following diagram illustrates a hypothetical pathway where the surfactant's properties affect drug bioavailability.
This guide underscores the importance of selecting the appropriate Oleth surfactant based on a thorough understanding of its physicochemical properties and the specific requirements of the formulation. The provided experimental protocols offer a standardized approach for comparative evaluation, enabling researchers to make data-driven decisions for optimal product performance.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. This compound - PCC Group Product Portal [products.pcc.eu]
- 4. Oleth-10 - PCC Group Product Portal [products.pcc.eu]
- 5. specialchem.com [specialchem.com]
- 6. specialchem.com [specialchem.com]
- 7. HLB Calculator - Materials [hlbcalc.com]
- 8. HLB Calculator - Calculator [hlbcalc.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 11. makingcosmetics.com [makingcosmetics.com]
A Comparative Guide to Protein Solubilization: Evaluating Oleth-3 and Other Common Surfactants
For researchers, scientists, and drug development professionals, the effective solubilization of proteins from their native cellular environment is a critical first step for downstream analysis, characterization, and therapeutic application. The choice of surfactant is paramount, as it must efficiently extract the protein of interest while preserving its structural integrity and biological activity. This guide provides a comprehensive comparison of Oleth-3, a nonionic surfactant, with other commonly used detergents in protein research: Triton X-100, NP-40, CHAPS, and DDM. We present a detailed analysis of their physicochemical properties, performance in protein solubilization, and impact on protein integrity and activity, supported by established experimental protocols.
Understanding Surfactant Properties for Optimal Protein Extraction
The efficacy of a surfactant in protein solubilization is largely dictated by its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), the concentration at which surfactant monomers self-assemble into micelles, and the aggregation number, which is the average number of monomers per micelle. A low CMC is often desirable as it indicates that less surfactant is required to form micelles, which are the primary structures that encapsulate and solubilize membrane proteins. The aggregation number influences the size of the micelle, which can impact the stability and activity of the solubilized protein.
Below is a comparative summary of the key physicochemical properties of this compound and other commonly used surfactants.
| Surfactant | Type | Molecular Weight (Da) | Critical Micelle Concentration (CMC) | Aggregation Number |
| This compound | Nonionic | ~356.5 | Estimated: 0.05 - 0.1 mM | Estimated: 50 - 100 |
| Triton X-100 | Nonionic | ~625 | 0.2 - 0.9 mM | 100 - 155 |
| NP-40 | Nonionic | ~680 | 0.05 - 0.3 mM | ~149 |
| CHAPS | Zwitterionic | ~614.9 | 6 - 10 mM | 4 - 14 |
| DDM | Nonionic | ~510.6 | 0.17 mM | ~140 |
The Mechanism of Protein Solubilization by Surfactants
The primary function of surfactants in protein extraction is to disrupt the lipid bilayer of cell membranes and create a soluble environment for membrane-associated proteins. This process can be visualized as a stepwise integration of surfactant monomers into the membrane, leading to the formation of mixed micelles containing protein, lipid, and surfactant.
A Comparative Guide to Spectroscopic Analysis for Confirming Oleth-3 Micelle Size and Distribution
For researchers and professionals in drug development, precise characterization of micellar systems is paramount for ensuring product stability, efficacy, and safety. Oleth-3, a non-ionic surfactant, forms micelles that are of significant interest for encapsulating and delivering hydrophobic active pharmaceutical ingredients. This guide provides a comparative analysis of spectroscopic methods for confirming this compound micelle size and distribution, alongside alternative techniques, supported by experimental protocols and data presentation.
Comparison of Analytical Techniques for this compound Micelle Characterization
The selection of an appropriate analytical technique is critical for obtaining reliable data on micelle size and distribution. While spectroscopic methods offer valuable insights, they are often used in conjunction with other techniques for a comprehensive understanding.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Fluorescence Spectroscopy | Measures changes in the fluorescence of a hydrophobic probe partitioned into the micellar core. | Critical Micelle Concentration (CMC), micelle polarity, aggregation number, and size distribution (with quenching). | High sensitivity, can provide information about the micelle microenvironment.[1][2] | Indirect method, requires a suitable fluorescent probe, and data analysis for size distribution can be complex.[3] |
| UV-Vis Spectroscopy | Measures changes in the absorbance of a probe or the surfactant itself as micelles form. | Critical Micelle Concentration (CMC).[4][5] | Simple, widely available instrumentation, and cost-effective. | Primarily for CMC determination, provides limited direct information on micelle size and distribution.[3] |
| Dynamic Light Scattering (DLS) | Measures the time-dependent fluctuations in scattered light intensity due to the Brownian motion of micelles. | Hydrodynamic diameter, size distribution, and polydispersity index (PDI).[6][7][8] | Rapid, non-invasive, and provides direct measurement of size distribution. | Sensitive to contaminants and aggregates, interpretation can be difficult for polydisperse samples.[9] |
| Small-Angle X-ray Scattering (SAXS) | Measures the scattering of X-rays by the electron density differences between the micelles and the solvent. | Micelle shape, size, aggregation number, and internal structure.[10][11] | Provides detailed structural information, can analyze samples in their native state.[6] | Requires specialized equipment (synchrotron or dedicated lab source), and data analysis can be complex. |
| Transmission Electron Microscopy (TEM) | Images a beam of electrons transmitted through an ultra-thin sample. | Direct visualization of micelle morphology, size, and distribution.[12][13] | Provides direct visual evidence of micelle shape and size. | Requires sample dehydration and staining (cryo-TEM can mitigate this), which may introduce artifacts, and only a small sample area is analyzed.[13][14] |
Experimental Protocols
Spectroscopic Analysis of this compound Micelles using Fluorescence Spectroscopy
This protocol outlines the use of a hydrophobic fluorescent probe, pyrene, to determine the Critical Micelle Concentration (CMC) and gain insights into the micellar environment.
Objective: To determine the CMC of this compound in an aqueous solution.
Materials:
-
This compound
-
Pyrene (fluorescent probe)
-
Spectrograde methanol
-
Deionized water
-
Volumetric flasks
-
Micropipettes
-
Fluorometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of pyrene in methanol (e.g., 1x10⁻³ M).
-
Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mg/mL).
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions of this compound with varying concentrations by serial dilution from the stock solution.
-
To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1x10⁻⁶ M). Ensure the methanol concentration is less than 1% to avoid affecting micellization.
-
Allow the solutions to equilibrate for a specified time (e.g., 24 hours) at a constant temperature.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 335 nm.
-
Record the emission spectra for each sample from 350 nm to 500 nm.
-
Note the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, typically around 373 nm and 384 nm, respectively.
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the first and third peaks (I₁/I₃) for each this compound concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
The plot will show a sigmoidal decrease. The point of inflection or the intersection of the two linear portions of the curve corresponds to the CMC.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for CMC determination of this compound using fluorescence spectroscopy.
Comparison of Micelle Characterization Techniques
Caption: Key characterization techniques for analyzing this compound micelles.
References
- 1. A Meticulous Focus on the Determination of Critical Micelle Concentration Employing Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. muser-my.com [muser-my.com]
- 10. Ellipsoidal micelle formation of quaternary ammonium salt-based gemini surfactants: structural analysis through small-angle X-ray scattering - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. Size and shape of detergent micelles determined by small-angle X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protochips.com [protochips.com]
Oleth-3 compared to Polysorbate 80 in nanoemulsion formulation stability
A Comparative Guide to Oleth-3 and Polysorbate 80 in Nanoemulsion Formulation Stability for Researchers, Scientists, and Drug Development Professionals.
Introduction
The selection of an appropriate emulsifier is a critical determinant in the formulation of stable nanoemulsions for drug delivery and other advanced applications. The stability of a nanoemulsion—its ability to resist physical changes such as creaming, flocculation, coalescence, and Ostwald ripening—is paramount to its efficacy and shelf-life. This guide provides a comparative analysis of two commonly used non-ionic surfactants, this compound and Polysorbate 80, in the context of nanoemulsion formulation and stability.
This compound is a polyoxyethylene ether of oleyl alcohol, known for its emulsifying properties, particularly in water-in-oil (W/O) systems.[1][2] It is valued for its ability to create stable emulsions and is biodegradable.[1][3]
Polysorbate 80 , also known as Tween 80, is a polyethoxylated sorbitan monooleate. It is a versatile and widely used hydrophilic emulsifier, effective in forming stable oil-in-water (O/W) nanoemulsions.[4][5][6] It is recognized for its excellent emulsifying, stabilizing, and solubilizing properties.[4][5][7]
This comparison will delve into their physicochemical properties, performance in nanoemulsion stability, and provide standardized experimental protocols for their evaluation.
Physicochemical Properties
The fundamental properties of an emulsifier dictate its behavior and efficiency in a nanoemulsion system. The following table summarizes the key physicochemical properties of this compound and Polysorbate 80.
| Property | This compound | Polysorbate 80 | Source |
| INCI Name | This compound | Polysorbate 80 | [2],[5] |
| Chemical Type | Polyoxyethylene (3) oleyl ether | Polyoxyethylene (20) sorbitan monooleate | [1],[7] |
| Surfactant Class | Non-ionic | Non-ionic | [1],[5] |
| Appearance | Off-white, hazy liquid | Clear to yellowish viscous liquid | [1],[6] |
| HLB Value | ~6.6 | ~15.0 | [1],[8] |
| Solubility | Low water solubility, soluble in oils | Soluble in water and alcohol, insoluble in oils | [2][3],[8] |
| Primary Emulsion Type | Water-in-Oil (W/O) | Oil-in-Water (O/W) | [2],[9] |
Performance in Nanoemulsion Stability
While direct comparative studies with identical formulations are limited in publicly available literature, a qualitative and quantitative comparison can be extrapolated from their known properties and behavior in similar systems.
Qualitative Comparison
| Feature | This compound | Polysorbate 80 | Rationale |
| Emulsion Type Suitability | Primarily for W/O nanoemulsions due to its low HLB value. Can be used as a co-emulsifier in O/W systems. | Primarily for O/W nanoemulsions due to its high HLB value. | The Hydrophilic-Lipophilic Balance (HLB) system dictates the surfactant's preference for the oil or water phase. |
| Droplet Size Reduction | May require higher energy input or be used in combination with a high HLB emulsifier to achieve small droplet sizes in O/W nanoemulsions. | Highly effective in reducing interfacial tension, leading to smaller droplet sizes in O/W nanoemulsions with appropriate energy input. | High HLB surfactants are more efficient at stabilizing oil droplets in a continuous aqueous phase. |
| Long-Term Stability | Can contribute to good stability, especially against hydrolysis, due to the ether linkage.[1] May be prone to Ostwald ripening in O/W systems if not properly formulated. | Generally provides excellent long-term stability in O/W nanoemulsions by forming a robust interfacial film, preventing coalescence.[5] | The stability is influenced by the surfactant's ability to form a stable interfacial layer and prevent droplet growth. |
| Concentration Required | Typically used in combination with other surfactants, the required concentration will vary based on the oil phase and desired droplet size. | Often used as the primary emulsifier. The concentration is optimized to cover the droplet surface and ensure stability. | The amount of surfactant needed is related to the total interfacial area of the dispersed phase. |
Hypothetical Quantitative Stability Data
The following table presents hypothetical, yet representative, data for O/W nanoemulsions formulated with either this compound (as a co-emulsifier) or Polysorbate 80 (as the primary emulsifier) to illustrate potential differences in stability parameters over time.
| Time | Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Initial (Day 0) | This compound / High HLB Emulsifier | 150 ± 5 | 0.25 ± 0.02 | -25 ± 2 |
| Polysorbate 80 | 120 ± 4 | 0.18 ± 0.01 | -30 ± 2 | |
| 1 Month (25°C) | This compound / High HLB Emulsifier | 165 ± 7 | 0.30 ± 0.03 | -23 ± 3 |
| Polysorbate 80 | 125 ± 5 | 0.20 ± 0.02 | -28 ± 2 | |
| 3 Months (25°C) | This compound / High HLB Emulsifier | 180 ± 10 | 0.35 ± 0.04 | -20 ± 4 |
| Polysorbate 80 | 130 ± 6 | 0.22 ± 0.02 | -27 ± 3 |
Note: This data is illustrative and actual results will depend on the specific formulation and processing conditions.
Experimental Protocols
To rigorously compare the stability of nanoemulsions formulated with this compound and Polysorbate 80, the following experimental protocols are recommended.
Nanoemulsion Preparation
Objective: To prepare O/W nanoemulsions using a high-energy emulsification method.
Materials:
-
Oil Phase (e.g., medium-chain triglycerides, isopropyl myristate)
-
Aqueous Phase (e.g., deionized water)
-
Emulsifier 1: Polysorbate 80
-
Emulsifier 2 System: this compound in combination with a high HLB emulsifier (e.g., Polysorbate 20)
-
Co-surfactant (optional, e.g., ethanol, propylene glycol)
Method:
-
Preparation of Phases:
-
Prepare the oil phase by dissolving the lipophilic components in the chosen oil.
-
Prepare the aqueous phase by dissolving the hydrophilic components in deionized water.
-
-
Emulsifier Addition:
-
For the Polysorbate 80 formulation, add Polysorbate 80 to the aqueous phase and stir until fully dissolved.
-
For the this compound formulation, add the this compound/high HLB emulsifier blend to the oil phase and stir until fully dissolved.
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 1000-5000 rpm) using a high-shear mixer for 5-10 minutes to form a coarse emulsion.
-
-
Nanoemulsification:
-
Subject the coarse emulsion to high-pressure homogenization (e.g., 15,000-30,000 psi for 3-5 passes) or ultrasonication (e.g., 20 kHz for 5-15 minutes) to reduce the droplet size to the nano-range.[10]
-
-
Cooling: Allow the nanoemulsion to cool to room temperature.
Particle Size and Polydispersity Index (PDI) Analysis
Objective: To measure the mean droplet size and the width of the size distribution.
Method:
-
Instrumentation: Dynamic Light Scattering (DLS) (e.g., Malvern Zetasizer).
-
Sample Preparation: Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement: Perform the DLS measurement at a fixed temperature (e.g., 25°C) and a scattering angle of 90° or 173°.
-
Data Analysis: Record the Z-average mean diameter and the PDI. Measurements should be taken in triplicate.
Zeta Potential Measurement
Objective: To determine the surface charge of the nanoemulsion droplets, which is an indicator of electrostatic stability.
Method:
-
Instrumentation: Laser Doppler Velocimetry (often integrated into DLS instruments).
-
Sample Preparation: Dilute the nanoemulsion sample with deionized water.
-
Measurement: The instrument applies an electric field and measures the velocity of the droplets.
-
Data Analysis: The zeta potential is calculated from the electrophoretic mobility. Measurements should be performed in triplicate.
Thermodynamic Stability Studies
Objective: To assess the physical stability of the nanoemulsion under various stress conditions.[11]
Methods:
-
Heating-Cooling Cycles: Subject the nanoemulsion to six cycles of temperature changes, alternating between 4°C and 45°C, holding at each temperature for at least 48 hours.[12] Observe for any signs of phase separation, creaming, or cracking.
-
Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3,500-5,000 rpm) for 30 minutes.[11][12] Observe for any phase separation.
-
Freeze-Thaw Cycles: Expose the nanoemulsion to at least three cycles of freezing (-21°C) and thawing (25°C), with a duration of at least 48 hours at each temperature.[12] Check for any irreversible aggregation or phase separation.
Long-Term Stability Assessment
Objective: To evaluate the stability of the nanoemulsion over an extended period under controlled storage conditions.
Method:
-
Storage: Store the nanoemulsion samples in sealed containers at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Monitoring: At predetermined time intervals (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for particle size, PDI, zeta potential, and visual appearance.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for comparing the stability of nanoemulsions formulated with this compound and Polysorbate 80.
Caption: Workflow for comparing this compound and Polysorbate 80 in nanoemulsion stability testing.
Conclusion
The choice between this compound and Polysorbate 80 for nanoemulsion formulation is highly dependent on the desired emulsion type and the nature of the oil phase. Polysorbate 80 is a robust and versatile emulsifier for creating stable O/W nanoemulsions, often resulting in smaller particle sizes and better long-term stability due to its high HLB value. This compound, with its low HLB, is more suited for W/O nanoemulsions or as a co-emulsifier in O/W systems to modify the interfacial properties and potentially enhance the stability of certain formulations.
For researchers and drug development professionals, a systematic approach as outlined in the experimental protocols is crucial for selecting the optimal emulsifier system. The stability of the final nanoemulsion formulation should be validated through rigorous testing of particle size, PDI, zeta potential, and performance under various stress conditions over time. This comprehensive evaluation will ensure the development of a stable and effective nanoemulsion-based product.
References
- 1. This compound | Polyoxyethylene 3 Oleyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound - PCC Group Product Portal [products.pcc.eu]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. alphachem.biz [alphachem.biz]
- 5. talsenchem.com [talsenchem.com]
- 6. specialchem.com [specialchem.com]
- 7. The Properties and Functions of Polysorbate 80 - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 8. atamankimya.com [atamankimya.com]
- 9. Frontiers | Formulation of nanoemulsion parijoto fruit extract (Medinilla Speciosa) with variation of tweens stabilizers [frontiersin.org]
- 10. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Ionic Detergents in Bioprocessing: Evaluating Oleth-3 Against Established Alternatives
In the realm of bioprocessing, the selection of an appropriate detergent is a critical step that can significantly impact the yield, purity, and stability of target biomolecules. Non-ionic detergents are frequently favored for their mild action, which allows for the solubilization of proteins, particularly membrane proteins, while preserving their native structure and function.[1][2] This guide provides a comparative overview of Oleth-3 and other commonly used non-ionic detergents in bioprocessing, offering insights into their properties and a framework for their empirical evaluation.
While this compound is recognized for its emulsifying and dispersing properties, primarily in the cosmetics and industrial sectors, its application and direct efficacy comparison in bioprocessing are not extensively documented in scientific literature.[3][4] This guide, therefore, presents a comparison based on the known chemical properties of this compound and the well-established performance of other non-ionic detergents like Triton X-100, Tween 20, and n-dodecyl-β-D-maltoside (DDM).
Profiles of Non-Ionic Detergents
This compound
This compound is a polyethylene glycol ether of oleyl alcohol.[5] It is a non-ionic surfactant characterized by its lipophilic nature, making it an effective emulsifier for water-in-oil emulsions.[3][4] Its properties suggest potential utility in applications requiring the solubilization of hydrophobic molecules. However, its performance in preserving the structure and function of sensitive proteins in a bioprocessing context remains to be experimentally validated.
Triton X-100
Triton X-100 is a widely used non-ionic detergent for cell lysis and the solubilization of membrane proteins.[1] Its key advantage lies in its mild, non-denaturing properties, which help to maintain the native structure and functionality of proteins.[1][6] This makes it a suitable choice for applications such as immunoprecipitation and enzyme assays.
Tween 20
Tween 20 is another mild, non-ionic detergent commonly employed in bioprocessing. It is particularly useful in immunoassays, such as ELISA and Western blotting, to reduce non-specific binding.[1] Its gentle nature also makes it suitable for the solubilization of membrane proteins where maintaining protein integrity is paramount.[1]
n-dodecyl-β-D-maltoside (DDM)
DDM is a sugar-based, non-ionic detergent that has proven to be highly effective in the solubilization and stabilization of membrane proteins for structural studies.[2][7][8][9] It is often considered a superior choice for maintaining the native conformation of complex membrane proteins, which is crucial for techniques like X-ray crystallography and cryo-electron microscopy.[2]
Comparative Data of Detergent Properties
The selection of a detergent for a specific application often depends on its physicochemical properties. The following table summarizes key properties of this compound and other non-ionic detergents.
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Hydrophile-Lipophile Balance (HLB) | Key Features |
| This compound | Ethoxylated Fatty Alcohol | ~358 | Not widely reported in bioprocessing literature | 7.0 | Good emulsifier for W/O emulsions, biodegradable.[3] |
| Triton X-100 | Polyoxyethylene Alkyl Ether | ~625 | 0.2-0.9 mM | 13.5 | Mild, non-denaturing, widely used for cell lysis.[1][10] |
| Tween 20 | Polysorbate | ~1228 | 0.06 mM | 16.7 | Reduces non-specific binding in immunoassays.[1] |
| DDM | Alkyl Glycoside | ~510 | 0.17 mM | Not applicable (sugar-based) | Excellent for stabilizing membrane proteins for structural studies.[2][7] |
Note: CMC values can vary with experimental conditions such as temperature, pH, and ionic strength.[6][10]
Experimental Protocol for Efficacy Comparison
To empirically determine the efficacy of this compound in comparison to other non-ionic detergents for a specific bioprocessing application, such as the extraction of a target membrane protein, the following experimental protocol can be employed.
Objective: To compare the efficiency of this compound, Triton X-100, Tween 20, and DDM in solubilizing a target membrane protein from a cell culture system while preserving its integrity and activity.
Materials:
-
Cell paste expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
Detergent stock solutions (10% w/v): this compound, Triton X-100, Tween 20, DDM
-
Bradford or BCA protein assay reagents
-
SDS-PAGE and Western blotting reagents
-
Activity assay reagents specific to the target protein
Methodology:
-
Cell Lysis and Protein Extraction:
-
Resuspend the cell paste in ice-cold Lysis Buffer.
-
Aliquot the cell suspension into separate tubes.
-
Add each detergent to a final concentration of 1% (w/v) to the respective tubes. Include a no-detergent control.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material.
-
Carefully collect the supernatant containing the solubilized proteins.
-
-
Quantification of Solubilized Protein:
-
Determine the total protein concentration in each supernatant using a Bradford or BCA assay.
-
-
Analysis of Target Protein Solubilization:
-
Analyze the solubilized fractions by SDS-PAGE to visualize the protein profile.
-
Perform a Western blot using an antibody specific to the target protein to assess the relative amount of solubilized target protein.
-
-
Assessment of Protein Integrity and Activity:
-
If an activity assay is available for the target protein, measure the specific activity in each solubilized fraction.
-
Further analysis, such as size-exclusion chromatography, can be performed to assess the aggregation state of the solubilized protein.
-
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for comparing the efficacy of different detergents.
Caption: Workflow for comparing detergent efficacy in protein extraction.
Conclusion
The choice of a non-ionic detergent is a critical parameter in bioprocessing, with a direct impact on the success of protein purification and analysis. While established detergents like Triton X-100, Tween 20, and DDM have well-documented performance characteristics, the efficacy of this compound in bioprocessing applications is less understood. Based on its chemical properties, this compound presents a potentially useful, biodegradable alternative, but its suitability for specific applications must be determined empirically. The provided experimental protocol offers a systematic approach for researchers to compare the efficacy of this compound against other non-ionic detergents, enabling an informed selection based on quantitative data for their specific protein of interest and downstream application.
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. youtube.com [youtube.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound - PCC Group Product Portal [products.pcc.eu]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessing detergent-mediated virus inactivation, protein stability, and impurity clearance in biologics downstream processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling the Impact of Oleth-3 on Membrane Fluidity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding how excipients alter cell membrane characteristics is paramount for effective and safe drug formulation. This guide provides a comparative analysis of the effects of Oleth-3 and other common membrane-altering agents on membrane fluidity. Due to the limited direct quantitative data on this compound, this guide incorporates data on its constituent lipophilic part, oleyl alcohol, and presents a comparative landscape with well-characterized alternatives: cholesterol, omega-3, and omega-6 fatty acids.
To provide a comprehensive comparison, this guide includes quantitative data for well-established membrane fluidity modulators. Cholesterol is known for its dual role in regulating membrane fluidity. At physiological temperatures, it tends to decrease the fluidity of many cell membranes by restricting the movement of phospholipid fatty acid chains.[1][2] Conversely, at low temperatures, it can increase fluidity by preventing the tight packing of phospholipids.[1][2] Omega-3 and omega-6 polyunsaturated fatty acids (PUFAs) are generally recognized for their ability to increase membrane fluidity.[3][4][5] The presence of double bonds in their acyl chains creates kinks, disrupting the orderly packing of phospholipids and leading to a more fluid membrane state.[3][5]
Quantitative Comparison of Membrane Fluidity Modulators
The following table summarizes the quantitative effects of different compounds on membrane fluidity, as measured by common biophysical techniques such as Laurdan Generalized Polarization (GP) and Fluorescence Polarization (FP) or Anisotropy. Higher GP values and fluorescence polarization/anisotropy values generally indicate lower membrane fluidity (higher order), while lower values suggest higher fluidity (lower order).
| Compound | Concentration | Cell/Model System | Technique | Quantitative Change in Fluidity | Reference |
| Cholesterol (Increase) | Not specified | HEK-293 cells | Laurdan GP | ~40% increase in GP value (decreased fluidity) | |
| Cholesterol (Depletion) | 10 mM MβCD | Hippocampal neurons | Laurdan GP | 46 ± 3.3% decrease in GP value (increased fluidity) | [6] |
| Cholesterol | 0-30 mol% | DOPC lipid bilayer | Not specified | Diffusion coefficient decreased from 1.30 ± 0.15 to 0.28 ± 0.13 μm²/s (decreased fluidity) | [7] |
| Omega-3 Fatty Acids (DHA & EPA) | Not specified | Model membranes | Molecular Dynamics | Higher fluidity in polyunsaturated tails | |
| Omega-6 Fatty Acids (DTA & ARA) | 20 and 30 µM | Thymocytes | DPH Fluorescence Polarization | Increased membrane fluidity | [8][9] |
| Ethanol | Not specified | POPC and DPPC bilayers | Molecular Dynamics | Increased membrane fluidity and permeability | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the primary experimental techniques used to quantify membrane fluidity.
Laurdan Generalized Polarization (GP) Spectroscopy
Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the membrane, which is related to lipid packing and fluidity.
-
Probe Labeling: Cells or liposomes are incubated with a solution of Laurdan (typically 1-5 µM) for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Sample Preparation: After incubation, excess Laurdan is removed by washing. For cellular measurements, cells may be harvested and resuspended in a suitable buffer. For liposomes, measurements can often be performed directly.
-
Fluorescence Measurement: Fluorescence intensity is measured at two emission wavelengths, typically around 440 nm (characteristic of a more ordered, gel phase) and 490 nm (characteristic of a more disordered, liquid-crystalline phase), with an excitation wavelength of approximately 350-360 nm.[11][12]
-
GP Calculation: The Generalized Polarization (GP) value is calculated using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) Where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively. GP values range from +1 (highly ordered) to -1 (highly disordered).[11]
Fluorescence Polarization (FP) or Anisotropy
This technique measures the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), embedded in the membrane. The degree of polarization of the emitted light is inversely proportional to the probe's rotational freedom, and thus to membrane fluidity.[13]
-
Probe Labeling: The membrane sample (cells or liposomes) is incubated with the fluorescent probe (e.g., DPH) to allow its incorporation into the lipid bilayer.
-
Excitation and Emission: The sample is excited with vertically polarized light. The fluorescence emission is then measured in both the vertical (parallel, I∥) and horizontal (perpendicular, I⊥) planes relative to the excitation plane.[13]
-
Calculation of Polarization (P) or Anisotropy (r):
-
Polarization (P) = (I∥ - G * I⊥) / (I∥ + G * I⊥)
-
Anisotropy (r) = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) The G-factor is an instrument-specific correction factor. Higher P or r values indicate lower membrane fluidity.
-
Visualizing Experimental Workflows and Conceptual Relationships
To further clarify the experimental process and the conceptual framework, the following diagrams are provided.
Caption: Experimental workflow for assessing membrane fluidity.
Caption: Logical relationship of membrane fluidity modulators.
References
- 1. cell biology - How does cholesterol affect the fluidity of a plasma membrane? - Biology Stack Exchange [biology.stackexchange.com]
- 2. LabXchange [labxchange.org]
- 3. omegaquant.com [omegaquant.com]
- 4. An ω-3, but Not an ω-6 Polyunsaturated Fatty Acid Decreases Membrane Dipole Potential and Stimulates Endo-Lysosomal Escape of Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omega-3 and -6 Fatty Acids Alter the Membrane Lipid Composition and Vesicle Size to Regulate Exocytosis and Storage of Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Cholesterol on Membrane Fluidity and Association of Aβ Oligomers and Subsequent Neuronal Damage: A Double-Edged Sword - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Under the Influence of Alcohol: The Effect of Ethanol and Methanol on Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laurdan fluorescence experiments [bio-protocol.org]
- 12. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [en.bio-protocol.org]
- 13. bmglabtech.com [bmglabtech.com]
Comparative Analysis of the Hemolytic Activity of Oleth-3 and Other Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hemolytic activity of Oleth-3 with other commonly used surfactants, namely Sodium Dodecyl Sulfate (SDS), Triton X-100, and Tween 80. The information presented is based on available experimental data and is intended to assist researchers in selecting appropriate surfactants for their specific applications, particularly in drug development where hemocompatibility is a critical concern.
Executive Summary
Surfactants are essential components in numerous pharmaceutical formulations, acting as solubilizing agents, emulsifiers, and penetration enhancers. However, their interaction with biological membranes, particularly red blood cells (erythrocytes), can lead to hemolysis, the disruption of the erythrocyte membrane and release of hemoglobin. This hemolytic activity is a key indicator of a surfactant's potential cytotoxicity and is a critical parameter in the safety assessment of parenteral and other systemic drug delivery systems. This guide focuses on comparing the hemolytic potential of this compound, a non-ionic surfactant, with the well-characterized surfactants SDS (anionic), Triton X-100 (non-ionic), and Tween 80 (non-ionic).
Quantitative Comparison of Hemolytic Activity
The hemolytic activity of a surfactant is often quantified by its HC50 value, which represents the concentration of the surfactant required to cause 50% hemolysis of red blood cells in an in vitro assay. A lower HC50 value indicates a higher hemolytic activity.
While direct comparative studies providing an HC50 value for this compound are limited in the readily available scientific literature, its hemolytic potential can be inferred from studies on polyoxyethylene alkyl ethers, the class of non-ionic surfactants to which this compound belongs. Research indicates that these types of surfactants generally exhibit hemolytic activity. For instance, some polyoxyethylene alkyl ethers have been shown to cause hemolysis at concentrations between 0.10 and 0.25 mM[1]. It is important to note that the exact hemolytic activity of this compound can be influenced by the length of its oleyl alcohol chain and the degree of ethoxylation.
In contrast, extensive data is available for other common surfactants, as summarized in the table below.
| Surfactant | Type | Reported HC50 / Hemolytic Concentration | Reference |
| Sodium Dodecyl Sulfate (SDS) | Anionic | H50: ~0.09% (w/v) | |
| Triton X-100 | Non-ionic | Hemolytic at low concentrations | [2] |
| Tween 80 | Non-ionic | Generally considered to have low hemolytic activity | [3] |
| This compound (inferred) | Non-ionic | Hemolytic activity observed in the range of 0.10 - 0.25 mM for similar polyoxyethylene alkyl ethers | [1] |
| Cocoglucoside | Non-ionic | Significantly lower cytotoxic effect compared to anionic and amphoteric surfactants |
Note: The direct comparison of HC50 values should be done with caution as they can be influenced by experimental conditions such as the source of red blood cells, incubation time, and temperature.
Experimental Protocols
A standardized in vitro hemolysis assay is crucial for the accurate assessment and comparison of the hemolytic potential of surfactants. The following is a generalized protocol based on methodologies described in the scientific literature.
In Vitro Hemolysis Assay Protocol
1. Preparation of Red Blood Cell (RBC) Suspension:
- Obtain fresh whole blood from a healthy donor (e.g., human, rabbit, sheep) in a tube containing an anticoagulant (e.g., EDTA, heparin).
- Centrifuge the blood at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the plasma and buffy coat.
- Carefully aspirate and discard the supernatant (plasma and buffy coat).
- Wash the remaining erythrocyte pellet by resuspending it in a buffered saline solution (e.g., phosphate-buffered saline, PBS, pH 7.4) and centrifuging again. Repeat this washing step at least three times to remove any remaining plasma proteins.
- After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
2. Preparation of Surfactant Solutions:
- Prepare a stock solution of the test surfactant (e.g., this compound, SDS, Triton X-100, Tween 80) in PBS.
- Perform serial dilutions of the stock solution to obtain a range of desired concentrations for testing.
3. Hemolysis Assay:
- In a series of microcentrifuge tubes or a 96-well plate, add a fixed volume of the prepared RBC suspension.
- Add an equal volume of each surfactant dilution to the respective tubes/wells.
- For controls, prepare a negative control (RBCs in PBS only, representing 0% hemolysis) and a positive control (RBCs in a strongly hemolytic agent like 1% Triton X-100 or distilled water, representing 100% hemolysis).
- Incubate all samples at 37°C for a specified period (e.g., 1-4 hours) with gentle agitation.
4. Measurement of Hemolysis:
- After incubation, centrifuge the samples at a higher speed (e.g., 3000 x g) for 5 minutes to pellet the intact RBCs.
- Carefully transfer the supernatant, which contains the released hemoglobin, to a new microplate.
- Measure the absorbance of the supernatant at a wavelength of 541 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.
5. Calculation of Percent Hemolysis:
- Calculate the percentage of hemolysis for each surfactant concentration using the following formula:
Mechanism of Surfactant-Induced Hemolysis
The hemolytic activity of surfactants is primarily attributed to their ability to interact with and disrupt the lipid bilayer of the erythrocyte membrane. This interaction can lead to increased membrane permeability, changes in cell shape, and eventual cell lysis. The exact mechanism can vary depending on the chemical structure of the surfactant.
Generally, the process can be visualized as follows:
References
A Methodological Guide to the Validation and Comparison of Commercial Oleth-3 Grades
For Researchers, Scientists, and Drug Development Professionals
Oleth-3, a nonionic surfactant, is a polyoxyethylene ether of oleyl alcohol widely utilized as an emulsifier and solubilizing agent in various pharmaceutical and research applications. The performance of this compound can vary between different commercial grades due to variabilities in the manufacturing process, leading to differences in purity, ethoxylation distribution, and the presence of impurities. This guide provides a framework for the systematic validation and comparison of different commercial grades of this compound to ensure reproducibility and optimal performance in experimental and formulation work.
Due to the limited availability of direct comparative studies in the public domain, this guide focuses on providing detailed experimental protocols and data presentation structures to enable researchers to conduct their own comprehensive evaluations.
Key Comparative Parameters
The selection of a suitable commercial grade of this compound should be based on a thorough evaluation of its physicochemical properties and performance in application-specific assays. Key parameters for comparison include:
-
Physicochemical Properties: Appearance, color, odor, pH, and solubility.
-
Performance Indicators: Emulsification efficiency, emulsion stability, and purity.
Data Presentation
For a clear and objective comparison, all quantitative data should be summarized in structured tables. Below are template tables for physicochemical properties and performance evaluation.
Table 1: Physicochemical Properties of Different Commercial Grades of this compound
| Property | Grade A (Supplier X) | Grade B (Supplier Y) | Grade C (Supplier Z) | Test Method |
| Appearance | Visual Inspection | |||
| Color (Gardner Scale) | ASTM D1544 | |||
| Odor | Olfactory Assessment | |||
| pH (1% aqueous solution) | 5.5 - 8.5[1] | pH metry | ||
| Solubility | Low in water[1] | Visual Inspection | ||
| Molar Mass (approx. g/mol ) | ~400[1] | Mass Spectrometry | ||
| HLB Value | Calculation/Experimental |
Table 2: Performance Evaluation of Different Commercial Grades of this compound
| Performance Parameter | Grade A (Supplier X) | Grade B (Supplier Y) | Grade C (Supplier Z) | Test Method |
| Emulsification Efficiency (%) | See Protocol 1 | |||
| Emulsion Stability (Creaming Index) | See Protocol 2 | |||
| Purity (% this compound) | See Protocol 3 | |||
| Key Impurities (e.g., Free Oleyl Alcohol, PEG) | See Protocol 3 |
Experimental Protocols
Detailed methodologies for the key performance evaluation experiments are provided below.
Protocol 1: Determination of Emulsification Efficiency
This protocol assesses the ability of different this compound grades to emulsify an oil phase in an aqueous phase.
1. Materials:
- This compound (different commercial grades)
- Oil phase (e.g., mineral oil, isopropyl myristate)
- Aqueous phase (e.g., deionized water)
- Homogenizer (e.g., high-shear mixer)
- Centrifuge
- Graduated centrifuge tubes
2. Method:
- Prepare a stock solution of each this compound grade (e.g., 5% w/v) in the aqueous phase.
- In a graduated centrifuge tube, add a defined volume of the oil phase and the this compound solution.
- Homogenize the mixture for a specified time and speed (e.g., 5 minutes at 5000 rpm).
- Centrifuge the resulting emulsion at a set speed and duration (e.g., 3000 rpm for 15 minutes) to separate any unemulsified oil.
- Measure the volume of the separated oil phase.
- Calculate the emulsification efficiency using the following formula: Emulsification Efficiency (%) = [(Total Volume of Oil - Volume of Separated Oil) / Total Volume of Oil] x 100
Protocol 2: Evaluation of Emulsion Stability
This protocol evaluates the stability of emulsions prepared with different this compound grades over time.
1. Materials:
- Pre-prepared emulsions from Protocol 1
- Graduated cylinders
- Incubator or temperature-controlled chamber
2. Method:
- Transfer a known volume of each emulsion into separate graduated cylinders.
- Store the cylinders at a constant temperature (e.g., 25°C or 40°C).
- At specified time intervals (e.g., 24, 48, 72 hours, 1 week), measure the height of the cream layer (the concentrated emulsion at the top) and the total height of the emulsion.
- Calculate the Creaming Index (CI) as a measure of instability: Creaming Index (%) = (Height of Cream Layer / Total Height of Emulsion) x 100
- A lower creaming index indicates higher emulsion stability.
Protocol 3: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for determining the purity of this compound and identifying potential impurities.
1. Materials and Equipment:
- HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS)
- Reversed-phase C18 column
- Mobile phase A: Water
- Mobile phase B: Acetonitrile or Methanol
- This compound samples
- Reference standards for potential impurities (if available)
2. Method:
- Prepare standard solutions of a reference this compound and samples of each commercial grade at a known concentration in a suitable solvent (e.g., methanol).
- Set up the HPLC system with a gradient elution program, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B to separate components based on their hydrophobicity.
- Inject the standard and sample solutions into the HPLC system.
- Identify the main peak corresponding to this compound based on the retention time of the reference standard.
- Calculate the purity of each grade by determining the area of the main peak as a percentage of the total peak area.
- Identify and quantify impurities by comparing their retention times to known standards or by using a mass spectrometer for structural elucidation.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the validation and comparison of different commercial grades of this compound.
Caption: Experimental workflow for this compound grade validation.
Caption: Simplified signaling pathway of emulsification.
References
A Comparative Guide to Detergent Performance: Oleth-3 vs. CHAPS for a a a Researchers and Drug Development Professionals
In the pursuit of understanding complex biological systems and developing novel therapeutics, the effective solubilization and isolation of proteins from their native cellular environment is a critical first step. This is particularly true for membrane proteins, which play a crucial role in cellular signaling and are major targets for drug development. The choice of detergent is paramount to preserving the structural integrity and function of these proteins.
This guide provides a comprehensive comparison of the well-established zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) against Oleth-3, a non-ionic detergent. While CHAPS is a staple in many research laboratories, this guide seeks to provide a data-driven cross-validation of its performance against a lesser-known alternative.
Quantitative Performance Comparison
The selection of an appropriate detergent is often empirical and depends on the specific protein of interest and the downstream application.[1] The following tables summarize the physicochemical properties and performance metrics of CHAPS. Due to a lack of available data for this compound in protein research applications, its properties are inferred from its chemical class (polyoxyethylene alkyl ethers), and performance data is not available.
Table 1: Physicochemical Properties of CHAPS vs. This compound
| Property | CHAPS | This compound |
| Detergent Type | Zwitterionic | Non-ionic (inferred) |
| Molecular Weight | 614.88 g/mol | ~362.5 g/mol (calculated) |
| Critical Micelle Concentration (CMC) | 6 - 10 mM[1] | Not available |
| Aggregation Number | ~10[1] | Not available |
| Micelle Molecular Weight | ~6,150 Da[1] | Not available |
| Appearance | White crystalline powder[1] | Not available |
| Solubility in Water | High[1] | Not available |
Table 2: Performance in Protein Solubilization (2D Gel Electrophoresis of Xylella fastidiosa membrane proteins)
| Detergent | Number of Protein Spots Resolved |
| CHAPS | 72[1] |
| ASB-14 (Amidosulfobetaine) | 221[1] |
| SB 3-10 (Sulfobetaine) | 157[1] |
| Triton X-100 (Non-ionic) | 43[1] |
| This compound | Data not available |
This data highlights that for specific applications, other zwitterionic detergents like ASB-14 and SB 3-10 can offer superior protein solubilization compared to CHAPS.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are established protocols for protein extraction and analysis using CHAPS.
Protocol 1: Membrane Protein Extraction for Downstream Analysis
This protocol is suitable for the extraction of membrane proteins from cultured mammalian cells for applications such as co-immunoprecipitation and Western blotting.
Materials:
-
Cell pellet (from cultured mammalian cells)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) CHAPS, Protease and phosphatase inhibitor cocktail.
-
Microcentrifuge
Procedure:
-
Wash the cell pellet with ice-cold PBS to remove any residual culture medium.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer.
-
Incubate the suspension on ice for 30 minutes with occasional gentle vortexing to facilitate cell lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant, containing the solubilized proteins, to a new pre-chilled tube.
-
Quantify the protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
The protein extract is now ready for downstream applications.
Protocol 2: Sample Preparation for 2D Gel Electrophoresis
This protocol outlines the preparation of protein samples for isoelectric focusing (IEF), the first dimension of 2D gel electrophoresis.
Materials:
-
Protein extract (solubilized in a suitable buffer)
-
2D-PAGE Sample Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 40 mM DTT, 0.5% (v/v) IPG buffer, and a trace of Bromophenol Blue.
Procedure:
-
To your protein sample, add the 2D-PAGE Sample Buffer. The final protein concentration should be between 1-10 mg/mL.
-
Incubate the sample at room temperature for at least 1 hour to ensure complete denaturation and reduction of the proteins.
-
Centrifuge the sample at 14,000 x g for 15 minutes at room temperature to pellet any insoluble material.
-
The supernatant is now ready to be loaded onto the IEF strip.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological contexts where these detergents are utilized, the following diagrams are provided.
References
Safety Operating Guide
Oleth-3: Comprehensive Disposal and Safety Protocols
This document provides essential safety and logistical information for the proper disposal of Oleth-3, a non-ionic surfactant commonly used in research and development.[1] Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its properties and the necessary safety measures. This compound is known to cause mild to moderate skin and eye irritation.[1][2][3][4]
Personal Protective Equipment (PPE): All personnel handling this compound must use appropriate personal protective equipment.
| Protective Equipment | Specification | Purpose |
| Eye/Face Protection | Safety glasses or goggles. | To prevent eye irritation from splashes.[3][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential irritation.[5] |
| Body Protection | Laboratory coat. | To protect clothing and skin from accidental spills.[5] |
| Respiratory Protection | Not generally required with adequate ventilation. | Use in a well-ventilated area.[5] |
This compound Waste Classification and Collection
Proper classification and segregation of chemical waste are the first steps in the disposal process.
Waste Identification:
-
Pure this compound Waste: Unused or expired this compound.
-
Contaminated Waste: Materials such as absorbent pads, gloves, and containers that have come into contact with this compound.
Collection Procedure:
-
Select a Compatible Container: Collect this compound waste in a clearly labeled, sealable container made of a compatible material (e.g., glass or high-density polyethylene).[6][7] Do not use metal containers if there is a possibility of water mixing with the waste.[6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation. Maintain a log of the materials added to the container.[6]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3] Keep the container tightly closed except when adding waste.[7]
Step-by-Step Disposal Procedure
The disposal of this compound and its associated waste must comply with all local, state, and federal regulations.[4] Evaporation in a fume hood or disposal down the drain is not an acceptable practice.[6]
-
Consult Institutional Guidelines: Review your institution's specific chemical waste disposal procedures and contact your Environmental Health and Safety (EHS) department for guidance.
-
Package for Disposal:
-
Ensure the waste container is sealed tightly to prevent leaks.
-
Decontaminate the exterior of the container if necessary.
-
-
Arrange for Professional Disposal: this compound waste should be disposed of through a licensed hazardous waste disposal company.[5] Your institution's EHS office will typically coordinate this.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste hauler. This will include information on the contents and quantity of the waste.[6]
Accidental Release and Spill Cleanup
In the event of a spill, follow these procedures:
-
Ensure Area is Ventilated: Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[5]
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.
-
Collect the Absorbed Material: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal as hazardous waste.[3]
-
Clean the Area: Thoroughly clean the contaminated surface to remove any residual this compound.[3]
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Hazardous Waste Disposal [cool.culturalheritage.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Guide for Handling Oleth-3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Oleth-3. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing risk.
Understanding the Hazards
This compound, a polyoxyethylene glycol ether of oleyl alcohol, is primarily used as an emulsifier and surfactant.[1][2] While widely used in various industries, it is crucial to recognize its potential hazards in a laboratory setting. The primary risks associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause mild to moderate skin and eye irritation.[1][2]
-
Ingestion: While not considered highly toxic, ingestion may cause gastrointestinal irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against splashes and aerosols, preventing eye irritation. |
| Hand Protection | Nitrile or Neoprene gloves. | Provides a barrier against direct skin contact and potential irritation. |
| Body Protection | A standard laboratory coat or chemical-resistant apron worn over long-sleeved clothing. | Protects skin from accidental spills and splashes. |
| Footwear | Closed-toe shoes. | Prevents exposure from spills. |
| Respiratory | Generally not required under normal, well-ventilated conditions. A NIOSH-approved respirator may be necessary if aerosols are generated or ventilation is inadequate.[3] | Minimizes inhalation of aerosols. |
Glove Selection and Use
-
Inspection: Always inspect gloves for tears, punctures, or degradation before use.
-
Donning and Doffing: Don and doff gloves correctly to avoid contaminating your hands.
-
Disposal: Dispose of used gloves in the appropriate laboratory waste container. Do not reuse disposable gloves.
Operational Plan: Safe Handling and Storage
Engineering Controls
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when heating or creating aerosols.
-
Eyewash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.
Procedural Guidance
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly and the work area is clear of clutter.
-
Dispensing: When transferring or dispensing this compound, do so carefully to avoid splashing and the generation of aerosols.
-
Heating: If heating is required, use a controlled heating source such as a water bath or heating mantle. Avoid open flames.
-
Cleaning: Clean any spills immediately with an appropriate absorbent material.
Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
This compound is an ethoxylated alcohol and is generally considered to be readily biodegradable.[6] It is not typically classified as a hazardous waste for transport.[7] However, it is the responsibility of the waste generator to determine if the waste meets the criteria of a hazardous waste according to local, state, and federal regulations.
Disposal Procedures
-
Unused Product: Dispose of unused this compound as chemical waste through your institution's hazardous waste management program. Do not pour down the drain.
-
Contaminated Materials: All materials contaminated with this compound, such as gloves, absorbent pads, and empty containers, should be collected in a designated and properly labeled waste container.
-
Spill Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid. Collect the absorbed material and place it in a sealed container for disposal.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Poly(oxy-1,2-ethanediyl), .alpha.-(9Z)-9-octadecen-1-yl-.omega.-hydroxy- |
| CAS Number | 9004-98-2 |
| Appearance | Clear to slightly hazy liquid |
| Molecular Weight (approx.) | ~400 g/mol |
| pH (1% aqueous solution) | 5.0 - 7.0 |
| Boiling Point | > 200 °C |
| Solubility in Water | Dispersible |
| Occupational Exposure Limits | Not Established (OSHA PEL, ACGIH TLV) |
Note: Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory agencies such as OSHA or ACGIH.
Visual Workflow Diagrams
The following diagrams illustrate the key decision-making processes for ensuring safety when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
